Product packaging for Fmoc-tyr(ME)-OH(Cat. No.:CAS No. 77128-72-4)

Fmoc-tyr(ME)-OH

Cat. No.: B557313
CAS No.: 77128-72-4
M. Wt: 417.5 g/mol
InChI Key: JYQODLWFOPCSCS-QHCPKHFHSA-N
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Description

Fmoc-tyr(ME)-OH, also known as this compound, is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23NO5 B557313 Fmoc-tyr(ME)-OH CAS No. 77128-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQODLWFOPCSCS-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77128-72-4
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-methyl-L-tyrosine
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Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Tyr(Me)-OH for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-Tyr(Me)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-L-tyrosine, is a pivotal amino acid derivative for chemists and pharmacologists engaged in the synthesis of modified peptides. Its unique structure, featuring a methyl ether on the tyrosine side chain, offers specific advantages in peptide design and drug discovery by preventing post-translational modifications such as phosphorylation and sulfation at this position. This guide provides a comprehensive overview of its properties, synthesis, and application in solid-phase peptide synthesis (SPPS).

Core Concepts and Applications

This compound is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydroxyl group of the phenolic side chain is protected by a stable methyl group. This dual protection strategy makes it an ideal building block for Fmoc-based solid-phase peptide synthesis (SPPS). The methylation of the hydroxyl group is critical as it blocks potential phosphorylation or sulfation, common post-translational modifications of tyrosine residues that can significantly alter a peptide's biological activity and function.[1]

The primary application of this compound lies in the synthesis of peptides and peptidomimetics where a non-modifiable tyrosine residue is required. This is particularly relevant in drug development for creating more stable and specific therapeutic peptides. By incorporating this compound, researchers can investigate the role of tyrosine phosphorylation in signaling pathways or design peptide-based inhibitors with enhanced stability and a defined mode of action.

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C25H23NO5[2]
Molecular Weight 417.5 g/mol [2]
CAS Number 77128-72-4[2]
Appearance White to off-white solid/powder[3]
Melting Point 161 °C
Solubility in DMSO 200 mg/mL
Purity (HPLC) ≥99.0%
Enantiomeric Purity ≥99.5%
Storage Temperature 2-8°C (sealed in dry conditions)

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of its methyl ester precursor, Fmoc-Tyr(OMe)-OMe.

Materials:

  • Fmoc-Tyr(OMe)-OMe

  • Magnesium iodide (MgI2)

  • Anhydrous Tetrahydrofuran (THF)

  • 0.1 M Sodium thiosulfate (Na2S2O3) aqueous solution

  • Microwave reactor

Procedure:

  • Under an argon atmosphere, add anhydrous THF (2.0 mL) to the protected amino acid Fmoc-Tyr(OMe)-OMe (0.12 mmol) and MgI2 (1.2 mmol) in a sealed microwave reactor vial.

  • Heat the suspension using microwave irradiation at 120°C for 1 hour.

  • After cooling, add a 0.1 M Na2S2O3 aqueous solution to the reaction mixture.

  • The resulting homogeneous mixture can be directly analyzed by analytical HPLC and LC/MS to confirm product formation.

  • For isolation, the product can be purified using standard chromatographic techniques. This protocol typically yields this compound in high purity (96% yield).

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual or automated SPPS. The specific resin and subsequent amino acids will vary depending on the target peptide.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF.

  • Agitate the mixture for an initial 3-5 minutes, drain, and then repeat the treatment for another 15-20 minutes to ensure complete removal of the Fmoc group from the resin or the previously coupled amino acid.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

  • In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading).

  • Dissolve this compound, a coupling agent such as HBTU (0.95 equivalents relative to the amino acid), and an activator base like DIPEA (2 equivalents relative to the amino acid) in DMF.

  • Allow the mixture to pre-activate for a few minutes.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

4. Washing:

  • After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

5. Cleavage and Final Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.

  • A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

  • The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

  • The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.

  • The precipitated peptide is collected by centrifugation and can be further purified by reverse-phase HPLC.

Signaling Pathways and Experimental Workflows

The use of this compound is instrumental in studying signaling pathways that are regulated by tyrosine phosphorylation. By substituting a natural tyrosine with its O-methylated counterpart, researchers can create peptide analogs that are resistant to phosphorylation by kinases. These analogs can be used as tools to probe the necessity of phosphorylation at a specific site for protein-protein interactions or downstream signaling events.

Below is a conceptual workflow illustrating the use of a peptide containing Tyr(Me) to study a generic kinase-substrate interaction.

signaling_pathway cluster_synthesis Peptide Synthesis cluster_assay Biological Assay cluster_observation Observation Fmoc_Tyr_Me_OH This compound SPPS Solid-Phase Peptide Synthesis Fmoc_Tyr_Me_OH->SPPS Peptide_Tyr_Me Peptide-Tyr(Me) (Phosphorylation Resistant) SPPS->Peptide_Tyr_Me No_Signal No Downstream Signaling Observed Peptide_Tyr_Me->No_Signal Kinase Tyrosine Kinase Kinase->Peptide_Tyr_Me No Phosphorylation Substrate Natural Peptide Substrate (Peptide-Tyr) Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream_Signal Downstream Signaling Phospho_Substrate->Downstream_Signal Activates

References

An In-depth Technical Guide to Fmoc-Tyr(Me)-OH: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tyr(Me)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-L-tyrosine, is a pivotal amino acid derivative employed extensively in solid-phase peptide synthesis (SPPS). The strategic placement of a methyl group on the phenolic hydroxyl of tyrosine and the Fmoc protecting group on the α-amino group provides unique chemical properties that are highly advantageous for the synthesis of complex peptides and peptidomimetics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and its role in biological systems.

Core Chemical Properties

This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-L-tyrosine[1][2]
Synonyms Fmoc-O-methyl-L-tyrosine, Fmoc-L-Tyr(Me)-OH[1][3]
CAS Number 77128-72-4
Molecular Formula C₂₅H₂₃NO₅
Molecular Weight 417.45 g/mol
Appearance White to slight yellow powder/crystal
Solubility Soluble in DMF and other common organic solvents for SPPS.
Storage Recommended storage at 2-8°C, sealed in a dry environment.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) of Fmoc-L-Tyr(3-Me)-OH:

  • δ 9.09 (s, 1H)

  • 7.95–7.84 (m, 2H)

  • 7.74–7.59 (m, 3H)

  • 7.46–7.36 (m, 2H)

  • 7.36–7.24 (m, 2H)

  • 7.00 (d, J = 8.2 Hz, 1H)

  • 6.55 (d, J = 2.6 Hz, 1H)

  • 6.48 (dd, J = 8.2, 2.6 Hz, 1H)

  • 4.18 (q, J = 4.7 Hz, 3H)

  • 4.13–3.99 (m, 1H)

  • 3.00 (dd, J = 14.2, 4.5 Hz, 1H)

  • 2.73 (dd, J = 14.2, 10.2 Hz, 1H)

  • 2.21 (s, 3H)

¹³C NMR (101 MHz, DMSO-d₆) of Fmoc-L-Tyr(3-Me)-OH:

  • δ 173.68, 155.97, 155.77, 143.79, 140.67, 137.01, 130.79, 127.62, 127.29, 127.06, 125.26, 120.10, 116.84, 112.41, 65.62, 54.55, 46.58, 33.42, 19.05

FT-IR Spectroscopy: The FT-IR spectrum of an Fmoc-protected amino acid will typically exhibit characteristic absorption bands. For Fmoc-amino acids in general, one would expect to see:

  • O-H stretch (carboxylic acid): A broad peak in the range of 2500–3300 cm⁻¹.

  • C=O stretch (carboxylic acid and urethane): Sharp peaks around 1700-1760 cm⁻¹.

  • N-H bend (urethane): Around 1500-1550 cm⁻¹.

  • C-O stretch (ether and carboxylic acid): In the fingerprint region, typically between 1000-1300 cm⁻¹.

  • Aromatic C-H and C=C stretches: Corresponding to the fluorenyl and phenyl rings.

Experimental Protocols

Synthesis of this compound from L-Tyrosine

A common route for the synthesis of this compound involves a two-step process: O-methylation of L-tyrosine followed by N-protection with the Fmoc group.

Step 1: O-Methylation of L-Tyrosine

This step can be challenging due to the potential for N-methylation. A common strategy involves the use of a copper complex to protect the α-amino and carboxyl groups, allowing for selective O-methylation.

  • Copper Complex Formation:

    • Dissolve L-Tyrosine in water and add a solution of copper(II) sulfate.

    • Adjust the pH to form the blue copper-tyrosine complex precipitate.

    • Isolate and dry the complex.

  • O-Methylation:

    • Suspend the copper complex in a suitable solvent mixture (e.g., methanol/water).

    • Add a methylating agent, such as dimethyl sulfate, and a base (e.g., sodium hydroxide) while carefully controlling the temperature and pH.

    • Monitor the reaction by TLC or LC-MS until completion.

  • Decomplexation:

    • Decompose the copper complex by treatment with H₂S or EDTA to release the O-methyl-L-tyrosine.

    • Isolate the product by filtration and precipitation.

Step 2: N-Fmoc Protection of O-Methyl-L-Tyrosine

  • Dissolution: Dissolve O-methyl-L-tyrosine in an aqueous solution of a mild base, such as 10% sodium carbonate or sodium bicarbonate, to deprotonate the amino group.

  • Fmocylation: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in an organic solvent like dioxane or acetone to the aqueous solution of O-methyl-L-tyrosine.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for several hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, wash the mixture with a non-polar organic solvent (e.g., ether or hexane) to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl or citric acid) to a pH of 2-3 to precipitate the this compound.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block in Fmoc-based SPPS. The general workflow is depicted in the diagram below.

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Fmoc_AA1 Couple first Fmoc-Amino Acid Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA1->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Fmoc_TyrMe Couple This compound Wash1->Fmoc_TyrMe Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_TyrMe->Deprotection2 Wash2 Wash (DMF) Deprotection2->Wash2 Cycle Repeat Coupling/ Deprotection Cycles Wash2->Cycle Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Cycle->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Coupling Protocol using HBTU/HATU:

  • Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine. Swell the resin in DMF.

  • Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU (e.g., 0.95 equivalents relative to the amino acid) in DMF. Add a base, such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid), to the activation mixture. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group, exposing the N-terminal amine for the next coupling cycle.

Biological Relevance and Applications

O-methylated tyrosine residues can serve as stable mimics of phosphotyrosine in certain biological contexts or as tools to probe the importance of the hydroxyl group in protein-protein interactions. A significant application of O-methyl-L-tyrosine is as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine.

Inhibition of Dopamine Synthesis

The dopamine synthesis pathway is a critical neurological process, and its dysregulation is implicated in various disorders, including Parkinson's disease. O-methyl-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase, thereby blocking the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. This makes it a valuable research tool for studying the effects of dopamine depletion.

Dopamine_Synthesis Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Rate-limiting step) Tyrosine->TH + O₂, BH₄ L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase L_DOPA->AADC - CO₂ Dopamine Dopamine TH->L_DOPA AADC->Dopamine Inhibitor O-Methyl-L-tyrosine (Inhibitor) Inhibitor->TH

Caption: The dopamine synthesis pathway and the inhibitory action of O-Methyl-L-tyrosine.

Conclusion

This compound is a valuable and versatile building block for peptide synthesis, offering the ability to introduce a permanently methylated tyrosine residue into peptide sequences. Its straightforward incorporation using standard SPPS protocols and its utility in probing biological systems, particularly in the study of catecholamine pathways, make it an indispensable tool for researchers in chemistry, biology, and drug development. This guide provides the foundational knowledge and experimental context for the effective utilization of this compound in a research setting.

References

An In-Depth Technical Guide to Fmoc-Tyr(Me)-OH: Structure, Formula, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-O-methyl-L-tyrosine, commonly referred to as Fmoc-Tyr(Me)-OH, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical structure, molecular formula, and physicochemical properties. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its applications and advantages in the synthesis of complex peptides. This document serves as a technical resource for researchers and professionals engaged in peptide chemistry and drug development, offering structured data and procedural guidance to facilitate its effective utilization.

Chemical Structure and Formula

This compound is a derivative of the amino acid L-tyrosine. The alpha-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the hydroxyl group of the tyrosine side chain is protected by a stable methyl ether. This permanent protection of the hydroxyl group offers specific advantages in peptide synthesis strategies.

Molecular Formula: C₂₅H₂₃NO₅[1][2]

Structure:

The key structural features include the bulky Fmoc group, which prevents unwanted reactions at the N-terminus during peptide coupling, and the O-methyl group, which permanently masks the phenolic hydroxyl group of the tyrosine side chain.

Physicochemical and Quantitative Data

A summary of the key quantitative and physical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 417.45 g/mol [1]
Appearance White to off-white powder or crystalline solid
CAS Number 77128-72-4
Melting Point Not consistently reported, varies with purity
Purity (Typical) ≥98% (HPLC/TLC)
Solubility Soluble in organic solvents such as DMF and DMSO
Storage Store at 2-8°C, protected from moisture

Experimental Protocols

Synthesis of O-methyl-L-tyrosine

A common precursor for the synthesis of this compound is O-methyl-L-tyrosine. A representative synthetic procedure is outlined below.

Materials:

  • N-Benzyloxycarbonyl-O-methyl-L-tyrosine

  • Ethanol

  • 10% Palladium on charcoal

  • Cyclohexene

Procedure:

  • Dissolve N-Benzyloxycarbonyl-O-methyl-L-tyrosine in ethanol.

  • Add the ethanolic solution to a suspension of 10% palladium on charcoal in cyclohexene.

  • Heat the reaction mixture at reflux for 1 hour.

  • Allow the reaction to cool to room temperature.

  • Filter the mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield O-methyl-L-tyrosine as a white solid. This product can be used in the subsequent step without further purification.

Synthesis of this compound

The final product is obtained by the protection of the amino group of O-methyl-L-tyrosine with the Fmoc group.

Materials:

  • O-methyl-L-tyrosine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate or another suitable base

  • Acetone and water or a similar solvent system

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve O-methyl-L-tyrosine in an aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in acetone or another suitable organic solvent.

  • Slowly add the Fmoc reagent solution to the amino acid solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

Purification of this compound

Purification is typically achieved through flash column chromatography followed by recrystallization.

Column Chromatography:

  • Stationary Phase: Silica gel.

  • Eluent: A gradient of methanol in dichloromethane (e.g., 0-5% methanol) or ethyl acetate in hexane is commonly used.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the solution onto a silica gel column.

    • Elute the product using the chosen solvent system.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Recrystallization:

  • Solvent System: A common technique for recrystallizing Fmoc-amino acids involves dissolving the compound in a good solvent like ethyl acetate or dichloromethane and then adding a poor solvent such as hexane or petroleum ether until turbidity is observed.

  • Procedure:

    • Dissolve the purified product from column chromatography in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

    • Slowly add a non-polar solvent (e.g., hexane) until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystallization.

    • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS, particularly for the synthesis of peptides where the phenolic hydroxyl group of tyrosine needs to be permanently protected or modified.

Advantages of O-Methyl Protection

The use of a methyl ether as a protecting group for the tyrosine side chain offers several advantages over the more common tert-butyl (tBu) ether:

  • Stability: The methyl ether is stable to the acidic conditions used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (e.g., trifluoroacetic acid). This makes it a "permanent" protecting group in the context of standard Fmoc-SPPS.

  • Prevention of Side Reactions: The tBu group on tyrosine can be partially cleaved during prolonged or repeated exposure to the mildly basic conditions used for Fmoc deprotection, leading to side reactions. The methyl group is completely stable under these conditions. Furthermore, the tBu group can lead to t-butylation of other sensitive residues like tryptophan and methionine during final cleavage, a side reaction that is avoided with the methyl group.

  • Introduction of a Methyl Group: For the synthesis of peptides that naturally contain an O-methylated tyrosine or for structure-activity relationship studies, this compound is the direct building block required.

Workflow in Fmoc-SPPS

The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS cycle.

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin 1. Loading of first Fmoc-amino acid Deprotected_Resin H₂N-AA-Resin Fmoc_AA_Resin->Deprotected_Resin 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Coupled_Peptide Fmoc-Tyr(Me)-AA-Resin Deprotected_Resin->Coupled_Peptide 3. Coupling of This compound (with activating agents) Final_Peptide H₂N-Peptide-Resin Coupled_Peptide->Final_Peptide Repeat steps 2 & 3 for subsequent amino acids Cleaved_Peptide Cleaved Peptide Final_Peptide->Cleaved_Peptide 4. Final Cleavage and deprotection (e.g., TFA cocktail)

Caption: Workflow for the incorporation of this compound in SPPS.

Conclusion

This compound is an essential reagent for peptide chemists, offering a stable and reliable method for incorporating O-methylated tyrosine into synthetic peptides. Its use circumvents potential side reactions associated with more labile protecting groups and provides a direct route to peptides with this specific modification. The detailed protocols and data presented in this guide are intended to support researchers in the successful application of this valuable compound in their synthetic endeavors.

References

An In-Depth Technical Guide to the Synthesis of Fmoc-O-methyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fmoc-O-methyl-L-tyrosine, a critical building block in peptide synthesis and drug discovery. The document details the primary synthetic strategies, providing experimentally validated protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Fmoc-O-methyl-L-tyrosine (N-α-Fmoc-O-methyl-L-tyrosine) is a derivative of the amino acid L-tyrosine, where the phenolic hydroxyl group is methylated and the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This modification prevents unwanted side reactions at the phenolic hydroxyl group during peptide synthesis and can also enhance the pharmacological properties of the resulting peptides. Its application is particularly valuable in the development of therapeutic peptides and other specialized biomolecules.

Synthetic Strategies

The synthesis of Fmoc-O-methyl-L-tyrosine is typically achieved through a two-step process:

  • O-methylation of L-tyrosine: The selective methylation of the phenolic hydroxyl group of L-tyrosine to yield O-methyl-L-tyrosine.

  • Fmoc protection of O-methyl-L-tyrosine: The protection of the α-amino group of O-methyl-L-tyrosine with an Fmoc group.

An alternative, though less direct, approach involves the initial protection of L-tyrosine's amino and carboxyl groups, followed by O-methylation, and subsequent selective deprotection and Fmoc protection. The choice of strategy often depends on the desired scale, available reagents, and purification capabilities. This guide will focus on the more direct two-step synthesis.

Experimental Protocols

Step 1: Synthesis of O-methyl-L-tyrosine

The primary challenge in the synthesis of O-methyl-L-tyrosine is the selective methylation of the phenolic hydroxyl group over the amino and carboxyl groups. While various methods exist, a common approach involves the use of a methylating agent in the presence of a base. It is crucial to carefully control the reaction conditions to minimize the formation of N-methylated and N,O-dimethylated byproducts.

Protocol: O-methylation of L-tyrosine

This protocol is adapted from methodologies that prioritize the selective O-alkylation of tyrosine derivatives.

Materials:

  • L-Tyrosine

  • Anhydrous Methanol (MeOH)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

  • Hydrochloric Acid (HCl), 1 M

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-tyrosine (1 equivalent) in anhydrous methanol.

  • Basification: Add anhydrous potassium carbonate (2.5-3 equivalents) to the suspension. The mixture should be stirred vigorously.

  • Methylation: Cool the mixture in an ice bath. Slowly add dimethyl sulfate or methyl iodide (1.1-1.2 equivalents) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with methanol.

  • Concentration: Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain a crude residue.

  • Purification: Dissolve the crude residue in a minimum amount of deionized water. Adjust the pH of the solution to the isoelectric point of O-methyl-L-tyrosine (around pH 5.5-6.0) with 1 M HCl. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash with cold deionized water, and then with diethyl ether.

  • Drying: Dry the purified O-methyl-L-tyrosine under vacuum to a constant weight.

Quantitative Data:

ParameterValue
Typical Yield 60-75%
Purity (by HPLC) >98%
Melting Point 225-248 °C[1]
Optical Rotation [α]D²⁰ -8.5 ± 2º (c=2, 1N HCl)[1]
Step 2: Synthesis of Fmoc-O-methyl-L-tyrosine

The second step involves the protection of the amino group of the synthesized O-methyl-L-tyrosine using an Fmoc-reagent. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is often preferred over Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) due to its higher stability and reduced side-product formation.

Protocol: Fmoc Protection of O-methyl-L-tyrosine

This protocol is a standard procedure for the Fmoc protection of amino acids.

Materials:

  • O-methyl-L-tyrosine

  • 1,4-Dioxane

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Ethyl Acetate

  • Hexane

  • Hydrochloric Acid (HCl), 1 M

Procedure:

  • Dissolution: In a round-bottom flask, dissolve O-methyl-L-tyrosine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extraction: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product into ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >99%[2]
Melting Point 155-165 °C[2]
Optical Rotation [α]D²⁰ +8 ± 2º (c=1 in EtOAc)[2]

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of Fmoc-O-methyl-L-tyrosine.

Synthesis_Workflow cluster_step1 Step 1: O-methylation cluster_step2 Step 2: Fmoc Protection Tyrosine L-Tyrosine Methylation O-methylation (DMS or MeI, K₂CO₃, MeOH) Tyrosine->Methylation 1. OMT O-methyl-L-tyrosine Methylation->OMT 2. Fmoc_Protection Fmoc Protection (Fmoc-OSu, NaHCO₃, Dioxane/H₂O) OMT->Fmoc_Protection 3. Fmoc_OMT Fmoc-O-methyl-L-tyrosine Fmoc_Protection->Fmoc_OMT 4.

Caption: Synthetic pathway for Fmoc-O-methyl-L-tyrosine.

Conclusion

The synthesis of Fmoc-O-methyl-L-tyrosine is a well-established process that is crucial for the advancement of peptide-based therapeutics and research. By following the detailed protocols and considering the quantitative data provided in this guide, researchers can reliably produce this valuable amino acid derivative. Careful control of reaction conditions, particularly during the O-methylation step, is paramount to achieving high yields and purity. The presented workflow and data serve as a practical resource for scientists and professionals in the field of drug development and chemical synthesis.

References

The Unexplored Frontier: A Technical Guide to the Purpose of O-Methylation on Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modifications (PTMs) of proteins are fundamental to the intricate regulation of cellular processes. While tyrosine phosphorylation is a well-established cornerstone of signal transduction, and protein methylation on lysine and arginine residues is a key epigenetic and regulatory mark, the targeted O-methylation of tyrosine residues remains one of the most enigmatic and largely unexplored PTMs in eukaryotic biology. This technical guide synthesizes the current, albeit limited, knowledge and presents a forward-looking perspective on the potential purpose, biochemical consequences, and regulatory implications of tyrosine O-methylation. We provide a theoretical framework for its impact on protein function, outline hypothetical signaling paradigms, and propose detailed experimental protocols for its future investigation. This document serves as a resource for researchers poised to explore this nascent field, offering a roadmap to potentially uncover novel mechanisms in cellular signaling and drug development.

Introduction: The Landscape of Tyrosine Modification

Tyrosine, with its phenolic hydroxyl group, is a uniquely versatile amino acid residue in cellular signaling. This hydroxyl group can act as a hydrogen bond donor and acceptor, and it is the primary site for one of the most critical PTMs: phosphorylation. The reversible addition of a bulky, negatively charged phosphate group by tyrosine kinases and its removal by tyrosine phosphatases forms the basis of vast signaling networks that control cell growth, differentiation, migration, and metabolism.

Protein methylation, the addition of a methyl group from S-adenosylmethionine (SAM), is another pervasive PTM.[1] It most commonly occurs on the nitrogen atoms of lysine and arginine side chains, where it regulates protein-protein interactions, protein stability, and, most notably, chromatin structure and gene expression.[2][3]

In this context, the O-methylation of tyrosine—the covalent attachment of a methyl group to the hydroxyl oxygen—represents a significant theoretical intersection of these two major regulatory themes. However, unlike the extensively studied modifications of N-methylation and O-phosphorylation, endogenous O-methylation of tyrosine as a dynamic, signaling PTM in eukaryotes has not been established. This guide will therefore proceed by building a foundational understanding of its potential roles based on chemical principles and analogies to known PTMs.

Biochemical Consequences of Tyrosine O-Methylation

The addition of a methyl group to the tyrosine hydroxyl oxygen fundamentally alters its physicochemical properties. This modification is not a subtle tweak but a decisive chemical switch with profound implications.

  • Blocking Phosphorylation: The most immediate and significant consequence of O-methylation is the irreversible capping of the hydroxyl group. This modification would act as a terminal block, preventing the site from being phosphorylated by tyrosine kinases.

  • Loss of Hydrogen Bonding: The hydroxyl proton is lost, eliminating the residue's ability to act as a hydrogen bond donor, which can be critical for maintaining local protein structure or for interactions with substrates or binding partners.[4][5]

  • Increased Hydrophobicity and Steric Bulk: The addition of the methyl group increases the hydrophobicity and steric footprint of the tyrosine side chain. This can influence protein folding, stability, and the architecture of binding pockets.

The stark contrast between O-methylation and the well-understood O-phosphorylation is summarized below.

FeatureUnmodified TyrosineO-MethyltyrosinePhosphotyrosine
Mass Shift -+14.02 Da+79.97 Da
Charge at pH 7.4 Neutral/Slightly AcidicNeutral-2
H-Bonding Donor & AcceptorAcceptor onlyAcceptor only
Size ModerateModerateLarge / Bulky
Nature AmphiphilicMore HydrophobicHydrophilic
Reversibility -Unknown in eukaryotesReversible

Potential Impact on Protein Structure and Cellular Signaling

Based on its biochemical consequences, we can hypothesize several key roles for tyrosine O-methylation in regulating protein function and signaling pathways.

A Permanent "Off-Switch" for Phosphorylation

The most compelling hypothetical role for tyrosine O-methylation is as a long-term or permanent "cap" on phosphorylation sites. In developmental processes or terminal differentiation, where certain signaling pathways need to be permanently silenced, tyrosine O-methylation could provide a mechanism that is more stable than the dynamic interplay of kinases and phosphatases.

cluster_0 Dynamic State (Phosphorylation) cluster_1 Static State (O-Methylation) Tyr Tyrosine (Tyr-OH) pTyr Phospho-Tyrosine (pTyr) pTyr->Tyr Pi Kinase Tyrosine Kinase Kinase->Tyr ATP->ADP Phosphatase Tyrosine Phosphatase Tyr2 Tyrosine (Tyr-OH) MeTyr O-Methyl-Tyrosine (Tyr-OCH3) Blocked Phosphorylation Blocked MeTyr->Blocked Methyltransferase Tyr O-Methyltransferase (Hypothetical) Methyltransferase->Tyr2 SAM->SAH Kinase2 Tyrosine Kinase Kinase2->MeTyr Signal_A Acute Signal (e.g., Growth Factor) TK Tyrosine Kinase Signal_A->TK Activates Signal_B Chronic/Developmental Signal TOMT Tyrosine O-Methyltransferase (Hypothetical) Signal_B->TOMT Activates Substrate Substrate Protein (Tyr-OH) TK->Substrate Phosphorylates TOMT->Substrate Methylates pSubstrate Phosphorylated Substrate (pTyr) mSubstrate O-Methylated Substrate (Tyr-OCH3) Response_A Short-term Cellular Response pSubstrate->Response_A Leads to Response_B Long-term Pathway Inactivation mSubstrate->Response_B Leads to Start Cell Culture (Light vs Heavy-Methyl SILAC) Mix Mix 1:1, Lyse & Extract Proteins Start->Mix Digest Reduce, Alkylate, Trypsin Digest Mix->Digest LCMS LC-MS/MS Analysis (High-Resolution Orbitrap) Digest->LCMS Search Open Database Search (e.g., MSFragger) LCMS->Search Analysis Identify +14.02 Da shift on Tyrosine with Heavy/Light Doublet Search->Analysis Result Candidate O-Methyl-Tyr Sites Analysis->Result

References

Applications of Methylated Tyrosine in Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties. Among these modifications, the methylation of tyrosine residues has emerged as a powerful tool to enhance the potency, selectivity, and metabolic stability of bioactive peptides. This technical guide provides an in-depth exploration of the applications of C-methylated, N-methylated, and O-methylated tyrosine in peptide drug design. It offers a comprehensive overview of their synthesis, biological evaluation, and impact on signaling pathways, supported by detailed experimental protocols and quantitative data.

Core Concepts: The Impact of Tyrosine Methylation

Methylation of the tyrosine residue can occur at three primary locations: the aromatic ring (C-methylation), the backbone amide nitrogen (N-methylation), or the phenolic hydroxyl group (O-methylation). Each modification imparts distinct physicochemical properties to the peptide, influencing its conformation, receptor interactions, and susceptibility to enzymatic degradation.

  • C-Methylation (Ring Methylation): The introduction of one or two methyl groups onto the aromatic ring of tyrosine, creating 2-methyltyrosine (Mmt) or 2',6'-dimethyltyrosine (Dmt), introduces steric hindrance. This can restrict the conformational flexibility of the peptide backbone and the tyrosine side chain, often leading to a "locked-in" bioactive conformation. This steric shielding can also protect the peptide from enzymatic cleavage, thereby increasing its in vivo half-life. The enhanced steric bulk can also modulate receptor subtype selectivity.

  • N-Methylation: Methylation of the amide nitrogen of the peptide backbone at the tyrosine residue disrupts the hydrogen bond donating capacity of the amide proton. This modification can significantly impact the peptide's conformational preferences and reduce its susceptibility to proteolytic degradation by hindering enzyme recognition and cleavage. N-methylation can also increase the lipophilicity of the peptide, potentially improving its membrane permeability and oral bioavailability.

  • O-Methylation: The methylation of the phenolic hydroxyl group of tyrosine eliminates a key hydrogen bond donor and acceptor. This modification can alter the peptide's binding interactions with its receptor, as the hydroxyl group is often involved in critical hydrogen bonding networks. O-methylation can also increase the peptide's metabolic stability by preventing sulfation or glucuronidation at the hydroxyl group.

Quantitative Data on Methylated Tyrosine-Containing Peptides

The following tables summarize the quantitative effects of tyrosine methylation on the biological activity of various peptide families. The data highlights changes in receptor binding affinity (Ki or IC50) and functional potency (EC50).

Table 1: Opioid Peptides

Peptide AnalogReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Fold Change vs. ParentReference
[Dmt¹]DALDAµ0.120.04~5000x more potent than morphine[1]
[Mmt¹]N/OFQ(1-13)-NH₂NOPN/ApEC₅₀ = 9.47~10x more potent than [Dmt¹] analog[2]
[Dmt¹]N/OFQ(1-13)-NH₂NOPN/ApEC₅₀ = 8.35~30x less potent than N/OFQ(1-13)-NH₂[2]
H-Dmt-c[D-Cys-Gly-Phe-D-Cys]NH₂µ0.340.98High affinity & potency[3]
H-Dmt-c[D-Cys-Gly-Phe-D-Cys]NH₂δ0.751.2High affinity & potency[3]
H-Dmt-c[D-Cys-Gly-Phe-D-Cys]NH₂κ12.525.6High affinity & potency

Table 2: Cholecystokinin (CCK) and Substance P Analogs

Peptide AnalogReceptorBinding Affinity (IC50, nM)Functional Potency (EC50, nM)Fold Change vs. ParentReference
Boc-[N-MeAsp³², N-MePhe³³]-CCK-4CCK-A0.40.3High affinity & potency maintained
Tetramethylrhodamine-SPNK14.2N/ASimilar affinity to Substance P
Oregon Green 488-SPNK16.4N/ASimilar affinity to Substance P
Fluorescein-SPNK144.5N/ALower affinity than Substance P

Table 3: Neurotensin Analogs

Peptide AnalogReceptorBinding Affinity (Ki, nM)Reference
[D-Tyr¹¹]-NTNTS1Lower in vitro, higher in vivo potency
NT(8-13) mimetic 3Rat NTS155
NT(8-13) mimetic 3Human NTS1580

Experimental Protocols

Synthesis of Methylated Tyrosine-Containing Peptides

This protocol describes the incorporation of Fmoc-Tyr(Me)-OH into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Washing: Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DMF, DCM, and methanol and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

This protocol describes a method for the synthesis of Fmoc-N-methyl-L-tyrosine for use in SPPS.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-Tyr(tBu)-OH

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate or Methyl iodide

  • Trifluoroacetic acid (TFA)

Procedure:

  • Loading of Fmoc-Tyr(tBu)-OH onto 2-CTC Resin: Dissolve Fmoc-Tyr(tBu)-OH (3 eq) in anhydrous DCM, add to the 2-CTC resin, followed by the immediate addition of DIEA (9 eq). Stir the reaction for 2 hours.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Sulfonylation: Treat the resin-bound amino acid with o-NBS-Cl and DBU in DMF to protect the primary amine.

  • N-Methylation: Perform the methylation using either dimethyl sulfate or methyl iodide in the presence of a base.

  • Desulfonylation: Remove the o-NBS group to reveal the N-methylated amine.

  • Fmoc Protection: Protect the newly formed secondary amine with Fmoc-OSu.

  • Cleavage from Resin: Cleave the Fmoc-N-Me-Tyr(tBu)-OH from the 2-CTC resin using a mild solution of 1% TFA in DCM.

  • Purification: Purify the product by crystallization or chromatography.

This protocol outlines a microwave-assisted Negishi coupling approach for the synthesis of Boc-2',6'-dimethyl-L-tyrosine, which can then be converted to the Fmoc-protected version.

Materials:

  • Boc-L-iodophenylalanine methyl ester

  • Dimethylzinc

  • Pd₂(dba)₃

  • SPhos

  • 3,5-dimethyl-4-iodophenol

  • Microwave reactor

  • Lithium hydroxide (LiOH)

  • Fmoc-OSu

Procedure:

  • Negishi Coupling: In a microwave reactor, combine Boc-L-iodophenylalanine methyl ester, dimethylzinc, Pd₂(dba)₃, and SPhos with 3,5-dimethyl-4-iodophenol under an inert atmosphere. Heat the reaction mixture at 110°C for 2 hours.

  • Purification of Ester: Purify the resulting methyl ester by silica gel chromatography.

  • Saponification: Hydrolyze the methyl ester to the carboxylic acid using LiOH in a mixture of THF and water.

  • Boc- to Fmoc- conversion: Remove the Boc protecting group under acidic conditions and subsequently protect the free amine with Fmoc-OSu to yield Fmoc-2',6'-dimethyl-L-tyrosine.

  • Purification: Purify the final product by chromatography.

Biological Evaluation Assays

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of methylated tyrosine-containing peptides for their target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]DAMGO for opioid receptors)

  • Unlabeled competitor peptide (the methylated tyrosine-containing peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Cell harvester

  • Scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Membrane homogenate.

    • Non-specific Binding: Radioligand + High concentration of a non-labeled standard ligand (e.g., naloxone for opioid receptors) + Membrane homogenate.

    • Competition: Radioligand + Serial dilutions of the methylated tyrosine-containing peptide + Membrane homogenate.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

This protocol measures the activation of Gq-coupled receptors by monitoring changes in intracellular calcium levels.

Materials:

  • HEK293 or CHO cells stably expressing the Gq-coupled receptor of interest

  • Cell culture medium

  • Poly-L-lysine coated 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, for cell lines with active anion transporters)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system (e.g., FlexStation)

Procedure:

  • Cell Plating: Seed the cells onto poly-L-lysine coated 96-well plates and grow to 90-100% confluency.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive fluorescent dye in assay buffer. Add probenecid if necessary.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes.

  • Ligand Preparation: Prepare serial dilutions of the methylated tyrosine-containing peptide in the assay buffer.

  • Measurement:

    • Place the cell plate and the ligand plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity before and after the addition of the ligand.

    • The instrument will inject the ligand into the wells and record the fluorescence change over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 value.

This protocol assesses the stability of methylated tyrosine-containing peptides in the presence of proteases or biological fluids like plasma or serum.

Materials:

  • Methylated tyrosine-containing peptide

  • Control peptide (unmodified parent peptide)

  • Protease solution (e.g., trypsin, chymotrypsin) or human plasma/serum

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., trifluoroacetic acid or acetonitrile)

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for fragment identification)

Procedure:

  • Incubation:

    • Prepare solutions of the methylated peptide and the control peptide in the incubation buffer.

    • Add the protease solution or plasma/serum to the peptide solutions to initiate the degradation.

    • Incubate the mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining intact peptide against time.

    • Determine the half-life (t₁/₂) of the peptide under the assay conditions.

    • Compare the half-life of the methylated peptide to that of the control peptide to assess the improvement in stability.

    • If a mass spectrometer is used, the degradation fragments can be identified to determine the cleavage sites.

Signaling Pathways and Visualization

Peptides containing methylated tyrosine often exert their effects through G protein-coupled receptors (GPCRs). The methylation can influence the ligand-receptor interaction, leading to altered downstream signaling cascades.

Opioid Receptor Signaling

Opioid peptides and their analogs, including those with methylated tyrosine, primarily signal through µ (mu), δ (delta), and κ (kappa) opioid receptors, which are Gαi/o-coupled GPCRs.

Opioid_Signaling cluster_receptor Opioid Receptor Activation cluster_gprotein G Protein Cascade cluster_downstream Downstream Effects Opioid_Peptide Opioid Peptide (e.g., with Dmt) MOR_DOR_KOR μ, δ, or κ Opioid Receptor Opioid_Peptide->MOR_DOR_KOR Binding G_Protein Gi/o Protein MOR_DOR_KOR->G_Protein Activation G_alpha Gαi/o (GTP) G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channels G_betagamma->GIRK Activation Ca_Channel Ca²⁺ Channels G_betagamma->Ca_Channel Inhibition MAPK MAPK Pathway (e.g., ERK) G_betagamma->MAPK Activation cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx NOP_Signaling N_OFQ_Analog N/OFQ Analog (e.g., with Mmt) NOP_Receptor NOP Receptor N_OFQ_Analog->NOP_Receptor Binding G_Protein Gi/o Protein NOP_Receptor->G_Protein Activation G_alpha Gαi/o (GTP) G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_Channels Ion Channels (K⁺, Ca²⁺) G_betagamma->Ion_Channels Modulation MAPK MAPK Pathway (ERK, p38, JNK) G_betagamma->MAPK Activation cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity NK1_Signaling Substance_P_Analog Substance P Analog NK1_Receptor NK1 Receptor Substance_P_Analog->NK1_Receptor Binding Gq_Protein Gq Protein NK1_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release ↑ Intracellular Ca²⁺ ER->Ca_Release Ca_Release->PKC Activation Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) PKC->Cellular_Response CCK_Signaling cluster_gq Gq Pathway cluster_gs Gs Pathway (CCK-A) CCK_Analog CCK Analog CCK_Receptor CCK Receptor (CCK-A or CCK-B) CCK_Analog->CCK_Receptor Binding Gq_Protein Gq Protein CCK_Receptor->Gq_Protein Activation Gs_Protein Gs Protein CCK_Receptor->Gs_Protein Activation PLC Phospholipase C Gq_Protein->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Physiological_Effects Physiological Effects (e.g., Gallbladder Contraction, Pancreatic Secretion, Satiety) Ca_PKC->Physiological_Effects AC Adenylyl Cyclase Gs_Protein->AC cAMP_PKA ↑ cAMP & PKA Activation AC->cAMP_PKA cAMP_PKA->Physiological_Effects

References

In-Depth Technical Guide to Fmoc-Tyr(Me)-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH), a crucial building block in peptide synthesis for research, drug discovery, and development. This document details its chemical properties, CAS number, reliable suppliers, and a foundational protocol for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

Core Compound Properties and Identification

This compound is a derivative of the amino acid tyrosine where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the hydroxyl group of the tyrosine side chain is methylated. This modification prevents unwanted side reactions during peptide synthesis and can influence the final peptide's conformation and biological activity.

Chemical Abstracts Service (CAS) Number: 77128-72-4

Molecular Formula: C₂₅H₂₃NO₅

Molecular Weight: 417.45 g/mol

Table 1: Physicochemical Data of this compound
PropertyValueReference
CAS Number 77128-72-4
Molecular Formula C₂₅H₂₃NO₅
Molecular Weight 417.45 g/mol
Appearance White to off-white powder
Purity ≥98% (by HPLC)
Solubility Soluble in DMF, DMSO
Storage Store at 2-8°C

Commercial Suppliers

A variety of chemical suppliers offer this compound for research and manufacturing purposes. Notable suppliers include:

  • MedChemExpress

  • Sigma-Aldrich (Novabiochem)

  • Chem-Impex

  • Aapptec Peptides

  • Anaspec

  • CymitQuimica

  • Santa Cruz Biotechnology

  • Simson Pharma Limited

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. This protocol is a standard procedure and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, this compound (3-5 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents).

    • The activated amino acid solution is added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the reaction can be monitored using a Kaiser test.

  • Washing: After the coupling, the resin is washed extensively with DMF to remove excess reagents and by-products.

  • Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed using 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for incorporating an amino acid, such as this compound, during solid-phase peptide synthesis.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (Fmoc-AA-OH, HBTU, DIPEA) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cycle->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection No Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Application in Drug Discovery and Signaling Research

The incorporation of O-methylated tyrosine into peptides can be a strategic tool in drug design. This modification can enhance metabolic stability by protecting the phenolic hydroxyl group from enzymatic degradation, such as sulfation or phosphorylation. Furthermore, the altered electronic properties and steric hindrance of the O-methyl group compared to a free hydroxyl can modulate the binding affinity and selectivity of the peptide for its biological target.

While no specific signaling pathway directly modulated by a simple O-methylated tyrosine-containing peptide is prominently documented in the initial search, the synthesis of such peptides is a key step in structure-activity relationship (SAR) studies. For instance, in the development of peptide-based inhibitors or receptor agonists/antagonists, replacing a native tyrosine with Tyr(Me) allows researchers to probe the importance of the hydroxyl group for hydrogen bonding and interaction with the target protein. This information is crucial for designing more potent and selective therapeutic peptides.

The following diagram illustrates a hypothetical workflow for utilizing a Tyr(Me)-containing peptide in a drug discovery context to investigate its effect on a signaling pathway.

Drug_Discovery_Workflow cluster_synthesis Peptide Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Design Peptide Design (Introduce Tyr(Me)) Synthesis SPPS with This compound Design->Synthesis Purify_Characterize Purification & Characterization Synthesis->Purify_Characterize Binding_Assay Target Binding Assay Purify_Characterize->Binding_Assay Cell_Assay Cell-based Signaling Assay Binding_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design

A Comprehensive Technical Guide to the Safe Handling and Application of Fmoc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and application of N-α-Fmoc-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH), a key building block in solid-phase peptide synthesis (SPPS). Adherence to the following protocols and safety measures is crucial for ensuring laboratory safety and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a derivative of the amino acid tyrosine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the hydroxyl group of the tyrosine side chain is methylated. This modification is critical for its application in peptide synthesis.

PropertyValueReference
Chemical Formula C25H23NO5[1][2]
Molecular Weight 417.45 g/mol [1][3]
CAS Number 77128-72-4[1]
Appearance White to off-white or beige powder
Storage Temperature 2-30°C

Safety and Hazard Information

This compound is classified as an irritant. Proper handling and personal protective equipment are mandatory to minimize risks.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: PubChem CID 2762281

Handling and Personal Protective Equipment (PPE)

To ensure safe handling, the following precautions must be observed:

PrecautionDescription
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Wear nitrile or other suitable chemical-resistant gloves.
Skin Protection Wear a lab coat and ensure skin is not exposed.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Fire and Explosion Hazards

This compound is a combustible solid.

ParameterDetails
Extinguishing Media Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. For large fires, water spray can be used.
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.
Hazardous Combustion Products Carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound.

ConditionRecommendation
Container Keep the container tightly closed in a dry and well-ventilated place.
Temperature Store at 2-30°C. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.
Incompatible Materials Avoid strong oxidizing agents and strong acids.
Stability The product is stable under recommended storage conditions.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of O-methyl-tyrosine residues into peptides via Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the coupling of this compound to a resin-bound peptide chain.

Materials
  • This compound

  • Resin with a free amino group (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol

  • Fritted syringe or automated peptide synthesizer

Procedure

Step 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Step 4: Capping (Optional)

  • If the coupling is incomplete, cap the unreacted amino groups by treating the resin with an acetic anhydride/DIPEA solution in DMF.

Step 5: Final Washing

  • After successful coupling, wash the resin with DMF (3 times), followed by DCM (3 times), and finally methanol (3 times).

  • Dry the resin under vacuum.

The cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Wash the final peptide-resin with DCM and dry it thoroughly.

  • Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature in a fume hood.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

Workflow and Logic Diagrams

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal start Start: Receive this compound sds Review Safety Data Sheet (SDS) start->sds ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) sds->ppe hood Work in a Chemical Fume Hood ppe->hood weigh Weigh this compound hood->weigh dissolve Dissolve in appropriate solvent (e.g., DMF) weigh->dissolve spps Perform Solid-Phase Peptide Synthesis (SPPS) dissolve->spps decontaminate Decontaminate glassware and work surfaces spps->decontaminate waste Dispose of solid and liquid waste according to institutional guidelines decontaminate->waste remove_ppe Remove and dispose of PPE waste->remove_ppe wash Wash hands thoroughly remove_ppe->wash finish End wash->finish

Caption: Workflow for the safe handling of this compound.

SPPS Cycle Diagram

SPPS_Cycle cluster_decision Sequence Completion Check start Start: Resin with N-terminal Fmoc group deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple next Fmoc-Amino Acid (e.g., this compound) + HBTU/DIPEA in DMF wash1->coupling wash2 Wash with DMF coupling->wash2 is_last Last amino acid? wash2->is_last is_last->deprotection No end Final Deprotection & Cleavage from Resin is_last->end Yes

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Disposal Considerations

All waste generated from the handling and use of this compound must be considered chemical waste.

  • Solid Waste: Unused this compound and contaminated consumables (e.g., weighing paper, gloves) should be collected in a designated, sealed container for chemical waste disposal.

  • Liquid Waste: Solutions containing this compound, as well as waste from the peptide synthesis process (e.g., DMF washes, piperidine solutions, cleavage cocktails), must be collected in appropriate, labeled solvent waste containers. Do not dispose of down the drain.

Disposal procedures should be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

This guide is intended to provide a comprehensive overview for trained laboratory personnel. Always consult the specific Safety Data Sheet provided by the supplier and your institution's safety protocols before handling any chemical.

References

An In-depth Technical Guide to the Solubility of Fmoc-Tyr(Me)-OH in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(9-fluorenylmethyloxycarbonyl)-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH), a critical building block in solid-phase peptide synthesis (SPPS) and other applications in drug development. Understanding the solubility of this compound in different solvents is paramount for optimizing reaction conditions, ensuring efficient purification, and achieving high yields in synthetic processes.

Core Concepts: The Importance of Solubility in Peptide Synthesis

The solubility of protected amino acids, such as this compound, directly impacts several key stages of solid-phase peptide synthesis. The O-methylation of the tyrosine side chain in this compound enhances its lipophilicity, which can influence its solubility profile. Adequate solubility is crucial for:

  • Efficient Coupling Reactions: The amino acid derivative must be fully dissolved in the reaction solvent to ensure a homogenous solution and facilitate complete and rapid coupling to the growing peptide chain on the solid support.

  • Preventing Aggregation: Poor solubility can lead to the aggregation of the amino acid derivative, reducing its availability for the coupling reaction and potentially leading to incomplete sequences.

  • Ease of Handling and Automation: In automated peptide synthesizers, the solubility of the building blocks in the delivery solvent is critical for preventing precipitation and ensuring accurate and reliable dispensing.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. It is important to note that solubility can be affected by factors such as temperature, the specific grade of the solvent, and the presence of any impurities. For hygroscopic solvents like DMSO, using a freshly opened container is recommended for optimal solubility[1].

SolventChemical FormulaSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS200 mg/mLUltrasonic assistance may be required.[1]
N,N-Dimethylformamide (DMF)C₃H₇NOClearly Soluble (1 mmole in 2 mL)This corresponds to approximately 208.7 mg/mL.
ChloroformCHCl₃SolubleQuantitative data not readily available.
Dichloromethane (DCM)CH₂Cl₂SolubleQuantitative data not readily available.
Ethyl AcetateC₄H₈O₂SolubleQuantitative data not readily available.
AcetoneC₃H₆OSolubleQuantitative data not readily available.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOData not readily availableA common solvent in SPPS, solubility is expected to be good.
Tetrahydrofuran (THF)C₄H₈OData not readily available

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following is a generalized protocol that can be adapted for determining the solubility of this compound.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, DCM, etc.)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial tightly and place it on an orbital shaker.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any undissolved microparticles, either centrifuge the sample at a high speed or filter it through a syringe filter into a clean vial. This step is crucial to avoid overestimation of the solubility.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Inject the prepared sample and the standard solutions into the HPLC system.

    • Develop a suitable HPLC method to achieve good separation and a sharp peak for this compound. A reverse-phase C18 column is often a good starting point.

    • Monitor the elution using a UV detector at a wavelength where this compound has strong absorbance (the fluorenyl group provides a strong chromophore).

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • The concentration determined by HPLC represents the solubility of this compound in the chosen solvent at the specified temperature. The solubility is typically expressed in mg/mL or g/L.

Visualization of this compound in a Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the key steps involved in the incorporation of a single this compound residue into a growing peptide chain during solid-phase peptide synthesis.

SPPS_Workflow_Fmoc_Tyr_Me_OH Workflow for this compound Incorporation in SPPS cluster_resin Solid Support cluster_solution Solution Phase Resin_AA Resin-Bound Peptide Chain (N-terminus with free amine) Coupling_Step Coupling Reaction: This compound is attached to the peptide chain Resin_AA->Coupling_Step 1. Coupling Fmoc_Tyr_Me_OH This compound Fmoc_Tyr_Me_OH->Coupling_Step Coupling_Reagent Coupling Reagent (e.g., HBTU/DIPEA) Coupling_Reagent->Coupling_Step Deprotection_Reagent Deprotection Reagent (e.g., 20% Piperidine in DMF) Deprotection_Step Fmoc Group Removal Deprotection_Reagent->Deprotection_Step Resin_Fmoc_Tyr Resin-Bound Peptide Chain with N-terminal Fmoc-Tyr(Me) Coupling_Step->Resin_Fmoc_Tyr 2. Washing Resin_Fmoc_Tyr->Deprotection_Step 3. Fmoc Deprotection Resin_Tyr_Me Resin-Bound Peptide Chain with N-terminal Tyr(Me) (Ready for next coupling) Deprotection_Step->Resin_Tyr_Me 4. Washing

Caption: Workflow for the incorporation of a single this compound residue in SPPS.

This workflow highlights the cyclical nature of solid-phase peptide synthesis, where the deprotection of the N-terminal Fmoc group is followed by the coupling of the next Fmoc-protected amino acid. The use of orthogonal protecting groups, such as the base-labile Fmoc group for the α-amino group and acid-labile groups for side-chain protection, is a cornerstone of this strategy. The O-methyl group on the tyrosine side chain is stable to the standard conditions of Fmoc SPPS, including the repetitive treatments with piperidine for Fmoc removal and the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).

References

An In-depth Technical Guide to Fmoc-Tyr(Me)-OH: Properties, Application in Peptide Synthesis, and Role in Investigating Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH), a crucial building block in peptide science. We will delve into its chemical and physical properties, provide detailed protocols for its application in solid-phase peptide synthesis (SPPS), and explore its utility as a tool to investigate cellular signaling pathways.

Core Properties of this compound

This compound is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group of the tyrosine side chain is methylated. This modification is of significant interest in peptide chemistry and chemical biology. The Fmoc group provides a base-labile protecting group essential for stepwise peptide synthesis, while the O-methylation of the tyrosine side chain prevents phosphorylation and can serve as a stable mimic for phosphotyrosine in certain biological contexts.

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C25H23NO5[1][2][3]
Molecular Weight 417.45 g/mol [1][3]
CAS Number 77128-72-4
Appearance White to off-white solid/powder
Purity Typically ≥98%

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent for the incorporation of O-methyl-tyrosine residues into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Workflow for SPPS using this compound

The following diagram outlines the key steps in a typical SPPS cycle for the incorporation of an amino acid, such as this compound.

SPPS_Workflow Resin Resin with growing peptide chain Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Wash1 Wash (DMF) Deprotection->Wash1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 4. Repeat Repeat Cycle or Proceed to Cleavage Wash2->Repeat 5. Repeat->Deprotection Next Amino Acid

A typical cycle of solid-phase peptide synthesis (SPPS).
Detailed Experimental Protocols

The successful synthesis of peptides containing O-methyl-tyrosine relies on optimized protocols for each step of the SPPS process. Below are detailed methodologies for these key stages.

1. Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide is crucial for the subsequent coupling of the next amino acid.

  • Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Procedure:

    • To the peptide-resin in a reaction vessel, add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for an initial 2 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine in DMF solution.

    • Continue agitation for an additional 5-10 minutes at room temperature.

    • Drain the deprotection solution and thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.

2. Amino Acid Coupling

The formation of the peptide bond between the free N-terminus of the peptide-resin and the incoming Fmoc-protected amino acid is a critical step. Various coupling reagents can be employed to activate the carboxylic acid of the incoming amino acid. A common and efficient method utilizes HBTU/HATU.

  • Reagents:

    • This compound (or other Fmoc-amino acid) (2-4 equivalents relative to resin loading)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.95 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (4 equivalents)

    • DMF

  • Procedure:

    • In a separate vessel, dissolve the Fmoc-amino acid and HBTU/HATU in DMF.

    • Add DIPEA to the solution to begin the activation of the amino acid. Allow this pre-activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

3. Cleavage and Final Deprotection

After the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and any remaining side-chain protecting groups must be removed.

  • Reagent (Cleavage Cocktail): A common cleavage cocktail consists of:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS) (as a scavenger to prevent side reactions)

  • Procedure:

    • Thoroughly wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • In a well-ventilated fume hood, add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 1.5-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

    • Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.

    • Isolate the precipitated peptide by centrifugation and decantation of the ether.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.

    • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Role in Investigating Cellular Signaling Pathways

Tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, and metabolism. Receptor Tyrosine Kinases (RTKs) are a major class of enzymes that catalyze the phosphorylation of tyrosine residues on themselves and other substrate proteins, initiating downstream signaling cascades.

The O-methyl group of this compound serves as a stable mimic of the phosphate group in phosphotyrosine, but it cannot be hydrolyzed by phosphatases. This property makes peptides containing O-methyl-tyrosine valuable tools for studying protein-protein interactions and the effects of tyrosine phosphorylation in a controlled manner. By incorporating O-methyl-tyrosine at specific sites, researchers can investigate signaling pathways without the complication of dephosphorylation. For instance, a peptide containing O-methyl-tyrosine can be used to probe the binding affinity of SH2 domains, which are protein domains that specifically recognize and bind to phosphotyrosine-containing motifs.

Investigating a Receptor Tyrosine Kinase (RTK) Pathway

The diagram below illustrates a hypothetical scenario where a peptide containing O-methyl-tyrosine is used to investigate an RTK signaling pathway. In this model, the O-methylated tyrosine residue acts as a competitive inhibitor, preventing the binding of downstream signaling proteins that would normally be recruited to a phosphorylated tyrosine.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Phosphorylation Autophosphorylation RTK->Phosphorylation 2. Dimerization & Ligand Ligand Ligand->RTK 1. Binding SH2_Protein SH2 Domain Protein Phosphorylation->SH2_Protein 3. Recruitment Downstream Downstream Signaling (e.g., Ras-MAPK) SH2_Protein->Downstream 4. Activation Inhibition Inhibition of Downstream Signaling SH2_Protein->Inhibition Downstream->Inhibition Tyr_Me_Peptide Peptide with Tyr(Me) Tyr_Me_Peptide->SH2_Protein Competitive Binding

Use of Tyr(Me)-containing peptides to probe RTK signaling.

By using peptides containing O-methyl-tyrosine, researchers can dissect the specific roles of individual tyrosine phosphorylation sites in a signaling cascade, leading to a deeper understanding of cellular regulation and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to Fmoc Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption stems from its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3][4] This guide provides a comprehensive technical overview of Fmoc chemistry, detailing its core principles, reaction mechanisms, experimental protocols, and critical considerations for its successful application in research and drug development.

Core Principles of the Fmoc Protecting Group

The Fmoc group is an amine protecting group that is stable to acidic and hydrolytic conditions but is readily cleaved by mild bases, most commonly secondary amines like piperidine. This orthogonality is the key to its utility in SPPS, where the iterative deprotection of the Nα-amino group and subsequent coupling of the next amino acid are required.

Key Features of Fmoc Chemistry:

  • Base Lability: The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

  • Acid Stability: It is resistant to the acidic conditions used to cleave the final peptide from the solid support and remove most side-chain protecting groups.

  • UV Absorbance: The fluorenyl moiety of the Fmoc group has a strong UV absorbance, which can be used to monitor the progress of the deprotection reaction in real-time.

  • Suppression of Racemization: As a urethane-type protecting group, the Fmoc group helps to suppress racemization during the activation and coupling steps of peptide synthesis.

Chemical Mechanisms

Fmoc Protection of Amines

The introduction of the Fmoc group onto a primary or secondary amine is typically achieved through nucleophilic substitution using an activated Fmoc derivative. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

The reaction with Fmoc-Cl proceeds via the attack of the nucleophilic amine on the highly reactive acid chloride. This reaction liberates hydrochloric acid, which is neutralized by a base such as sodium bicarbonate or pyridine. While effective, Fmoc-Cl is sensitive to moisture and heat.

Fmoc-OSu is now more commonly used due to its increased stability. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the succinimide ester, leading to the formation of the stable Fmoc-carbamate and the release of N-hydroxysuccinimide.

Fmoc_Protection_Mechanism cluster_reagents Reactants cluster_products Products Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Fmoc_OSu Fmoc-OSu Fmoc_OSu->Intermediate Fmoc_Amine Fmoc-NH-R (Protected Amine) Intermediate->Fmoc_Amine Elimination NHS N-Hydroxysuccinimide Intermediate->NHS Leaving Group

Caption: Fmoc protection of an amine using Fmoc-OSu.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed elimination reaction, specifically a β-elimination. The mechanism proceeds in two main steps:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring. This is the rate-determining step. The resulting fluorenyl anion is stabilized by the aromatic system.

  • β-Elimination: The unstable anionic intermediate undergoes rapid elimination, breaking the C-O bond and releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF is then trapped by the excess secondary amine in the deprotection solution to form a stable adduct.

Fmoc_Deprotection_Mechanism cluster_reaction Deprotection Steps Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Trapping Fluorenyl_Anion Fluorenyl Anion Intermediate Proton_Abstraction->Fluorenyl_Anion Beta_Elimination β-Elimination Fluorenyl_Anion->Beta_Elimination Free_Amine H₂N-Peptide (Free Amine) Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)

Fmoc chemistry is the foundation of the most widely used strategy for SPPS. The synthesis is carried out on an insoluble polymer resin and involves a cyclical process of deprotection, washing, coupling, and washing.

SPPS_Workflow Start Start: Resin with Linker Fmoc_AA_Coupling Couple First Fmoc-Amino Acid Start->Fmoc_AA_Coupling Wash1 Wash Fmoc_AA_Coupling->Wash1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Next_Fmoc_AA_Coupling Couple Next Fmoc-Amino Acid Wash2->Next_Fmoc_AA_Coupling Wash3 Wash Next_Fmoc_AA_Coupling->Wash3 Repeat_Cycle Repeat Cycle (Deprotection, Wash, Coupling, Wash) Wash3->Repeat_Cycle Repeat_Cycle->Deprotection n-1 times Final_Deprotection Final N-terminal Fmoc Deprotection Repeat_Cycle->Final_Deprotection Desired Length Reached Wash4 Wash Final_Deprotection->Wash4 Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Wash4->Cleavage Purification Purify Peptide (e.g., RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc deprotection and the final cleavage of the peptide are critical for the overall success of SPPS. The following tables summarize key quantitative data for these processes.

Table 1: Comparison of Common Fmoc Deprotection Reagents

ReagentTypical ConcentrationSolventDeprotection TimeAdvantagesDisadvantages
Piperidine 20-50% (v/v)DMF or NMP5-20 minutesFast and efficient deprotection.Can cause side reactions like aspartimide formation and diketopiperazine formation.
Piperazine 10% (w/v)DMF/Ethanol (9:1)Slower than piperidineReduces aspartimide formation.Less efficient than piperidine, especially for sterically hindered amino acids.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2-10% (v/v)DMFVery fast (minutes)Very rapid deprotection, useful for difficult sequences.Strong, non-nucleophilic base; can increase racemization risk.

Table 2: Common Cleavage Cocktails for Fmoc SPPS

Reagent CocktailCompositionTarget Residues / Application
TFA/TIS/H₂O 95:2.5:2.5 (v/v/v)General purpose for peptides without sensitive residues like Cys, Met, or Trp.
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)"Universal" cocktail for peptides containing multiple sensitive residues.
TFA/TIS/H₂O/DODT 92.5:2.5:2.5:2.5 (v/v/v/v)For peptides containing tryptophan to prevent oxidation.
TFA/EDT/H₂O/TIS 94:2.5:2.5:1 (v/v/v/v)For peptides containing arginine and cysteine.

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol, DODT: 3,6-Dioxa-1,8-octanedithiol

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid using Fmoc-OSu
  • Dissolve the Amino Acid: Dissolve the amino acid (1 equivalent) in a 10% solution of sodium carbonate in water.

  • Add Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone or dioxane.

  • Reaction: Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with 1M HCl to pH 2.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Standard Fmoc Deprotection in SPPS
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature.

  • Second Deprotection: Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Protocol 3: Cleavage and Final Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.

  • Cleavage Cocktail: Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 2).

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The Fmoc protecting group is an indispensable tool in modern synthetic chemistry, enabling the efficient and reliable synthesis of complex peptides. A thorough understanding of its chemical principles, reaction mechanisms, and the nuances of its application in SPPS is paramount for researchers and professionals in the field of drug discovery and development. By carefully selecting reagents and optimizing reaction conditions, the challenges associated with Fmoc chemistry can be effectively managed, leading to the successful synthesis of high-purity peptides for a wide range of applications.

References

The Strategic Incorporation of Methylated Amino Acids in Modern Peptide Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

The therapeutic promise of peptides is often challenged by inherent pharmacological weaknesses, including susceptibility to enzymatic degradation, poor membrane permeability, and conformational ambiguity.[1] A powerful and widely adopted strategy to overcome these limitations is the site-specific methylation of amino acids. This seemingly subtle modification—the replacement of a hydrogen atom with a methyl group at the amide nitrogen (N-methylation) or the alpha-carbon (Cα-methylation)—profoundly alters a peptide's physicochemical properties, offering a robust tool for enhancing its drug-like characteristics.[1][2][3]

The Multifaceted Impact of Amino Acid Methylation

Methylation serves as a critical tool in peptide optimization by directly influencing conformation, stability, and biological interactions.

1.1. Conformational Control and Pre-organization

The addition of a methyl group introduces steric hindrance that restricts the rotational freedom of the peptide backbone.[1] This "conformational constraint" is a cornerstone of methylation's utility:

  • N-Methylation: By adding a methyl group to the amide nitrogen, rotation around the Cα-N bond is hindered. This can favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides but can be crucial for mimicking specific protein turns required for receptor engagement.

  • Cα-Methylation: Replacing the alpha-hydrogen with a methyl group restricts the allowable phi (φ) and psi (ψ) dihedral angles, often promoting the formation of stable helical or β-turn secondary structures.

This ability to pre-organize a peptide into its bioactive conformation can significantly reduce the entropic penalty upon binding to its target, potentially leading to enhanced receptor affinity and selectivity.

1.2. Enhanced Proteolytic Stability

One of the most significant advantages of methylation is the dramatic improvement in metabolic stability. The methyl group acts as a steric shield, physically blocking the approach of proteases that would otherwise cleave the peptide bonds. This increased resistance to enzymatic degradation extends the peptide's in vivo half-life, a critical factor for developing effective therapeutics.

1.3. Improved Membrane Permeability and Oral Bioavailability

A major hurdle for peptide drugs is their poor membrane permeability, which limits oral bioavailability. N-methylation addresses this by replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group. This modification reduces the peptide's overall polarity and hydrogen bonding capacity, making it more lipophilic and better able to passively diffuse across cell membranes. In cyclic peptides, strategic N-methylation has been shown to be particularly effective, leading to compounds with oral bioavailability as high as 28% in rat models.

Quantitative Impact of Methylation on Peptide Properties

The benefits of methylation can be quantified through various assays. The tables below summarize representative data comparing methylated peptides to their unmodified parent compounds.

Table 1: Effect of Methylation on Proteolytic Stability

Peptide SequenceModificationProteaseHalf-Life (t½)Fold Increase in Stability
cyclo(-PFwKTF-)NoneChymotrypsin~15 min-
cyclo(-PF(NMe)wKTF-)N-methylation at TrpChymotrypsin> 240 min> 16x
Analog ANoneTrypsin30 min-
Analog A (αMe-Lys)Cα-methylation at LysTrypsin> 6 hours> 12x

Data are illustrative and compiled from trends reported in literature. Actual values are sequence and context-dependent.

Table 2: Effect of Methylation on Receptor Binding Affinity

PeptideTarget ReceptorModificationBinding Affinity (IC₅₀ / Kᵢ)Change in Affinity
Somatostatin AnalogSSTR2None5.2 nM-
Somatostatin AnalogSSTR2Tri-N-methylated1.8 nM~3x Increase
Integrin AntagonistαIIbβ3None150 nM-
Integrin AntagonistαIIbβ3Multi-N-methylated> 1000 nMDecrease
Integrin Antagonistαvβ3None200 nM-
Integrin Antagonistαvβ3Multi-N-methylated50 nM4x Increase (Improved Selectivity)

Note: The impact of methylation on binding affinity is highly context-dependent. While it can enhance affinity by locking in a bioactive conformation, it can also introduce steric clashes that reduce binding. A systematic scan is often required to identify beneficial modification sites.

Table 3: Effect of N-Methylation on Cell Permeability

Peptide TypeNumber of N-Methyl GroupsPermeability AssayApparent Permeability (Papp)Oral Bioavailability (Rat)
Cyclic Hexapeptide0PAMPALow (< 1 x 10⁻⁶ cm/s)< 1%
Cyclic Hexapeptide3PAMPAHigh (> 5 x 10⁻⁶ cm/s)28%
Veber-Hirschmann Analog0Caco-2Very Low< 2%
Veber-Hirschmann Analog3Caco-2Moderate10%

Data compiled from studies on various cyclic peptides. PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 cell assays are standard in vitro models for predicting intestinal absorption.

Visualizing Workflows and Pathways

Understanding the logical and experimental flow is crucial for implementing methylation strategies.

Peptide_Methylation_Strategy cluster_problem Challenges with Native Peptides cluster_solution Methylation Strategy cluster_outcomes Improved Properties P1 Poor Stability (Proteolysis) Sol Introduce N- or Cα-Methylation P1->Sol P2 Low Permeability (Poor Bioavailability) P2->Sol P3 High Flexibility (Low Affinity/Selectivity) P3->Sol O1 Increased Stability Sol->O1 O2 Enhanced Permeability Sol->O2 O3 Conformational Rigidity Sol->O3 O3->O1 Shields Bonds O3->O2 Favors Bioactive Conformation

Caption: Logical workflow of peptide methylation strategy.

SPPS_Workflow start Start: Select Resin spps 1. Assemble Linear Peptide (Standard Fmoc-SPPS) start->spps n_meth On-Resin N-Methylation a. Nosylation (Ns-Cl) b. Methylation (DEAD, PPh₃, MeOH) c. Nosyl Deprotection (β-ME, DBU) spps->n_meth At desired residue(s) coupling 2. Couple Next Amino Acid (Microwave assistance may be needed) n_meth->coupling coupling->spps Repeat for next residues cyclize 3. On-Resin Cyclization (Head-to-Tail) coupling->cyclize After full sequence cleave 4. Cleavage & Purification (TFA Cocktail, HPLC) cyclize->cleave end Final Methylated Cyclic Peptide cleave->end

Caption: Experimental workflow for on-resin N-methylation.

GPCR_Signaling Peptide Methylated Peptide (Agonist) GPCR GPCR (Inactive) Peptide->GPCR Binding GPCR_A GPCR (Active) GPCR->GPCR_A Conformational Change G_Protein Gαβγ (GDP-bound) GPCR_A->G_Protein Recruitment G_Alpha (GTP-bound) G_Protein->G_Alpha GDP/GTP Exchange G_BetaGamma Gβγ G_Protein->G_BetaGamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Alpha->Effector Activation Signal Second Messenger (e.g., cAMP) Effector->Signal Production

Caption: Simplified GPCR signaling pathway activation.

Experimental Protocols

Detailed and reliable protocols are essential for the successful synthesis and evaluation of methylated peptides.

4.1. Protocol: On-Resin N-Methylation of a Peptide Backbone

This protocol describes a method for site-specific N-methylation during solid-phase peptide synthesis (SPPS).

  • Peptide Assembly: Assemble the linear peptide sequence up to the residue preceding the methylation site on a suitable resin (e.g., 2-chlorotrityl chloride) using standard Fmoc-SPPS chemistry.

  • Nosylation (Amide Protection):

    • Swell the peptide-resin in dichloromethane (DCM).

    • Add a solution of 2-nitrobenzenesulfonyl chloride (Ns-Cl) (5 eq.) and 2,4,6-collidine (10 eq.) in DCM.

    • Agitate the reaction mixture for 30 minutes. Wash the resin thoroughly with DCM and N,N-dimethylformamide (DMF).

  • Methylation (Mitsunobu Reaction):

    • Swell the nosylated peptide-resin in tetrahydrofuran (THF).

    • Add triphenylphosphine (PPh₃) (5 eq.) and methanol (MeOH) (10 eq.) in THF.

    • Cool the mixture to 0°C and slowly add diethyl azodicarboxylate (DEAD) (5 eq.).

    • Allow the reaction to proceed for 1-2 hours at room temperature. Wash the resin with THF and DMF.

  • Nosyl Group Deprotection:

    • Prepare a solution of β-mercaptoethanol (β-ME) (10 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.) in DMF.

    • Treat the resin with this solution and agitate for 15-20 minutes.

    • Repeat the treatment once more. Wash the resin extensively with DMF.

  • Chain Elongation: Resume standard Fmoc-SPPS to couple the next amino acid. Note that coupling to an N-methylated residue is often sluggish and may require stronger coupling reagents (e.g., HATU) and/or microwave assistance.

  • Cleavage and Purification: Once the full sequence is assembled, cleave the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

4.2. Protocol: Proteolytic Stability Assay

This assay quantifies the resistance of a peptide to enzymatic degradation.

  • Peptide Solution Preparation: Prepare a stock solution of the peptide (methylated and non-methylated control) at 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).

  • Protease Solution Preparation: Prepare a fresh solution of the protease (e.g., trypsin, chymotrypsin) at 0.1 mg/mL in the same buffer.

  • Reaction Incubation:

    • In a microcentrifuge tube, combine 90 µL of the peptide solution with 10 µL of the protease solution.

    • Incubate the reaction at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of 1% TFA.

  • Analysis by RP-HPLC:

    • Analyze each quenched time-point sample by RP-HPLC, monitoring the disappearance of the parent peptide peak at a specific wavelength (e.g., 220 nm).

    • Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t½).

Conclusion

The strategic methylation of amino acids is a validated and potent methodology in peptide drug design. By providing rational control over conformation, stability, and permeability, methylation enables the transformation of promising but pharmacologically fragile peptide leads into robust therapeutic candidates. While the synthesis can be challenging and the effects on bioactivity must be empirically tested for each position, the potential rewards—improved in vivo half-life, enhanced receptor affinity, and the possibility of oral bioavailability—make it an indispensable technique for modern drug development professionals.

References

The Engine of Peptide Innovation: An In-depth Technical Guide to Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone of modern biochemical research and pharmaceutical development. This powerful technique, pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for his work, has revolutionized the way peptides are synthesized. By anchoring a growing peptide chain to an insoluble solid support, SPPS simplifies the purification process, enabling the efficient and high-purity synthesis of peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics. This guide provides a comprehensive overview of the core principles, methodologies, and technical details of this indispensable technology.

Core Principles of Solid-Phase Peptide Synthesis

The fundamental concept of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[1] This approach allows for the use of excess reagents to drive reactions to completion, with byproducts and unreacted materials being easily removed by simple filtration and washing.[1] The entire process is a cycle of deprotection and coupling steps, repeated until the desired peptide sequence is assembled.

Two primary strategies dominate the landscape of SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The choice between these methods depends on the desired scale of synthesis, the specific peptide sequence, and the chemical properties of the amino acids involved.

  • Boc/Bzl Strategy: This original approach utilizes the acid-labile Boc group for temporary protection of the α-amino group and benzyl-based groups for semi-permanent side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid, such as hydrofluoric acid (HF), at the end of the synthesis.[2]

  • Fmoc/tBu Strategy: This is currently the more widely used method due to its milder reaction conditions. The base-labile Fmoc group protects the α-amino group and is removed with a secondary amine, typically piperidine. The side-chain protecting groups are tert-butyl-based and are removed, along with cleavage from the resin, using a moderately strong acid like TFA.

The SPPS Workflow: A Cyclical Process

The synthesis of a peptide on a solid support follows a well-defined, cyclical workflow. Each cycle results in the addition of a single amino acid to the growing peptide chain.

SPPS_Workflow Resin Resin Swelling Deprotection Nα-Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Activation & Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Global Deprotection Repeat->Cleavage Final Amino Acid Purification Purification & Analysis Cleavage->Purification

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data in SPPS

The success and efficiency of SPPS are highly dependent on the choice of materials and reagents. The following tables provide a summary of key quantitative data for common resins and coupling reagents.

Table 1: Loading Capacities of Common SPPS Resins

Resin TypeTypical Loading Capacity (mmol/g)ChemistryC-Terminal FunctionalityReference(s)
Merrifield0.6 - 4.5BocAcid
Wang0.25 - 1.2FmocAcid
Rink Amide0.16 - 1.0FmocAmide
2-Chlorotrityl Chloride0.4 - 2.2FmocAcid (Protected)

Table 2: Comparative Efficiency of Common Coupling Reagents

Coupling ReagentAdditiveTypical Yield (%)Key FeaturesReference(s)
HATUHOAt~99Highly efficient, especially for difficult couplings; may reduce racemization.
HBTUHOBt~95-98Robust and widely used; good for standard couplings.
PyBOPHOBt~95Effective, but can be slower and less efficient for challenging sequences.
COMUOxymaPure>99Highly efficient and safer alternative to benzotriazole-based reagents.

Detailed Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc- and Boc-based SPPS.

Fmoc-Based Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling:

  • Weigh the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) into a fritted syringe or reaction vessel.

  • Add sufficient N,N-dimethylformamide (DMF) to cover the resin (approximately 10-15 mL per gram of resin).

  • Gently agitate the resin for 30-60 minutes at room temperature to allow for complete swelling.

  • Drain the DMF.

2. Nα-Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Drain the piperidine solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • A final wash with dichloromethane (DCM) can aid in removing residual DMF.

4. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

5. Monitoring the Coupling Reaction (Kaiser Test):

  • Remove a few beads of resin and wash them with ethanol.

  • Add a few drops each of Kaiser test solutions A (potassium cyanide in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol).

  • Heat the sample at 100-110°C for 5 minutes.

  • A blue color indicates the presence of free primary amines and an incomplete coupling reaction. A yellow or colorless result signifies a complete reaction.

6. Repetition of the Cycle:

  • Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Global Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the combined filtrates to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Boc-Based Solid-Phase Peptide Synthesis Protocol

1. Resin Loading (Merrifield Resin - Cesium Salt Method):

  • Swell the chloromethylated resin (Merrifield resin) in DMF.

  • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.

  • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM. Dry the resin under vacuum.

2. Nα-Boc Deprotection:

  • Swell the peptide-resin in DCM.

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Agitate for 1-2 minutes, drain, and add a fresh solution of 25-50% TFA in DCM.

  • Agitate for 20-30 minutes.

  • Drain the TFA solution.

3. Neutralization:

  • Wash the resin with DCM.

  • Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin thoroughly with DCM.

4. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.

  • Add DIEA (4-8 equivalents) to activate the amino acid.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

5. Repetition of the Cycle:

  • Repeat steps 2 through 4 for each subsequent amino acid.

6. HF Cleavage and Global Deprotection:

  • Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole.

  • Cool the reaction vessel to -5 to 0°C.

  • Condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under vacuum.

  • Wash the resulting mixture with cold diethyl ether to precipitate the crude peptide.

  • Collect and dry the crude peptide.

Purification and Analysis

Following cleavage, the crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

General RP-HPLC Protocol for Peptide Analysis
  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes) is a common starting point.

  • Flow Rate: Typically 1.0 mL/min for a standard analytical column.

  • Detection: UV absorbance at 220 nm (for the peptide backbone).

Signaling Pathways and Logical Relationships

The peptides synthesized via SPPS are often designed to interact with specific biological pathways. Understanding these pathways is crucial for rational drug design.

Signaling_Pathway Peptide Synthetic Peptide (e.g., GPCR Agonist) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A (PKA) Activation Second_Messenger->Kinase Response Cellular Response Kinase->Response

A simplified GPCR signaling pathway initiated by a synthetic peptide.

Conclusion

Solid-phase peptide synthesis has profoundly impacted the fields of chemistry, biology, and medicine. Its efficiency, versatility, and amenability to automation have made it an indispensable tool for the creation of custom peptides. By understanding the core principles, mastering the experimental protocols, and carefully selecting reagents based on quantitative data, researchers can harness the full potential of SPPS to advance scientific knowledge and develop the next generation of peptide-based therapeutics.

References

A Deep Dive into Fmac Chemistry: Core Principles of Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy has become the cornerstone of peptide synthesis in both academic research and industrial drug development.[1][2] Its widespread adoption is a testament to its efficiency, versatility, and amenability to automation.[1][3] This technical guide provides an in-depth exploration of the fundamental principles of Fmoc chemistry in SPPS, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core processes.

The Solid-Phase Advantage

The foundational concept of SPPS, first introduced by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[4] This approach offers several distinct advantages over traditional solution-phase synthesis:

  • Simplified Purification: Excess reagents and soluble by-products are easily removed by simple filtration and washing of the resin, eliminating the need for complex purification steps between each coupling cycle.

  • Use of Excess Reagents: To drive reactions to completion, an excess of the soluble activated amino acid can be used, maximizing coupling efficiency.

  • Automation: The repetitive nature of the synthesis cycle is highly amenable to automation, enabling the efficient production of multiple peptides.

The Orthogonal Protection Strategy of Fmoc-SPPS

Fmoc-SPPS employs an orthogonal protection strategy, which is crucial for the selective removal of protecting groups at different stages of the synthesis. This strategy relies on three classes of protecting groups:

  • Temporary Nα-Protecting Group (Fmoc): The Fmoc group protects the α-amino group of the incoming amino acid. It is base-labile and is selectively removed at the beginning of each synthesis cycle.

  • Permanent Side-Chain Protecting Groups: These groups protect reactive functional groups on the amino acid side chains throughout the synthesis. They are typically acid-labile and are removed during the final cleavage step.

  • Linker: The linker connects the C-terminal amino acid to the solid support and is also cleaved under strong acidic conditions, releasing the final peptide.

The Fmoc-SPPS Cycle: A Step-by-Step Breakdown

The synthesis of a peptide using Fmoc chemistry follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The core cycle consists of three main steps: deprotection, washing, and coupling.

Step 1: Fmoc Deprotection

The cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treating the peptide-resin with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

The deprotection mechanism is a β-elimination reaction. The base abstracts a proton from the fluorenyl group, leading to the cleavage of the carbamate bond and the release of the free amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine in the deprotection solution, such as piperidine, acts as a scavenger for the reactive DBF intermediate, preventing its re-addition to the newly liberated N-terminal amine.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate Free_Amine H₂N-Peptide-Resin (Free Amine) Intermediate->Free_Amine β-Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct DBF Formation & Trapping CO2 CO₂ Intermediate->CO2 Decarboxylation

Step 2: Washing

Following deprotection, a thorough washing step is crucial to remove the excess deprotection reagent and the dibenzofulvene-piperidine adduct. This is typically performed with the same solvent used for the reaction, such as DMF. Inadequate washing can lead to the neutralization of the subsequent coupling reagents and incomplete peptide bond formation.

Step 3: Amino Acid Coupling

The next step involves the formation of a peptide bond between the free N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid. To facilitate this amide bond formation, the carboxyl group of the incoming amino acid must be activated. This is achieved using coupling reagents.

Common coupling reagents are categorized into two main classes: carbodiimides (e.g., DIC) and onium salts (phosphonium or aminium/uronium salts like HBTU, HATU, and COMU). Onium salt-based reagents are generally preferred due to their higher reactivity and lower risk of side reactions, such as racemization. The activated amino acid is then added to the reaction vessel, where it reacts with the free amine on the resin to form the new peptide bond.

SPPS_Cycle_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Is peptide complete? No End Final Deprotection, Cleavage & Purification Wash2->End Is peptide complete? Yes Repeat->Deprotection

Resins, Reagents, and Quantitative Parameters

The success of Fmoc-SPPS is highly dependent on the appropriate selection of resins and reagents.

Solid Supports (Resins)

The choice of resin depends on the desired C-terminal functionality of the peptide.

Resin TypeC-Terminal FunctionalityCommon Examples
Wang ResinCarboxylic AcidPolystyrene-based
2-Chlorotrityl Chloride ResinCarboxylic Acid (mild cleavage)Polystyrene-based
Rink Amide ResinAmidePolystyrene-based
Coupling Reagents

A variety of coupling reagents are available, each with its own advantages in terms of reactivity and suppression of side reactions.

Reagent ClassExamplesKey Features
CarbodiimidesDIC (Diisopropylcarbodiimide)Often used with additives like HOBt or Oxyma to reduce racemization.
Phosphonium SaltsPyBOP, PyAOPHighly effective, especially for hindered couplings.
Aminium/Uronium SaltsHBTU, HATU, HCTU, COMUFast and efficient with low racemization risk. HATU and COMU are generally considered more reactive.
Deprotection and Cleavage Reagents

The reagents for deprotection and final cleavage are critical for the integrity of the synthesized peptide.

ProcessReagentTypical Concentration & Time
Fmoc DeprotectionPiperidine in DMF20% (v/v), 2 x 10-15 minutes.
Final Cleavage & Side-Chain DeprotectionTrifluoroacetic Acid (TFA) with Scavengers95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) for 1-3 hours.

Note: Cleavage cocktail composition can vary depending on the amino acid composition of the peptide to prevent side reactions. For instance, peptides containing methionine or tryptophan may require different scavenger combinations.

Final Cleavage and Purification

Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers." Scavengers are nucleophilic species that trap the reactive cationic species generated from the protecting groups and the linker, thus preventing modification of sensitive amino acid residues like tryptophan, methionine, and cysteine.

Following cleavage, the crude peptide is precipitated from the TFA solution using a cold non-polar solvent, such as diethyl ether. The precipitated peptide is then collected by centrifugation, washed, and dried. The final step is the purification of the crude peptide, which is most commonly performed by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by characterization using mass spectrometry to confirm its identity and purity.

Experimental Protocols

General Protocol for a Single Fmoc-SPPS Cycle (Manual Synthesis)

This protocol is a general guideline for a 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place the appropriate amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (using HBTU/DIPEA):

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., 4 equivalents) and HBTU (e.g., 3.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (e.g., 8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution.

  • Washing:

    • Wash the resin with DMF (3-5 times).

    • A small sample of resin can be taken for a Kaiser test to confirm the completion of the coupling reaction. A negative result (blue beads) indicates a successful coupling.

Protocol for Cleavage and Deprotection

Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Resin Preparation:

    • After the final SPPS cycle, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). A simpler, less odorous alternative for many peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Conclusion

Fmoc-based Solid-Phase Peptide Synthesis is a powerful and reliable methodology for the chemical synthesis of peptides. A thorough understanding of its core principles, including the orthogonal protection strategy, the chemistry of the deprotection and coupling steps, and the factors influencing the choice of reagents and protocols, is essential for researchers and scientists in the field of drug development and peptide chemistry. By adhering to well-established protocols and carefully considering the specific requirements of the target peptide, high-purity peptides can be synthesized efficiently and reproducibly. The continued development of new resins, coupling reagents, and protocols promises to further enhance the capabilities of Fmoc-SPPS in the future.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Fmoc-Tyr(Me)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the predominant method for the chemical synthesis of peptides. This technique allows for the efficient and controlled assembly of amino acids on a solid support, facilitating purification by simple filtration and washing steps. The incorporation of non-canonical or modified amino acids, such as O-methylated tyrosine (Tyr(Me)), into peptide sequences is of significant interest in drug discovery and biomedical research. O-methylation of the tyrosine hydroxyl group can alter the peptide's conformation, receptor binding affinity, and metabolic stability by preventing phosphorylation and modifying hydrogen bonding capacity.

This document provides a detailed protocol for the manual solid-phase synthesis of a model peptide containing Fmoc-Tyr(Me)-OH. The chosen model peptide is an analogue of Nociceptin/Orphanin FQ (N/OFQ), specifically [Tyr(Me)¹]N/OFQ(1-13)NH₂, where the N-terminal phenylalanine is replaced by O-methylated tyrosine. N/OFQ is an endogenous neuropeptide that modulates a variety of biological processes, including pain, anxiety, and reward, through its interaction with the Nociceptin receptor (NOP), a G-protein coupled receptor (GPCR).[1][2] The synthesis of analogues of N/OFQ is a key strategy in the development of novel therapeutics targeting this system.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the solid-phase synthesis of [Tyr(Me)¹]N/OFQ(1-13)NH₂ on a 0.1 mmol scale. The expected yield and purity are based on typical results for the synthesis of similar N/OFQ analogues.[4][5]

Table 1: Synthesis Parameters and Expected Results

ParameterValueUnitNotes
Resin
TypeRink Amide MBHA-For C-terminal amide
Substitution0.5mmol/g
Amount200mg
Amino Acid Coupling
Amino Acid Excess4equivalentsRelative to resin loading
Coupling Reagent Excess3.9equivalentsHBTU/HATU
Base Excess8equivalentsDIPEA
Final Peptide
Theoretical Yield~180mgBased on initial resin loading
Expected Crude Yield120 - 150mg
Expected Purity (Crude)>70%Determined by RP-HPLC
Expected Purity (Purified)>95%Determined by RP-HPLC

Table 2: Materials and Reagents

ReagentGradeSupplier
Rink Amide MBHA resin100-200 mesh, 0.5 mmol/ge.g., Novabiochem
Fmoc-Gln(Trt)-OHPeptide Synthesis GradeVarious
Fmoc-Asn(Trt)-OHPeptide Synthesis GradeVarious
Fmoc-Ala-OHPeptide Synthesis GradeVarious
Fmoc-Leu-OHPeptide Synthesis GradeVarious
Fmoc-Lys(Boc)-OHPeptide Synthesis GradeVarious
Fmoc-Arg(Pbf)-OHPeptide Synthesis GradeVarious
Fmoc-Ser(tBu)-OHPeptide Synthesis GradeVarious
Fmoc-Gly-OHPeptide Synthesis GradeVarious
Fmoc-Thr(tBu)-OHPeptide Synthesis GradeVarious
This compoundPeptide Synthesis GradeVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Dichloromethane (DCM)ACS GradeVarious
PiperidineReagent GradeVarious
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVarious
HBTU / HATUPeptide Synthesis GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Diethyl etherAnhydrousVarious
Acetonitrile (ACN)HPLC GradeVarious

Experimental Protocols

Resin Swelling and Preparation
  • Weigh 200 mg of Rink Amide MBHA resin (0.1 mmol) into a fritted syringe reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) to the resin.

  • Agitate the resin for 30-60 minutes at room temperature to allow for swelling.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

  • (Optional) Perform a Kaiser test to confirm the presence of a free primary amine.

Amino Acid Coupling

The synthesis of [Tyr(Me)¹]N/OFQ(1-13)NH₂ proceeds from the C-terminus to the N-terminus in the following sequence: Gln -> Asn -> Ala -> Leu -> Lys -> Arg -> Ala -> Ser -> Lys -> Arg -> Gly -> Thr -> Tyr(Me). The following is a general protocol for a single coupling cycle.

  • In a separate vial, dissolve the corresponding Fmoc-protected amino acid (0.4 mmol, 4 eq.), HBTU (or HATU) (0.39 mmol, 3.9 eq.) in 3 mL of DMF.

  • Add DIPEA (0.8 mmol, 8 eq., ~140 µL) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution.

  • Wash the resin with DMF (5 x 5 mL).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the sequence.

Cleavage and Deprotection
  • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM (5 x 5 mL) to remove residual DMF.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For 200 mg of resin, prepare approximately 2 mL of the cocktail.

  • Add the cleavage cocktail to the dry peptide-resin in a fume hood.

  • Agitate the mixture for 2-3 hours at room temperature. The O-methyl group on tyrosine is stable to these acidic conditions.

  • Filter the cleavage solution from the resin into a clean centrifuge tube.

  • Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • Centrifuge the mixture at 3000 rpm for 5 minutes.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • After the final wash, dry the crude peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions containing the desired peptide, confirm the molecular weight by mass spectrometry (e.g., ESI-MS), and lyophilize the pure fractions to obtain a white powder.

Visualizations

Experimental Workflow

SPPS_Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotect Next cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final cycle wash_dcm Wash & Dry (DCM) final_deprotect->wash_dcm cleavage Cleavage & Deprotection (TFA/TIS/H2O) wash_dcm->cleavage precipitate Precipitation (Cold Ether) cleavage->precipitate purify Purification (RP-HPLC) precipitate->purify analyze Analysis (MS, HPLC) purify->analyze end Pure Peptide analyze->end GPCR_Signaling cluster_membrane Plasma Membrane ligand N/OFQ Analog ([Tyr(Me)¹]N/OFQ) receptor NOP Receptor (GPCR) ligand->receptor Binds g_protein Heterotrimeric G-protein (Gi/o) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits plc Phospholipase C (PLC) g_beta_gamma->plc Activates ion_channel K⁺ Channel Activation g_beta_gamma->ion_channel Activates camp ↓ cAMP ac->camp cellular_response Cellular Response (e.g., ↓ Neuronal Excitability) camp->cellular_response pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release from ER ip3->ca_release Triggers pkc->cellular_response ca_release->cellular_response ion_channel->cellular_response

References

Application Notes and Protocols: Incorporation of Fmoc-Tyr(Me)-OH into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of modified amino acids is a critical strategy in modern peptide-based drug discovery, enabling the fine-tuning of pharmacological properties such as bioactivity, selectivity, and metabolic stability. O-methylation of the tyrosine hydroxyl group, utilizing Fmoc-Tyr(Me)-OH in solid-phase peptide synthesis (SPPS), offers a subtle yet impactful modification. This alteration can influence hydrogen bonding capacity, hydrophobicity, and resistance to enzymatic degradation, thereby modulating the peptide's interaction with its biological target. These application notes provide a comprehensive overview of the synthesis of Tyr(Me)-containing peptides, summarize the impact of this modification on bioactivity with quantitative data, and provide detailed protocols for synthesis and characterization.

Introduction

Tyrosine is a frequently occurring amino acid in bioactive peptides and plays a crucial role in various biological processes due to its phenolic hydroxyl group. This functional group can participate in hydrogen bonding and is a target for post-translational modifications like phosphorylation. The strategic replacement of tyrosine with O-methyl-tyrosine [Tyr(Me)] can elucidate the role of the hydroxyl group in receptor binding and signaling. The methyl ether in Tyr(Me) is chemically stable and can protect the peptide from enzymatic degradation at this position. This compound is a commercially available building block for the straightforward incorporation of this modified amino acid using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1][2][3][4]

Applications in Bioactive Peptides

The substitution of tyrosine with Tyr(Me) can have varied effects on the bioactivity of peptides, depending on the specific peptide and its target.

Opioid Peptides

In the field of opioid peptides, modifications to the N-terminal tyrosine residue are known to significantly impact receptor affinity and selectivity. While direct studies on Tyr(Me) in classical opioid peptides are limited in the provided search results, research on related methylated tyrosine analogs, such as (L)-2-methyl tyrosine (Mmt), in Nociceptin/orphanin FQ (N/OFQ) peptide analogues provides valuable insights. These studies demonstrate that methylation on the tyrosine ring is well-tolerated and can modulate the pharmacological profile of the peptide.[5] The N/OFQ peptide and its analogues act on the Nociceptin receptor (NOP), a G-protein coupled receptor (GPCR).

Antioxidant Peptides

Several studies have highlighted the importance of tyrosine in the antioxidant activity of peptides. The phenolic hydroxyl group of tyrosine can act as a hydrogen donor to scavenge free radicals. Methylation of this group is expected to reduce or eliminate this antioxidant capacity, making this compound a useful tool for structure-activity relationship studies to confirm the role of the tyrosine hydroxyl group in the antioxidant properties of a peptide.

Data Presentation

The following table summarizes the bioactivity of an N/OFQ peptide analogue where a related methylated tyrosine, (L)-2-methyl tyrosine (Mmt), was incorporated in place of Phenylalanine at position 1. This data is presented to illustrate the potential impact of tyrosine methylation on the bioactivity of a neuropeptide.

Peptide SequenceReceptorAssaypEC50Emax (%)
N/OFQ(1-13)-NH2NOPCalcium Mobilization9.56335
[Mmt1]N/OFQ(1-13)-NH2NOPCalcium Mobilization9.82358

Data adapted from a study on (L)-2-methyl tyrosine (Mmt) in N/OFQ analogues, as a proxy for the effects of tyrosine methylation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tyr(Me)-Containing Peptide

This protocol describes the manual synthesis of a generic pentapeptide (e.g., H-Gly-Ala-Tyr(Me)-Val-Leu-OH) on Wang resin using Fmoc chemistry.

Materials:

  • Fmoc-Leu-Wang resin (0.5 mmol/g substitution)

  • Fmoc-Val-OH

  • This compound

  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Fmoc-Val-OH):

    • In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for the sequential coupling of this compound, Fmoc-Ala-OH, and Fmoc-Gly-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Peptide Purification and Characterization

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water containing 0.1% TFA.

  • Collect the fractions containing the desired peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

  • Analytical HPLC: Assess the purity of the final peptide by analytical RP-HPLC. The purity should typically be >95%.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_characterization Characterization resin Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) coupling->resin Repeat for each amino acid cleavage Cleavage from Resin (TFA/TIS/H2O) coupling->cleavage wash1->coupling purification RP-HPLC Purification lyophilization Lyophilization purification->lyophilization ms Mass Spectrometry (MS) lyophilization->ms hplc Analytical HPLC lyophilization->hplc bioassay Biological Assay lyophilization->bioassay

Caption: Workflow for the synthesis and characterization of Tyr(Me)-containing peptides.

gpc_signaling peptide Tyr(Me)-Peptide (e.g., N/OFQ analogue) receptor GPCR (e.g., NOP Receptor) peptide->receptor Binding g_protein G-Protein (Gα, Gβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Generalized GPCR signaling pathway for Tyr(Me)-containing peptides.

Conclusion

The incorporation of this compound into bioactive peptides is a straightforward process using standard SPPS methodologies. This modification serves as a valuable tool for structure-activity relationship studies, particularly for investigating the role of the tyrosine hydroxyl group in receptor binding and biological function. As demonstrated by analogues of the N/OFQ peptide, methylation of the tyrosine ring can be well-tolerated and can fine-tune the pharmacological properties of the peptide. Researchers are encouraged to utilize this compound to explore its potential for enhancing the stability and modulating the bioactivity of novel peptide therapeutics.

References

Application Notes and Protocols for Fmoc-Tyr(Me)-OH in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tyr(Me)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-L-tyrosine, is a crucial building block in modern peptide drug discovery. The permanent methylation of the tyrosine hydroxyl group offers a strategic advantage by preventing post-translational modifications such as phosphorylation and sulfation, which can alter a peptide's biological activity, receptor interaction, and pharmacokinetic profile. This modification can also enhance proteolytic stability and influence peptide conformation, making it a valuable tool for designing novel peptide therapeutics with improved properties. These application notes provide a comprehensive guide to the utilization of this compound in solid-phase peptide synthesis (SPPS), including detailed protocols, quantitative data, and an exploration of its impact on biological signaling.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in peptide synthesis.

PropertyValueReference
CAS Number 77128-72-4[1][2]
Molecular Formula C25H23NO5[1][2]
Molecular Weight 417.45 g/mol [1]
Appearance White to off-white powder or crystals
Solubility Soluble in Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and other common SPPS solvents.
Storage 2-8°C

Applications in Peptide Drug Discovery

The incorporation of O-methyl-tyrosine into peptide sequences can significantly modulate their pharmacological properties. Key applications include:

  • Blocking Phosphorylation and Sulfation: The methyl group on the tyrosine hydroxyl moiety prevents in vivo phosphorylation and sulfation, critical post-translational modifications that regulate the activity of many signaling peptides. This allows for the synthesis of peptides with a fixed functional state, enabling more precise investigation of their biological roles and potential as therapeutics.

  • Enhancing Stability: O-methylation can protect peptides from enzymatic degradation by peptidases that recognize and cleave at or near tyrosine residues, thereby increasing their in vivo half-life.

  • Modulating Receptor Binding and Selectivity: The introduction of a methyl group can alter the peptide's three-dimensional structure and its interaction with target receptors. This modification has been particularly explored in the development of opioid and neurotensin peptide analogues, where it can influence receptor affinity and selectivity. For instance, the replacement of Phenylalanine with (L)-2-methyl tyrosine (Mmt) in Nociceptin/orphanin FQ neuropeptide analogues has been shown to modulate steric effects and is well-tolerated in terms of pharmacological profile and bioactivity.

  • Improving Bioavailability: By modifying the physicochemical properties of the peptide, O-methylation can potentially enhance its absorption and distribution characteristics.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing an O-methyl-tyrosine residue using a standard Fmoc/tBu strategy.

Materials:

  • This compound

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Precipitation solvent: Cold diethyl ether

Workflow for SPPS:

SPPS_Workflow Resin_Prep 1. Resin Preparation (Swelling in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing1 3. Washing (DMF, IPA) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Washing3 7. Washing (DMF, DCM) Final_Deprotection->Washing3 Cleavage 8. Cleavage and Side-Chain Deprotection (TFA Cocktail) Washing3->Cleavage Precipitation 9. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis 11. Analysis (LC-MS, NMR) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Steps:

  • Resin Preparation: Swell the appropriate resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and then IPA to remove residual piperidine and byproducts.

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. While shorter coupling times (e.g., 2 x 1 minute) can be effective with potent activators like HATU or COMU for many standard amino acids, a longer duration is recommended for modified residues to ensure complete reaction.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by liquid chromatography-mass spectrometry (LC-MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Purification and Analysis Protocol

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% of mobile phase B over 30-60 minutes is typically used. The exact gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is essential for confirming the molecular weight of the synthesized peptide. The use of ion-pairing agents like TFA is common in the mobile phase to improve chromatographic peak shape for basic peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can be used to confirm the structure of the peptide and to study its conformation in solution. Specific considerations for peptides containing O-methyl-tyrosine include observing the characteristic methyl proton signal around 3.7-3.8 ppm in the 1H NMR spectrum.

Quantitative Data

The efficiency of coupling this compound is comparable to other standard Fmoc-amino acids, particularly when using efficient coupling reagents.

ParameterTypical Value/RangeNotes
Coupling Time 1 - 2 hoursCan be optimized based on the specific sequence and coupling reagents. Shorter times may be achievable with microwave-assisted SPPS.
Coupling Efficiency >99%As determined by qualitative (Kaiser test) or quantitative (UV monitoring of Fmoc deprotection) methods.
Typical Crude Purity 50-85%Highly dependent on the peptide sequence and synthesis efficiency.
Final Purity (after HPLC) >95%Achievable with standard RP-HPLC purification protocols.

Impact on Signaling Pathways

The methylation of tyrosine residues can have a profound impact on cellular signaling by preventing phosphorylation, a key event in many signal transduction cascades.

Tyrosine Kinase Signaling:

Receptor Tyrosine Kinases (RTKs) and non-receptor tyrosine kinases play a central role in regulating cell growth, differentiation, and survival. They exert their function by phosphorylating specific tyrosine residues on substrate proteins. By incorporating O-methyl-tyrosine into a peptide sequence that is a substrate for a tyrosine kinase, the phosphorylation event is blocked. This can be used to create potent and specific inhibitors of tyrosine kinase signaling pathways.

Signaling_Pathway cluster_0 Normal Signaling cluster_1 Inhibition by Tyr(Me)-Peptide Ligand Ligand RTK_inactive Receptor Tyrosine Kinase (Inactive) Ligand->RTK_inactive Binds RTK_active Receptor Tyrosine Kinase (Active) RTK_inactive->RTK_active Dimerization & Autophosphorylation Substrate Substrate Protein (with Tyr-OH) RTK_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate (with Tyr-PO3) Substrate->Substrate_P Downstream Downstream Signaling Substrate_P->Downstream TyrMe_Peptide Tyr(Me)-Peptide (Substrate Analogue) RTK_active2 Receptor Tyrosine Kinase (Active) TyrMe_Peptide->RTK_active2 Binds to active site No_Phosphorylation No Phosphorylation RTK_active2->No_Phosphorylation Blocked_Signaling Blocked Downstream Signaling No_Phosphorylation->Blocked_Signaling

Caption: Inhibition of Tyrosine Kinase Signaling by a Tyr(Me)-Peptide.

Case Study: Opioid Peptide Analogues

The synthesis of opioid peptides often involves the modification of the N-terminal tyrosine residue, which is crucial for receptor binding and activation. The use of this compound in the synthesis of enkephalin and dermorphin analogues has been explored to investigate the role of the phenolic hydroxyl group. O-methylation of the tyrosine in these peptides generally leads to a significant decrease or loss of opioid receptor affinity and biological activity, highlighting the critical importance of the free hydroxyl group for hydrogen bonding interactions with the opioid receptors. However, in other peptide systems, this modification can be beneficial for stability and selectivity.

Conclusion

This compound is a versatile and valuable tool in peptide drug discovery. Its ability to block post-translational modifications, enhance stability, and modulate receptor interactions provides medicinal chemists with a powerful strategy to design novel peptide therapeutics with improved pharmacological profiles. The protocols and data presented in these application notes offer a solid foundation for the successful incorporation of O-methyl-tyrosine into peptide sequences and the exploration of its potential in developing next-generation peptide drugs.

References

Application Notes and Protocols for Fmoc-Tyr(Me)-OH Coupling using HBTU and HATU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the coupling of N-α-Fmoc-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH) in solid-phase peptide synthesis (SPPS) using the common uronium salt coupling reagents HBTU and HATU. The protocols and data presented herein are intended to assist researchers in optimizing peptide synthesis, ensuring high coupling efficiency and product purity.

Introduction

This compound is a valuable building block in peptide synthesis. The methyl ether on the tyrosine side chain is a permanent protecting group, stable to the acidic conditions used for final cleavage from most resins, which simplifies the synthesis of peptides containing a modified tyrosine residue. The choice of coupling reagent is critical for achieving efficient amide bond formation, especially when dealing with sterically hindered or otherwise "difficult" sequences.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most widely used coupling reagents in Fmoc-based SPPS. While both are highly effective, they exhibit key differences in reactivity and their propensity for side reactions. HATU is generally considered more reactive and efficient than HBTU, which is attributed to the 7-azabenzotriazole (HOAt) moiety that forms a more reactive OAt-active ester intermediate.[1][2] This enhanced reactivity makes HATU particularly suitable for challenging couplings and rapid synthesis protocols.[1][3]

Reagent Overview and Mechanism of Action

The fundamental role of both HBTU and HATU is to activate the carboxylic acid of the incoming Fmoc-amino acid, making it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. This activation requires the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).

  • HBTU: In the presence of a base, HBTU reacts with the carboxylate of this compound to form a less reactive O-(Benzotriazol-1-yl) (OBt) active ester. While robust for many applications, it may require longer reaction times for sterically hindered couplings.[4]

  • HATU: The 7-azabenzotriazole group in HATU leads to the formation of a more reactive O-(7-Azabenzotriazol-1-yl) (OAt) active ester. This results in faster coupling kinetics and is more effective at suppressing racemization compared to HBTU.

Below are the chemical structures of the key molecules involved.

G cluster_FmocTyr This compound cluster_HBTU HBTU cluster_HATU HATU FmocTyr HBTU HATU

Caption: Chemical structures of key reagents.

Quantitative Data Summary

The following table summarizes typical reaction conditions and compares the performance of HBTU and HATU for the coupling of Fmoc-protected amino acids. The data is based on established knowledge for standard and challenging couplings in Fmoc-SPPS.

ParameterHBTU MethodHATU MethodReference(s)
This compound Equiv. 3 - 53 - 5
Coupling Reagent Equiv. 2.9 - 4.9 (Slightly less than the amino acid)2.9 - 4.9 (Slightly less than the amino acid)
Base DIPEADIPEA or Collidine
Base Equiv. 6 - 106 - 10
Solvent DMF or NMPDMF or NMP
Activation Time 1 - 3 minutes1 - 2 minutes
Coupling Time 30 - 120 minutes15 - 60 minutes
Coupling Efficiency HighVery High (Superior for difficult sequences)
Racemization Potential LowVery Low (Better suppression than HBTU)
Key Considerations Cost-effective standard reagent.Higher cost, but superior speed and efficiency.

Equivalents are relative to the functional loading of the resin.

Experimental Protocols

The following are detailed protocols for the manual solid-phase coupling of this compound onto a resin with a free amine (e.g., Rink Amide, Wang).

The diagram below illustrates the standard workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Caption: Standard workflow for an Fmoc-SPPS coupling cycle.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound (4 eq.)

  • HBTU (3.9 eq.)

  • DIPEA (8 eq.)

  • DMF (Peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: If starting with an Fmoc-protected resin, perform the deprotection step. Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Confirmation of Deprotection (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of free primary amines.

  • Activation of this compound: In a separate vial, dissolve this compound (4 eq.) and HBTU (3.9 eq.) in a minimal amount of DMF. Add DIPEA (8 eq.) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the reaction time can be extended to 2 hours.

  • Monitoring and Washing: After the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (5-7 times). A negative Kaiser test (clear/yellow beads) indicates a successful coupling.

  • Capping (Optional): If the Kaiser test is positive, indicating incomplete coupling, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF before proceeding to the next cycle.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound (4 eq.)

  • HATU (3.9 eq.)

  • DIPEA or 2,4,6-Collidine (8 eq.)

  • DMF (Peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-4 from the HBTU protocol.

  • Activation of this compound: In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF. Add DIPEA (8 eq.) and agitate for 1 minute. Using collidine as a base is recommended to further reduce the risk of racemization.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature. Due to the higher reactivity of HATU, coupling is often complete within 15-30 minutes.

  • Monitoring and Washing: After the coupling is complete, drain the solution and wash the resin with DMF (5-7 times). Confirm complete coupling with a negative Kaiser test.

  • Capping (Optional): If necessary, follow step 8 from the HBTU protocol.

Activation Mechanism and Potential Side Reactions

The activation of the carboxylic acid by uronium salts like HBTU and HATU proceeds through the formation of an active ester, which is then attacked by the peptide's N-terminal amine.

G AA This compound (Carboxylic Acid) ActiveEster Active Ester Intermediate (OBt or OAt ester) AA->ActiveEster Activation Reagent HBTU or HATU + DIPEA Reagent->ActiveEster PeptideBond New Peptide Bond (-CO-NH-) ActiveEster->PeptideBond Coupling PeptideResin Peptide-Resin (Free N-terminal Amine) PeptideResin->PeptideBond Byproducts Byproducts (e.g., Tetramethylurea) PeptideBond->Byproducts

Caption: General mechanism for uronium salt-mediated coupling.

A primary concern when using uronium/aminium reagents is the potential for side reactions. The most notable is the guanidinylation of the free N-terminal amine of the peptide chain. This occurs when the coupling reagent is used in excess relative to the carboxylic acid, leading to chain termination. To avoid this, it is recommended to use a slight excess of the Fmoc-amino acid relative to the coupling reagent.

Conclusion

Both HBTU and HATU are excellent reagents for the coupling of this compound.

  • HBTU is a reliable and cost-effective choice for routine peptide synthesis.

  • HATU is the preferred reagent for rapid synthesis protocols, sterically hindered couplings, or sequences known to be prone to racemization. Its superior reactivity ensures higher purity and yields in shorter reaction times.

The choice between these reagents should be based on the specific requirements of the peptide sequence, the scale of the synthesis, and economic considerations. The protocols provided in this document offer a robust starting point for the successful incorporation of this compound into synthetic peptides.

References

Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is widely employed due to its mild deprotection conditions, which are generally compatible with a diverse range of amino acid side chains. Tyrosine, with its reactive hydroxyl group, typically requires side-chain protection to prevent unwanted acylation during peptide elongation. While the tert-butyl (tBu) group is a common choice, the methyl ether protecting group (Me) offers an alternative with distinct properties. This document provides detailed application notes and protocols for the deprotection of Fmoc-Tyr(Me)-OH in SPPS, including comparative data on deprotection reagents, experimental procedures, and a discussion of potential side reactions.

Core Principles of Fmoc Deprotection

The removal of the Fmoc group is a critical step in each cycle of SPPS. It proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination reaction, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The excess secondary amine then acts as a scavenger, trapping the reactive DBF to form a stable adduct, which is subsequently washed away.[1]

Comparative Analysis of Deprotection Reagents

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time. While 20% piperidine in N,N-dimethylformamide (DMF) is the standard reagent, alternatives such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger have been explored to accelerate the deprotection step, especially for sterically hindered or aggregation-prone sequences.[2][3]

Below is a summary of typical deprotection times for different reagents. While this data is based on studies with Fmoc-Val-OH, it provides a valuable reference for the relative efficiency of these deprotection cocktails. The deprotection kinetics for this compound are expected to follow a similar trend.

Deprotection ReagentConcentration in DMFHalf-life (t½) of Deprotection (seconds)Time for >99.9% Deprotection (minutes)
Piperidine20% (v/v)~7~1.5
Piperazine5% (w/v)~50~11
Piperazine + DBU5% (w/v) + 2% (v/v)< 10< 1

Table 1: Comparative Deprotection Kinetics of Various Reagents. Data is extrapolated from studies on Fmoc-Val-OH and serves as a guideline for relative deprotection efficiencies.[2]

Experimental Protocols

This section outlines a detailed protocol for the synthesis of a peptide containing a Tyr(Me) residue, focusing on the critical steps of coupling and Fmoc deprotection.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), reagent grade

  • Piperazine, reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or equivalent coupling additive

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[4]

  • Diethyl ether, cold

Experimental Workflow Diagram

Deprotection_Workflow Resin Peptide-Resin (Fmoc-N-terminus) Wash1 DMF Wash Resin->Wash1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Monitoring UV Monitoring of Fulvene Adduct Wash2->Monitoring Monitoring->Deprotection If incomplete Coupling Amino Acid Coupling Monitoring->Coupling If complete Final_Wash Final Washes (DMF, DCM, MeOH) Coupling->Final_Wash Cleavage Cleavage & Deprotection Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Peptide Purification Precipitation->Purification

Figure 1: General workflow for the deprotection of this compound in SPPS.

Step-by-Step Protocol
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection (Standard Protocol):

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for 7 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 minute).

  • Fmoc Deprotection (Accelerated Protocol):

    • Drain the DMF from the swollen resin.

    • Add a solution of 2% DBU and 5% piperazine in DMF to the resin.

    • Agitate the mixture for 2 x 1 minute.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 minute).

  • Monitoring of Fmoc Deprotection:

    • Collect the filtrate from the deprotection steps.

    • Dilute an aliquot of the filtrate with a known volume of DMF.

    • Measure the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.

    • The completion of the deprotection can be qualitatively assessed by the disappearance of the yellow color of the adduct in the washings. A quantitative assessment can be made by comparing the absorbance to the theoretical loading of the resin.

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents relative to resin loading) and a coupling additive like OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

  • Chain Elongation: Repeat the deprotection, coupling, and washing cycles for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry thoroughly.

    • Add a cleavage cocktail suitable for peptides containing tyrosine, such as Reagent K, to the resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Side Reactions and Mitigation Strategies

While the methyl ether of tyrosine is a relatively stable protecting group, there are potential side reactions that researchers should be aware of during SPPS.

Signaling Pathway of Fmoc Deprotection and a Potential Side Reaction

Side_Reaction node_reagent node_reagent node_intermediate node_intermediate node_product node_product node_side_product node_side_product Fmoc_Peptide Fmoc-N-Peptide-Resin Deprotected_Peptide H2N-Peptide-Resin Fmoc_Peptide->Deprotected_Peptide Base-catalyzed β-elimination Incomplete_Deprotection Incomplete Deprotection Fmoc_Peptide->Incomplete_Deprotection Insufficient time or reagent concentration Base Piperidine DBF_Adduct DBF-Piperidine Adduct Deletion_Peptide Deletion Peptide Incomplete_Deprotection->Deletion_Peptide Leads to

Figure 2: Fmoc deprotection and the formation of deletion peptides due to incomplete reaction.

  • Incomplete Deprotection: Aggregation of the growing peptide chain can hinder the access of the deprotection reagent to the N-terminal Fmoc group, leading to incomplete removal. This results in the formation of deletion sequences where one or more amino acids are missing from the final peptide.

    • Mitigation:

      • Employ a more potent deprotection cocktail such as 2% DBU and 5% piperazine in DMF.

      • Increase the deprotection time or perform multiple deprotection steps.

      • Incorporate backbone-modifying protecting groups (e.g., pseudoprolines) in aggregation-prone sequences.

  • Demethylation of Tyr(Me): While the methyl ether is generally stable to the basic conditions of Fmoc deprotection, prolonged exposure to strong acids during the final cleavage step, particularly in the presence of certain scavengers, could potentially lead to partial demethylation. However, under standard TFA-based cleavage conditions, this is generally not a significant issue.

    • Mitigation:

      • Use the minimum cleavage time required for complete removal of other side-chain protecting groups and cleavage from the resin.

      • Optimize the scavenger cocktail to minimize side reactions. For peptides containing Tyr(Me), a standard cleavage cocktail like Reagent K is generally suitable.

  • Racemization: The basic conditions of Fmoc deprotection can potentially lead to epimerization of the C-terminal amino acid or other sensitive residues like histidine and cysteine.

    • Mitigation:

      • For sensitive amino acids, consider using milder deprotection conditions or shorter reaction times.

      • The use of coupling additives like OxymaPure is known to suppress racemization during the coupling step.

Conclusion

The deprotection of this compound in SPPS can be efficiently achieved using standard protocols with 20% piperidine in DMF. For challenging sequences prone to aggregation, a more rapid deprotection can be accomplished using a combination of DBU and piperazine. Careful monitoring of the deprotection step and awareness of potential side reactions are crucial for the successful synthesis of high-quality peptides containing O-methyl-tyrosine. The protocols and data presented in these application notes provide a comprehensive guide for researchers to optimize their synthetic strategies and achieve their desired peptide products with high purity and yield.

References

Application Notes and Protocols for Cleavage of Peptides Containing O-Methyl-L-Tyrosine [Tyr(Me)]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of protecting groups from the amino acid side chains. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in combination with a cocktail of scavengers. The choice of cleavage cocktail is critical to ensure complete deprotection and to prevent side reactions that can modify sensitive amino acid residues.

This application note provides detailed protocols for the cleavage of peptides containing the non-canonical amino acid O-Methyl-L-Tyrosine [Tyr(Me)]. The O-methyl group on the tyrosine side chain is generally stable to the acidic conditions of standard TFA cleavage protocols. This stability is analogous to that of anisole (methyl phenyl ether), a common scavenger used in cleavage cocktails to protect other sensitive residues. Therefore, special cleavage conditions are typically not required for the Tyr(Me) residue itself. However, the selection of an appropriate cleavage cocktail will depend on the other amino acid residues present in the peptide sequence.

Choosing the Right Cleavage Cocktail

The primary purpose of a cleavage cocktail is to efficiently cleave the peptide from the resin and remove side-chain protecting groups while minimizing side reactions.[1] During cleavage, reactive cationic species are generated from the protecting groups and the resin linker.[1] These carbocations can cause unwanted modifications to sensitive amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and even unprotected Tyrosine (Tyr).[1] Scavengers are added to the cleavage cocktail to "trap" these reactive species.[1]

For peptides containing Tyr(Me), the O-methyl group is stable and does not require a specific scavenger for its protection. Therefore, the choice of the cleavage cocktail should be based on the other amino acids in the sequence.

Recommended Cleavage Cocktails:

Reagent NameComposition (v/v)Recommended UseKey Features & Limitations
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)General purpose for peptides with Trp, Tyr, and other trityl-protected residues. A good starting point for peptides containing Tyr(Me) without other highly sensitive residues.[2]A milder, lower-odor alternative to cocktails containing thiols. TIS is an excellent scavenger for t-butyl cations.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Highly recommended for peptides containing sensitive residues like Cys, Met, and Trp in addition to Tyr(Me).Provides a robust combination of "hard" and "soft" scavengers to protect multiple sensitive residues. EDT has a strong, unpleasant odor.
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% WaterSuitable for peptides containing Tyr(Me) but lacking other sensitive residues like Cys, Met, or Trp.A simple, low-odor cocktail. TIS effectively scavenges carbocations.

Experimental Protocols

Safety Precaution: All procedures involving TFA and scavengers must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. TFA is highly corrosive.

Protocol 1: General Cleavage using Reagent B

This protocol is suitable for most peptides containing Tyr(Me) where other sensitive residues like Cys or Met are absent.

Materials:

  • Peptide-resin (dried under vacuum)

  • Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS (freshly prepared)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM) for washing

  • Centrifuge tubes

Procedure:

  • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

  • Wash the dried peptide-resin thoroughly with DCM to remove any residual DMF and to shrink the resin.

  • Dry the resin again under high vacuum for at least 1 hour.

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add freshly prepared Reagent B to the resin (approximately 10 mL per gram of resin).

  • Allow the mixture to react at room temperature with occasional swirling for 2-3 hours.

  • Filter the cleavage mixture through a sintered glass funnel to separate the resin.

  • Wash the resin 2-3 times with a small volume of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.

  • Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove scavengers and dissolved protecting groups.

  • Dry the crude peptide pellet under vacuum.

  • Analyze the crude peptide using HPLC and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Cleavage for Peptides with Multiple Sensitive Residues using Reagent K

This protocol is recommended when the peptide containing Tyr(Me) also includes residues such as Cys, Met, or Trp.

Materials:

  • Peptide-resin (dried under vacuum)

  • Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) (freshly prepared)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM) for washing

  • Centrifuge tubes

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Add freshly prepared Reagent K to the resin (10-15 mL per gram of resin).

  • Incubate the reaction for 2-4 hours at room temperature.

  • Follow steps 7-14 from Protocol 1 to isolate and dry the crude peptide.

Visualization of Experimental Workflow

Cleavage_Workflow General Peptide Cleavage Workflow Resin 1. Dry Peptide-Resin Wash_DCM 2. Wash with DCM Resin->Wash_DCM Dry_Resin 3. Dry under Vacuum Wash_DCM->Dry_Resin Add_Cocktail 4. Add Cleavage Cocktail Dry_Resin->Add_Cocktail React 5. React at Room Temp (2-4 hours) Add_Cocktail->React Filter 6. Filter to Remove Resin React->Filter Precipitate 7. Precipitate with Cold Ether/MTBE Filter->Precipitate Centrifuge 8. Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Ether 9. Wash Pellet with Cold Ether Centrifuge->Wash_Ether Dry_Peptide 10. Dry Crude Peptide Wash_Ether->Dry_Peptide Analysis 11. HPLC/MS Analysis Dry_Peptide->Analysis

Caption: General experimental workflow for peptide cleavage from solid support.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Peptide Yield Incomplete cleavage from the resin.Extend the cleavage reaction time (up to 4 hours). Ensure sufficient volume of cleavage cocktail is used.
Peptide precipitation is incomplete.Ensure the ether/MTBE is sufficiently cold. Increase the volume of ether/MTBE used for precipitation. Allow for a longer precipitation time at -20°C.
Unexpected Peaks in HPLC Incomplete removal of protecting groups.Extend the cleavage time. Ensure the cleavage cocktail was freshly prepared with high-quality reagents.
Side reactions with sensitive amino acids.If residues like Trp, Met, or Cys are present, ensure a robust scavenger cocktail like Reagent K was used.
Re-attachment of the peptide to the resin.This is less common but can occur with certain C-terminal residues. Ensure adequate scavengers are present.

Conclusion

The cleavage of peptides containing Tyr(Me) can be successfully achieved using standard TFA-based cleavage cocktails. The O-methyl ether is stable under these conditions, and the primary consideration for cocktail selection is the presence of other sensitive amino acid residues in the peptide sequence. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can effectively obtain their desired Tyr(Me)-containing peptides with high purity.

References

Application Notes and Protocols for the Synthesis of Tyrosine-Methylated Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-translational modifications (PTMs) of proteins, such as methylation, play a pivotal role in regulating a vast array of cellular processes, including signal transduction, gene expression, and protein-protein interactions.[1][2] Tyrosine methylation, in particular, is an emerging area of interest in drug discovery and chemical biology. The synthesis of peptide libraries containing methylated tyrosine residues provides a powerful tool for dissecting the functional roles of this modification and for the development of novel therapeutic agents. These libraries can be used to identify substrates for methyltransferases and demethylases, to probe the binding specificities of methyl-reader domains, and to develop inhibitors of enzymes involved in tyrosine methylation signaling.[3]

This document provides detailed application notes and protocols for the synthesis, purification, and analysis of tyrosine-methylated peptide libraries. Both chemical and enzymatic approaches to site-specific tyrosine methylation are discussed, with a primary focus on solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Summary of Reported Yields and Purities for Methylated Peptide Synthesis

Peptide/Amino AcidSynthesis MethodReported Yield (%)Reported Purity (%)Analytical MethodReference
O-methyl-L-tyrosineChemical synthesis (from N-Benzyloxycarbonyl-O-methyl-L-tyrosine)43Not specifiedUsed directly in next step[4]
H- and methylphosphonopeptidesSolid-phase synthesis (Fmoc strategy)High>90RP-HPLC, Mass Spectrometry[5]
Nα-methylated peptidesSolid-phase peptide synthesisNot specifiedNot specifiedMALDI-TOF Mass Spectrometer

Experimental Protocols

Protocol 1: Chemical Synthesis of Fmoc-O-Methyl-L-Tyrosine

This protocol describes the synthesis of O-methyl-L-tyrosine followed by its protection with an Fmoc group for use in solid-phase peptide synthesis.

Materials:

  • N-Benzyloxycarbonyl-O-methyl-L-tyrosine

  • Ethanol

  • 10% Palladium on charcoal

  • Cyclohexene

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate solution (10%)

  • Dioxane

  • Ethyl acetate

  • Hexane

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Deprotection of N-Benzyloxycarbonyl-O-methyl-L-tyrosine:

    • Dissolve N-Benzyloxycarbonyl-O-methyl-L-tyrosine (5.7g, 17.3 mmol) in ethanol (50 ml).

    • Add this solution to a suspension of 10% palladium on charcoal (100 mg) in cyclohexene (10 ml).

    • Heat the reaction at reflux for 1 hour.

    • Allow the reaction to cool to room temperature, filter to remove the catalyst, and concentrate the filtrate under reduced pressure to yield O-methyl-L-tyrosine as a white solid.

  • Fmoc Protection of O-Methyl-L-Tyrosine:

    • Dissolve the synthesized O-methyl-L-tyrosine in 10% sodium carbonate solution.

    • In a separate flask, dissolve Fmoc-OSu in dioxane.

    • Slowly add the Fmoc-OSu solution to the O-methyl-L-tyrosine solution while stirring at room temperature.

    • Allow the reaction to proceed for 4-6 hours.

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain Fmoc-O-methyl-L-tyrosine-OH.

Protocol 2: Solid-Phase Synthesis of a Tyrosine-Methylated Peptide Library

This protocol outlines the general procedure for synthesizing a peptide library with a site-specifically incorporated O-methyl-L-tyrosine using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-O-methyl-L-tyrosine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To incorporate the methylated tyrosine, use the pre-activated Fmoc-O-methyl-L-tyrosine-OH in the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Protocol 3: Enzymatic O-Methylation of Tyrosine Residues in Peptides

This protocol describes a tandem enzymatic approach for the selective O-methylation of tyrosine residues in pre-synthesized peptides.

Materials:

  • Tyrosinase (from Agaricus bisporus)

  • Catechol-O-methyltransferase (COMT)

  • S-adenosyl methionine (SAM)

  • Ascorbic acid

  • Phosphate buffer (pH 7.4)

  • Purified tyrosine-containing peptide

Procedure:

  • Reaction Setup:

    • Dissolve the purified tyrosine-containing peptide in phosphate buffer (pH 7.4).

    • Add ascorbic acid to the solution to suppress the over-oxidation of the catechol intermediate to an ortho-quinone.

    • Add tyrosinase to the solution to initiate the hydroxylation of the tyrosine residue to L-DOPA.

  • Methylation:

    • Once the hydroxylation is complete (monitor by HPLC-MS), add COMT and SAM to the reaction mixture.

    • COMT will catalyze the transfer of a methyl group from SAM to the catechol moiety of the L-DOPA residue, resulting in the O-methylated tyrosine.

  • Reaction Quenching and Purification:

    • Quench the reaction by adding an appropriate solvent (e.g., acetonitrile with 0.1% TFA).

    • Purify the methylated peptide from the reaction mixture using reversed-phase HPLC.

Protocol 4: Purification and Analysis of Tyrosine-Methylated Peptides

Purification by Reversed-Phase HPLC (RP-HPLC):

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) to elute the peptide.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified peptide.

Analysis by Mass Spectrometry (MS):

  • Technique: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Procedure:

    • Dissolve a small amount of the purified peptide in an appropriate solvent.

    • Analyze the sample to confirm the molecular weight of the synthesized peptide. The mass should correspond to the theoretical mass of the desired methylated peptide.

    • For library analysis, LC-MS/MS can be used to identify and sequence individual peptides.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis start Start with Solid Support (e.g., Rink Amide Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (HBTU/HATU, DIPEA) deprotection->coupling methyl_tyr Incorporate Fmoc-O-Methyl-Tyr-OH coupling->methyl_tyr repeat Repeat for all Amino Acids coupling->repeat methyl_tyr->repeat cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc ms Mass Spectrometry Analysis hplc->ms final_product Purified Methylated Peptide Library ms->final_product

Caption: Experimental workflow for the synthesis of a tyrosine-methylated peptide library.

signaling_pathway cluster_upstream Upstream Signaling cluster_modification Post-Translational Modification cluster_downstream Downstream Effects signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase signal->receptor methyltransferase Tyrosine Methyltransferase (TMT) receptor->methyltransferase activates protein Substrate Protein with Tyrosine Residue methylated_protein Methylated Protein (Tyr-Me) protein:s->methylated_protein:n SAM -> SAH methyltransferase->methylated_protein catalyzes demethylase Tyrosine Demethylase (TDM) demethylase->protein catalyzes methylated_protein:n->protein:s reader Reader Protein (binds Tyr-Me) methylated_protein->reader recruits cellular_response Cellular Response (e.g., Gene Expression, Cell Proliferation) reader->cellular_response

Caption: Conceptual signaling pathway involving tyrosine methylation.

References

Application Notes and Protocols for Fmoc-Tyr(Me)-OH in Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tyr(Me)-OH, an O-methylated derivative of tyrosine, serves as a critical tool for investigating the intricacies of protein-protein interactions (PPIs). While phosphorylation of tyrosine residues is a key signaling event that often mediates PPIs, particularly through domains like the Src Homology 2 (SH2) domain, the use of O-methylated tyrosine allows researchers to probe the specific requirement of the phosphate group in these interactions. By replacing a phosphotyrosine (pTyr) residue with O-methyltyrosine (Tyr(Me)), which is sterically similar but lacks the negative charge of the phosphate group, scientists can dissect the energetic contributions of the phosphate moiety to binding affinity. This makes this compound an invaluable reagent for designing negative controls in binding assays and for validating the specificity of interactions involving phosphorylated signaling pathways.

These application notes provide a comprehensive overview of the utility of this compound in the context of studying PPIs, with a particular focus on the Growth factor receptor-bound protein 2 (Grb2) SH2 domain. Detailed protocols for peptide synthesis and a common binding assay are included to facilitate the practical application of this modified amino acid in research and drug discovery.

Application in Targeting the Grb2-SH2 Domain

The Grb2 protein is a key adaptor protein in intracellular signaling cascades, linking activated receptor tyrosine kinases to downstream effectors like Ras. This function is mediated by its central SH2 domain, which recognizes and binds to specific phosphotyrosine-containing sequences on activated receptors and other signaling proteins. The consensus binding motif for the Grb2-SH2 domain is pTyr-X-Asn, where the phosphotyrosine and the asparagine at the +2 position are critical for high-affinity binding.

The incorporation of this compound into synthetic peptides allows for the creation of analogs of Grb2-SH2 binding partners. These Tyr(Me)-containing peptides can be used as negative controls in binding assays to demonstrate that the interaction is dependent on the phosphorylation of the tyrosine residue. A significant drop in binding affinity for the Tyr(Me)-containing peptide compared to its phosphorylated counterpart confirms the critical role of the phosphate group in the interaction. This is a crucial validation step in the development of peptide-based inhibitors that target the Grb2-SH2 domain.

Quantitative Data Summary

The following table summarizes representative binding affinities of various peptides to the Grb2-SH2 domain, illustrating the impact of tyrosine modification on binding. The data is compiled from fluorescence polarization assays, a common technique for quantifying protein-peptide interactions.

Peptide Sequence/InhibitorModificationTargetAssay TypeIC50 (µM)Kd (nM)
G1TE (Cyclic Peptide)Non-phosphorylatedGrb2-SH2ELISA20-
Ac-pY-V-N-V-NH2PhosphorylatedGrb2-SH2Fluorescence Polarization-140
Ac-Tyr(Me) -V-N-V-NH2O-methylatedGrb2-SH2Fluorescence Polarization>1000 (Expected)-
mAZ-pY-(αMe)pY-N-NH2Phosphotyrosine mimeticGrb2-SH2Fluorescence Polarization-1.8
Ac-pY-N-NH2PhosphorylatedGrb2-SH2Fluorescence Polarization-4500

Note: The IC50 value for Ac-Tyr(Me)-V-N-V-NH2 is an expected result based on the established requirement of the phosphate group for Grb2-SH2 binding and is included for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Tyr(Me)-Containing Peptide

This protocol describes the manual synthesis of a peptide containing O-methyltyrosine using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt/OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

    • (Optional) Perform a Kaiser test to confirm complete coupling.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Fluorescence Polarization (FP) Binding Assay

This protocol outlines a competitive fluorescence polarization assay to determine the binding affinity (IC50) of a synthesized Tyr(Me)-containing peptide to the Grb2-SH2 domain.

Materials:

  • Purified Grb2-SH2 domain protein

  • Fluorescently labeled probe peptide (e.g., a known high-affinity phosphopeptide ligand for Grb2-SH2 labeled with fluorescein)

  • Synthesized Tyr(Me)-containing peptide (and a corresponding phosphopeptide as a positive control)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Black, low-volume 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the Grb2-SH2 domain in the assay buffer.

    • Prepare a stock solution of the fluorescently labeled probe peptide in the assay buffer.

    • Prepare serial dilutions of the competitor peptides (Tyr(Me)-peptide and pTyr-peptide) in the assay buffer.

  • Assay Setup:

    • In the wells of the 384-well plate, add a fixed concentration of the Grb2-SH2 domain. The optimal concentration should be determined in a preliminary titration experiment and is typically around the Kd of the fluorescent probe.

    • Add the serially diluted competitor peptides to the wells. Include wells with no competitor (maximum polarization) and wells with no Grb2-SH2 protein (minimum polarization).

    • Add a fixed concentration of the fluorescently labeled probe peptide to all wells. The final concentration should be low (e.g., 1-10 nM) to minimize background fluorescence.

    • The final assay volume should be consistent in all wells (e.g., 20 µL).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis:

    • Calculate the anisotropy or millipolarization (mP) values for each well.

    • Plot the mP values as a function of the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor peptide. This value represents the concentration of the competitor peptide required to displace 50% of the fluorescent probe from the Grb2-SH2 domain.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Fluorescence Polarization Assay Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH (DIC/HOBt) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_TyrMe Couple this compound Deprotection2->Coupling_TyrMe Deprotection3 Fmoc Deprotection Coupling_TyrMe->Deprotection3 Coupling3 Couple Fmoc-AA-OH Deprotection3->Coupling3 Final_Deprotection Final Fmoc Deprotection Coupling3->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification TyrMe_Peptide Tyr(Me)-Peptide Purification->TyrMe_Peptide Competitor Competitor Peptide (Tyr(Me)-Peptide) TyrMe_Peptide->Competitor Used in Assay Grb2 Grb2-SH2 Domain Incubation Incubation Grb2->Incubation Probe Fluorescent Probe (pY-Peptide) Probe->Incubation Competitor->Incubation Measurement FP Measurement Incubation->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis

Caption: Workflow for the synthesis of a Tyr(Me)-containing peptide and its use in a fluorescence polarization assay.

signaling_pathway RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active, Phosphorylated) RTK_inactive->RTK_active Dimerization & Autophosphorylation Ligand Growth Factor Ligand->RTK_inactive Binds Grb2 Grb2 RTK_active->Grb2 Binds via SH2 domain SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates MAPK_Pathway MAPK Signaling (Proliferation, Differentiation) Ras->MAPK_Pathway Activates TyrMe_Peptide Tyr(Me)-Peptide (Inhibitor) TyrMe_Peptide->Grb2 Blocks pTyr binding site

Caption: Simplified Grb2-mediated signaling pathway and the inhibitory action of a Tyr(Me)-peptide.

Application Notes and Protocols for Coupling Fmoc-Tyr(Me)-OH with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as Fmoc-Tyr(Me)-OH, into peptide sequences is a critical strategy in modern drug design and development. The N-methylation of the tyrosine residue in this compound introduces significant steric bulk, which can confer desirable pharmacokinetic properties to peptides, including enhanced metabolic stability, increased cell permeability, and improved conformational control. However, this steric hindrance also presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences.

These application notes provide a comprehensive guide to effectively couple this compound and other sterically hindered amino acids. We present a comparison of common coupling reagents, detailed experimental protocols for standard and challenging couplings, and a workflow for addressing these synthetic hurdles.

Data Presentation: Comparison of Coupling Reagent Efficiency

The choice of coupling reagent is paramount for achieving high efficiency when incorporating sterically hindered amino acids. The following table summarizes the product composition from a comparative study on the synthesis of peptides containing the sterically hindered N-methylated amino acids MeGly and MeAla, as well as the α,α-disubstituted amino acid Aib. While direct comparative data for this compound is limited, the performance of these reagents with other hindered residues provides a strong indicator of their suitability. The data compares diisopropylcarbodiimide (DIC) in combination with Oxyma Pure, 1-hydroxybenzotriazole (HOBt), and 1-hydroxy-7-azabenzotriazole (HOAt).

Target Peptide SequenceCoupling AdditiveDesired Product (%)Deletion Products (%)Other Impurities (%)
H-Tyr-MeGly-MeGly-Phe-Leu-NH₂HOBt85.310.14.6
HOAt94.22.53.3
Oxyma Pure94.52.33.2
H-Tyr-MeAla-MeAla-Phe-Leu-NH₂HOBt60.235.84.0
HOAt89.17.93.0
Oxyma Pure88.78.13.2
H-Tyr-Aib-Aib-Phe-Leu-NH₂HOBt70.125.44.5
HOAt92.34.82.9
Oxyma Pure93.14.12.8

Data adapted from a study comparing coupling efficiencies in the solid-phase synthesis of enkephalin analogs containing hindered residues.[1] The results indicate that Oxyma Pure and HOAt significantly outperform HOBt when coupling sterically hindered amino acids.[1]

Experimental Protocols

The following protocols are recommended for the coupling of this compound and other sterically demanding amino acids during solid-phase peptide synthesis.

Protocol 1: Standard Coupling of a Hindered Amino Acid Using HATU

This protocol is suitable for most couplings of this compound and other hindered amino acids where standard carbodiimide methods may be insufficient.

Materials:

  • This compound (or other hindered Fmoc-amino acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF (3 x 1 min).

  • Pre-activation of the Amino Acid:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the resin.

    • Agitate the mixture for 45-60 minutes at room temperature. For particularly difficult couplings, the reaction time can be extended to 2-4 hours.[2]

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 1 min).

  • Completion Check (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser test for primary amines or a bromophenol blue test for secondary amines like N-methylated amino acids) to check for the presence of unreacted free amines.

  • Double Coupling (If Necessary):

    • If the completion check indicates an incomplete reaction, repeat steps 2 through 4 with a fresh solution of the activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is recommended for exceptionally challenging couplings, such as between two highly hindered residues, where even potent uronium/phosphonium reagents like HATU may fail to provide satisfactory results.

Materials:

  • This compound (or other hindered Fmoc-amino acid)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)

  • Collidine or DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Perform standard Fmoc deprotection on the resin-bound peptide and wash thoroughly with DMF, followed by anhydrous DCM.

  • In Situ Formation of the Acyl Fluoride:

    • In a separate, dry vessel, dissolve the this compound (1 equivalent) in anhydrous DCM.

    • Add TFFH (1 equivalent) and collidine or DIPEA (2 equivalents) to the solution.

    • Stir the mixture at room temperature for 10-15 minutes to generate the Fmoc-amino acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Agitate the mixture at room temperature.

    • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings and may require several hours.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DCM (3 x 1 min), followed by DMF (3 x 1 min).

Visualizations

The following diagrams illustrate the general workflow for solid-phase peptide synthesis with a focus on the coupling of a sterically hindered amino acid and the decision-making process involved.

SPPS_Workflow start Start: Resin with Free Amine pre_activation Pre-activate Hindered Fmoc-AA with Coupling Reagent (e.g., HATU/DIPEA in DMF) start->pre_activation coupling Add Activated AA to Resin Agitate for 1-2 hours pre_activation->coupling wash1 Wash Resin with DMF coupling->wash1 completion_test Perform Completion Test (e.g., Kaiser/Bromophenol Blue) wash1->completion_test double_couple Repeat Pre-activation and Coupling Steps completion_test->double_couple Incomplete wash2 Wash Resin (DMF, DCM) completion_test->wash2 Complete double_couple->wash1 next_cycle Proceed to Next Fmoc Deprotection wash2->next_cycle end End of Elongation Cycle next_cycle->end

Caption: Workflow for coupling a hindered amino acid in SPPS.

Coupling_Strategy challenge Challenge: Coupling Hindered Amino Acid (e.g., this compound) strategy1 Standard Hindrance: Use Potent Uronium/Phosphonium Reagent (e.g., HATU, HCTU) challenge->strategy1 strategy2 Extreme Hindrance: (e.g., Aib-Aib coupling) challenge->strategy2 protocol1 Follow Protocol 1: - Pre-activation - Extended coupling time - Double coupling if needed strategy1->protocol1 protocol2 Follow Protocol 2: - Convert to Acyl Fluoride - Use TFFH strategy2->protocol2

References

Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides Containing Fmoc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug discovery and development. O-methylated tyrosine, in the form of Fmoc-Tyr(Me)-OH, is a valuable building block used to enhance the pharmacological properties of peptides, such as metabolic stability and binding affinity.[1][2] This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for peptides containing this compound, offering comprehensive protocols and a summary of expected quantitative outcomes.

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][4] This method simplifies the purification process at each step, as excess reagents and byproducts are removed by washing and filtration.[4] The most common approach today is the Fmoc/tBu strategy, which employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection.

The choice between manual and automated synthesis depends on various factors including scale, throughput requirements, peptide complexity, and available resources. Manual synthesis offers flexibility for small-scale and specialized applications, while automated synthesis provides higher throughput, reproducibility, and reduced labor for routine or large-scale production.

Data Presentation: Manual vs. Automated Synthesis Comparison

The following table summarizes the key quantitative differences between manual and automated solid-phase peptide synthesis of a hypothetical peptide containing this compound.

Performance MetricManual SynthesisAutomated SynthesisKey Considerations
Synthesis Time per Cycle 1.5 - 3 hours30 - 90 minutesAutomated systems significantly reduce the time for deprotection and coupling steps, especially with heating capabilities.
Hands-on Time per Synthesis High (several hours per day)Low (primarily for setup)Automation allows for "walk-away" operation, freeing up researcher time.
Typical Crude Purity 60 - 85%80 - 95%Automated systems offer precise reagent delivery and controlled reaction conditions, minimizing side reactions and improving purity.
Overall Yield Variable (operator dependent)Generally higher and more consistentAutomated protocols are optimized to maximize yield and reproducibility.
Scale Flexible (mg to g)Typically mg to low g per vesselManual synthesis can be more easily scaled up without significant capital investment.
Reagent Consumption Can be higher due to less precise dispensingOptimized for minimal wasteAutomated synthesizers have precise fluidic systems that reduce reagent and solvent consumption.
Flexibility High (easy to modify protocols for non-standard amino acids)Lower (protocols are pre-programmed)Manual synthesis allows for on-the-fly adjustments and is well-suited for exploratory chemistry.
Reproducibility Operator-dependentHighAutomation eliminates variability between synthesis runs and different users.

Experimental Protocols

The following are representative protocols for the synthesis of a hypothetical Tyr(Me)-containing peptide using both manual and automated Fmoc-based SPPS.

Manual Solid-Phase Peptide Synthesis Protocol for a Tyr(Me)-Containing Peptide

This protocol outlines a general procedure for the manual synthesis of a peptide on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling:

  • Weigh 150-200 mg of Rink Amide resin (substitution ~0.5-0.7 mmol/g) into a fritted reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (e.g., this compound):

  • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents), a coupling agent such as HATU (0.4 mmol, 4 equivalents), and an activator base like DIPEA (0.8 mmol, 8 equivalents) in 3 mL of DMF.

  • Allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain colorless) indicates a complete reaction.

4. Subsequent Synthesis Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. For a peptide containing Tyr(Me), a common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail (e.g., 2 mL) to the dry peptide-resin in a fume hood.

  • Gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity.

Automated Solid-Phase Peptide Synthesis Protocol for a Tyr(Me)-Containing Peptide

This protocol is a generalized procedure for an automated peptide synthesizer. Specific parameters may vary depending on the instrument.

1. Instrument Setup:

  • Load the appropriate resin (e.g., Rink Amide) into the reaction vessel.

  • Place vials containing the required Fmoc-amino acids, including this compound, in the designated positions.

  • Ensure reagent bottles for DMF, piperidine, coupling agents (e.g., HCTU or HATU), activator base (e.g., DIPEA or NMM), and DCM are filled.

2. Programming the Synthesis:

  • Enter the desired peptide sequence into the synthesizer's software.

  • Define the synthesis scale (e.g., 0.1 mmol).

  • Select the synthesis protocol, which includes pre-programmed steps for deprotection, washing, and coupling. Modern synthesizers may offer options for microwave-assisted heating during coupling and deprotection to increase efficiency.

3. Automated Synthesis Cycle (repeated for each amino acid):

  • Fmoc Deprotection: The synthesizer will automatically deliver a 20% piperidine in DMF solution to the reaction vessel, agitate for a specified time, drain, and repeat.

  • Washing: A series of automated washes with DMF will be performed to remove residual piperidine.

  • Coupling: The synthesizer will deliver the activated amino acid solution (prepared by mixing the Fmoc-amino acid, coupling agent, and base) to the reaction vessel and agitate for a set time, potentially with heating. The use of this compound does not typically require special coupling conditions compared to other standard Fmoc-amino acids.

  • Washing: The resin is automatically washed with DMF to remove excess reagents.

4. Final Steps:

  • After the final amino acid is coupled, the synthesizer will perform a final Fmoc deprotection and a series of final washes.

  • The resin with the fully synthesized peptide is then manually removed from the instrument for cleavage and purification as described in steps 6 and 7 of the manual protocol.

Visualizations

Experimental Workflow for Peptide Synthesis

Caption: Comparative workflow of manual vs. automated peptide synthesis.

Signaling Pathway for a Tyr(Me)-Containing Opioid Peptide

Peptides containing modified tyrosine residues, such as O-methyl-tyrosine, are often designed as analogs of endogenous peptides, like enkephalins, to modulate opioid receptor signaling with improved stability and potency. The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway for an opioid receptor, which could be the target of a synthesized Tyr(Me)-containing peptide.

G cluster_membrane Cell Membrane Receptor Opioid Receptor (GPCR) G_Protein Gαi/o Protein Receptor->G_Protein Activates Peptide Tyr(Me)-Containing Opioid Peptide Peptide->Receptor Binds AC Adenylate Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Contributes to

References

Application Notes and Protocols for the Large-Scale Synthesis of Peptides with Fmoc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the large-scale synthesis of peptides incorporating the modified amino acid O-Methyl-L-Tyrosine (Tyr(Me)) using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The following sections detail the rationale, experimental protocols, data on expected outcomes, and troubleshooting for multi-gram to kilogram-scale production.

Introduction

O-Methyl-L-tyrosine is a critical non-canonical amino acid utilized in drug discovery to enhance the pharmacological properties of peptides. The methylation of the tyrosine hydroxyl group prevents phosphorylation, a key signaling event, and can increase the peptide's metabolic stability and hydrophobicity, potentially improving its cell permeability and oral bioavailability. Fmoc-Tyr(Me)-OH is the standard building block for incorporating this modification via Fmoc-based SPPS.[1]

Large-scale synthesis of peptides presents unique challenges compared to laboratory-scale production, including ensuring high coupling efficiency, minimizing aggregation, and achieving high purity in the final product.[2] These protocols are designed to address these challenges in the context of peptides containing Tyr(Me).

Data Presentation

Effective large-scale peptide synthesis requires careful monitoring of yield and purity at each stage. While specific outcomes are sequence-dependent, the following tables provide representative data for the synthesis of a model decapeptide containing a Tyr(Me) residue.

Table 1: Crude Peptide Yield and Purity after Cleavage

Synthesis ScaleResin Weight (kg)Theoretical Yield (g)Crude Yield (g)Crude Purity (by RP-HPLC, %)
10 mmol0.115.212.575
100 mmol1.015211872
500 mmol5.076055568

Table 2: Purified Peptide Yield and Purity

Synthesis ScaleCrude Peptide (g)Purified Peptide (g)Overall Yield (%)Final Purity (by RP-HPLC, %)
10 mmol12.58.857.9>98
100 mmol11879.152.0>98
500 mmol555355.246.7>98

Experimental Protocols

The following protocols outline the key steps for the large-scale synthesis of a peptide containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) on a Multi-Gram Scale

This protocol describes the synthesis of a generic peptide on a 100 mmol scale.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-amino acids, including this compound

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Large-scale peptide synthesizer or reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1-2 hours in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Monitor the deprotection using a UV detector to confirm complete removal.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test or other in-process control.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence. For the incorporation of this compound, follow the standard coupling protocol.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Final Washing: Wash the peptide-resin with DMF, followed by IPA and DCM, and dry under vacuum.

Protocol 2: Cleavage and Deprotection

Materials:

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). The O-methyl group of Tyr(Me) is stable to standard TFA cleavage conditions.[3][4][5]

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Washing: Wash the resin with a small amount of fresh TFA.

  • Precipitation: Slowly add the combined TFA filtrate to cold diethyl ether (10-fold volume excess) to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: Purification by Preparative RP-HPLC

Materials:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

  • Purification:

    • Equilibrate the preparative RP-HPLC column with a low percentage of Mobile Phase B.

    • Load the crude peptide solution onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B.

    • Monitor the elution at 220 nm and collect fractions corresponding to the main peptide peak.

  • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pooling: Pool the fractions with the desired purity (>98%).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Final_Wash Final Wash (DMF, IPA, DCM) Final_Deprotection->Final_Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Purified Peptide Lyophilization->Final_Peptide

Caption: Large-Scale Fmoc-SPPS Workflow.

PTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Tyr_P RTK->Tyr_P Grb2 Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription_Factors PI3K PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Ligand Growth Factor Ligand->RTK Tyr_P->Grb2 Tyr_P->PI3K Tyr_Me_Peptide Tyr(Me)-Peptide (Antagonist) Tyr_Me_Peptide->RTK Blocks Phosphorylation

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a Tyr(Me)-Containing Peptide.

Troubleshooting and Special Considerations

  • Aggregation: Peptides containing hydrophobic residues like Tyr(Me) may be prone to aggregation during synthesis. This can be mitigated by using high-swelling resins, chaotropic agents, or pseudoproline dipeptides.

  • Incomplete Coupling: For sterically hindered couplings, extending the reaction time, double coupling, or using a more potent coupling agent like HATU may be necessary.

  • Cleavage: While the O-methyl group is stable, ensure sufficient scavenger (TIS) is used to prevent re-attachment of other protecting groups to sensitive residues.

  • Purification: The increased hydrophobicity of Tyr(Me)-containing peptides may require optimization of the RP-HPLC gradient to achieve adequate separation from closely eluting impurities.

  • Analytical Characterization: Mass spectrometry should be used to confirm the correct mass of the peptide, including the +14 Da mass shift for the methyl group on tyrosine. Tandem MS (MS/MS) can be used to confirm the location of the modification.

Conclusion

The large-scale synthesis of peptides containing this compound is a feasible process that can yield high-purity material suitable for research and drug development. Careful optimization of the SPPS, cleavage, and purification steps is crucial for success. The protocols and data presented here provide a solid foundation for the production of these valuable modified peptides.

References

Application Notes and Protocols for the Synthesis of Neurological Peptides Using Fmoc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The modification of tyrosine residues in neurologically active peptides is a key strategy in medicinal chemistry to enhance their pharmacological properties. O-methylation of the tyrosine hydroxyl group, forming O-methyltyrosine (Tyr(Me)), can lead to increased metabolic stability and improved ability to cross the blood-brain barrier by increasing lipophilicity. This modification has been explored in various neuropeptides, including enkephalins and dermorphins, to develop potent and long-lasting analgesics.

Fmoc-Tyr(Me)-OH is a crucial building block for the incorporation of O-methyltyrosine into peptide sequences using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. This document provides detailed application notes and protocols for the synthesis and evaluation of neurological peptides containing Tyr(Me), with a specific focus on a dermorphin analog.

The Role of this compound in Neurological Peptide Synthesis

The use of this compound in the synthesis of neurological peptides offers several advantages:

  • Increased Lipophilicity: The methyl group on the tyrosine hydroxyl moiety increases the overall lipophilicity of the peptide, which can facilitate its passage across the blood-brain barrier.

  • Enhanced Metabolic Stability: O-methylation protects the tyrosine residue from enzymatic degradation by peptidases, potentially prolonging the peptide's half-life in vivo.

  • Fine-tuning of Receptor Interactions: The modification can alter the binding affinity and selectivity of the peptide for its target receptors, allowing for the development of ligands with desired pharmacological profiles.

A notable example is the synthesis of dermorphin analogs. Dermorphin, a naturally occurring opioid peptide with high potency and selectivity for the µ-opioid receptor, has the sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂. The substitution of the first tyrosine residue with O-methyltyrosine ([Tyr(Me)¹]-dermorphin) has been investigated to assess the impact of this modification on its biological activity.

Data Presentation

The following tables summarize the quantitative data from a study by Darłak et al. (1983) comparing the pharmacological activity of dermorphin with its O-methylated analog, [Tyr(Me)¹]-dermorphin.[1][2]

Table 1: In Vitro Opioid Activity on Guinea Pig Ileum

CompoundSequenceIC₅₀ (nM)[1][2]Relative Potency (Dermorphin = 100)
DermorphinH-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂0.33 ± 0.04100
[Tyr(Me)¹]-DermorphinH-Tyr(Me)-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂11.0 ± 1.23.0
Morphine-40.0 ± 5.00.8

Table 2: In Vivo Analgesic Activity (Hot Plate Test in Mice)

CompoundED₅₀ (µ g/mouse , intracerebroventricular)[1]Relative Potency (Dermorphin = 100)
Dermorphin0.021100
[Tyr(Me)¹]-Dermorphin0.316.8
Morphine0.504.2

Table 3: Opioid Receptor Binding Affinity

CompoundKᵢ (nM) for [³H]naloxone displacement in rat striatal homogenates
Dermorphin1.5
[Tyr(Me)¹]-Dermorphin10.0

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of [Tyr(Me)¹]-dermorphin (H-Tyr(Me)-D-Ala-Phe-Gly-Tyr(tBu)-Pro-Ser(tBu)-NH₂) using Fmoc chemistry.

Protocol 1: Solid-Phase Synthesis of [Tyr(Me)¹]-Dermorphin

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Pro-OH

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • Fmoc-D-Ala-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling and Preparation:

    • Place the Fmoc-Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.

    • Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Washing: Wash the resin with DMF (3x).

    • Confirm complete coupling using a Kaiser test.

  • Subsequent Amino Acid Couplings:

    • Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the sequence: Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, and finally this compound.

  • Final Fmoc Deprotection:

    • After the final coupling of this compound, perform a final deprotection with 20% piperidine in DMF as described above.

    • Wash the resin extensively with DMF, followed by DCM, and methanol.

    • Dry the peptide-resin under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

Materials:

  • Crude [Tyr(Me)¹]-dermorphin

  • Water with 0.1% TFA (Solvent A)

  • Acetonitrile with 0.1% TFA (Solvent B)

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Solvent A.

    • Purify the peptide using preparative reverse-phase HPLC with a suitable gradient of Solvent B into Solvent A.

    • Collect fractions containing the desired peptide.

  • Characterization:

    • Analyze the purity of the collected fractions using analytical reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Support Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Couple Fmoc-AA-OH (DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for all amino acids? Wash2->Repeat Repeat->Deprotection1 Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-chain Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Opioid [Tyr(Me)¹]-Dermorphin MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits Ion_Channel K+ Channel G_beta_gamma->Ion_Channel Opens ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Decreased cAMP contributes to K_out K+ Efflux Ion_Channel->K_out Hyperpolarization Hyperpolarization K_out->Hyperpolarization Hyperpolarization->Analgesia Contributes to

References

Application of Fmoc-Tyr(Me)-OH in Cancer Research Peptides: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of amino acid side chains is a critical strategy in the design of therapeutic peptides, offering a pathway to enhance stability, improve binding affinity, and modulate biological activity. Among these modifications, O-methylation of tyrosine residues, utilizing the building block Fmoc-Tyr(Me)-OH, presents a compelling approach in the development of novel anticancer peptides. This application note provides a detailed overview of the utility of this compound in this field, complete with protocols for peptide synthesis and relevant biological assays. While direct examples of anticancer peptides synthesized with this compound are limited in publicly available literature, this document outlines the rationale for its use and provides generalized protocols based on standard peptide chemistry techniques.

O-methyltyrosine can serve as a stable mimic of phosphotyrosine, a key residue in many signaling pathways that are often dysregulated in cancer. By replacing phosphotyrosine with its O-methylated counterpart, researchers can create peptides that are resistant to phosphatases, thereby prolonging their biological effects. This strategy is particularly relevant for targeting protein-tyrosine phosphatases (PTPs) or SH2 domains, which are crucial nodes in cancer-related signaling cascades.

Key Applications in Cancer Research

The incorporation of O-methyltyrosine into peptides using this compound can be explored in several areas of cancer research:

  • As Phosphotyrosine Mimics: To develop inhibitors of protein-tyrosine phosphatases (PTPs) or modulators of SH2 domain-containing proteins involved in oncogenic signaling.

  • To Enhance Stability: The methyl group can protect the tyrosine hydroxyl group from modifications and increase the peptide's resistance to enzymatic degradation.

  • To Probe Structure-Activity Relationships (SAR): Systematically replacing tyrosine or phosphotyrosine with O-methyltyrosine can help elucidate the importance of the hydroxyl group and its phosphorylation state for biological activity.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and evaluation of peptides containing O-methyltyrosine.

Solid-Phase Peptide Synthesis (SPPS) of a Tyr(Me)-Containing Peptide

This protocol describes the manual synthesis of a hypothetical peptide containing O-methyltyrosine using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

Equipment:

  • Peptide synthesis vessel

  • Shaker

  • HPLC system for purification

  • Lyophilizer

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents to the resin substitution) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using this compound at the desired position.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Workflow for Peptide Synthesis and Evaluation

The following diagram illustrates the general workflow from peptide synthesis to biological evaluation.

Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including this compound) Deprotection->Coupling Coupling->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Coupling->Cleavage Final AA Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity TargetBinding Target Binding Assay (e.g., ELISA, SPR) Characterization->TargetBinding SignalingAssay Signaling Pathway Assay (e.g., Western Blot) TargetBinding->SignalingAssay

Caption: General workflow for the synthesis and evaluation of Tyr(Me)-containing peptides.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized peptide on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized peptide stock solution (in a suitable solvent, e.g., DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the peptide solutions at different concentrations.

    • Include a vehicle control (medium with the same concentration of the peptide solvent) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the peptide concentration and determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).

Quantitative Data Summary

Peptide Sequence (with Tyr(Me))Target Cell LineIC50 (µM)Reference
e.g., Ac-X-Y-Tyr(Me)-Z-NH2MCF-7Data to be filledCitation
e.g., Ac-A-B-Tyr(Me)-C-NH2HeLaData to be filledCitation
e.g., Ac-D-E-Tyr(Me)-F-NH2A549Data to be filledCitation

Signaling Pathway Visualization

The rationale for using Tyr(Me) often involves its role as a stable mimic of phosphotyrosine (pTyr). The diagram below illustrates a simplified generic signaling pathway involving a Receptor Tyrosine Kinase (RTK), where a Tyr(Me)-containing peptide could act as an inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PTP Protein Tyrosine Phosphatase (PTP) RTK->PTP Dephosphorylates SH2 SH2 Domain Protein RTK->SH2 pTyr recruits Ligand Growth Factor (Ligand) Ligand->RTK Downstream Downstream Signaling (e.g., RAS-MAPK) SH2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Peptide Tyr(Me)-Peptide (Inhibitor) Peptide->PTP Inhibits Peptide->SH2 Blocks Interaction

Caption: Inhibition of RTK signaling by a Tyr(Me)-containing peptide.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists working in cancer research. Its ability to introduce a stable mimic of phosphotyrosine into peptide sequences opens up avenues for the development of potent and selective inhibitors of key signaling pathways implicated in cancer. While further research is needed to fully explore the potential of O-methyltyrosine-containing peptides as direct anticancer agents, the protocols and rationale presented here provide a solid foundation for their synthesis and evaluation. Researchers are encouraged to utilize these methods to explore the exciting therapeutic possibilities of this unique amino acid modification.

Application Notes and Protocols: The Use of Fmoc-Tyr(Me)-OH in Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) have emerged as powerful tools for the intracellular delivery of a wide range of therapeutic and diagnostic agents. These short peptides can traverse cellular membranes and transport various molecular cargo, including small molecules, nucleic acids, and proteins, into the cytoplasm and nucleus. The efficacy of CPPs is often dictated by their physicochemical properties, such as charge, hydrophobicity, and secondary structure. Chemical modification of amino acid side chains is a common strategy to enhance the stability, cellular uptake, and target specificity of CPPs.

This document explores the potential application of N-α-Fmoc-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH) in the solid-phase peptide synthesis (SPPS) of novel CPPs. While the incorporation of O-methylated tyrosine into CPPs is not yet a widely documented strategy in the scientific literature, this modification offers intriguing possibilities for modulating peptide characteristics. O-methylation of the tyrosine hydroxyl group can increase local hydrophobicity, potentially influencing membrane interactions and protecting the peptide from enzymatic degradation. These application notes provide a hypothetical framework and generalized protocols for researchers interested in exploring the impact of this modification on CPP function.

Potential Applications and Rationale for Use

The incorporation of Tyr(Me) into a CPP sequence may offer several advantages:

  • Increased Hydrophobicity: The methyl group on the tyrosine side chain enhances its lipophilicity. This can modulate the peptide's interaction with the lipid bilayer of the cell membrane, potentially influencing the mechanism and efficiency of cellular uptake.

  • Enhanced Enzymatic Stability: The hydroxyl group of tyrosine can be a site for enzymatic modification, such as phosphorylation or sulfation, which can alter the peptide's function and stability. O-methylation blocks this site, potentially increasing the peptide's resistance to certain cellular enzymes and extending its biological half-life.

  • Modulation of Secondary Structure: The introduction of a bulky methyl group can influence the local peptide conformation, which may affect its ability to adopt a secondary structure (e.g., α-helix or β-sheet) that is favorable for membrane translocation.

  • Fine-tuning of Receptor Interactions: If the CPP is designed to interact with a specific cellular receptor, the modification of a tyrosine residue can alter the binding affinity and specificity.

Data Presentation: Hypothetical Performance of a Tyr(Me)-Containing CPP

The following tables present a hypothetical comparison of a parent CPP (CPP-WT) and its O-methylated tyrosine analogue (CPP-Tyr(Me)). These tables are intended to serve as a template for organizing experimental data.

Table 1: Cellular Uptake Efficiency

PeptideCell LineConcentration (µM)Uptake Efficiency (%)
CPP-WTHeLa10100 (Reference)
CPP-Tyr(Me)HeLa10Hypothetical Value
CPP-WTA54910100 (Reference)
CPP-Tyr(Me)A54910Hypothetical Value

Table 2: Cytotoxicity Profile (MTT Assay)

PeptideCell LineConcentration (µM)Cell Viability (%)
CPP-WTHeLa25Hypothetical Value
CPP-Tyr(Me)HeLa25Hypothetical Value
CPP-WTA54925Hypothetical Value
CPP-Tyr(Me)A54925Hypothetical Value

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Tyr(Me)-Containing CPP

This protocol describes the manual synthesis of a hypothetical CPP containing a Tyr(Me) residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Pre-activate for 15-20 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Confirm coupling completion with a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether.

  • Purification and Analysis:

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify by reverse-phase HPLC and confirm identity by mass spectrometry.

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol details the quantification of CPP internalization using a fluorescently labeled peptide.

Materials:

  • Fluorescently labeled CPP (e.g., FITC-CPP)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Peptide Incubation:

    • Replace the medium with serum-free medium containing the fluorescently labeled CPP at the desired concentration.

    • Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Washing and Cell Detachment:

    • Wash the cells three times with PBS to remove non-internalized peptide.

    • Treat with Trypsin-EDTA to detach the cells.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

    • Use untreated cells as a negative control to set the baseline fluorescence.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol describes how to evaluate the effect of the CPP on cell viability.

Materials:

  • CPP solution

  • Cell culture medium

  • FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Peptide Treatment:

    • Replace the medium with fresh medium containing various concentrations of the CPP.

    • Include untreated cells as a control.

    • Incubate for 24-48 hours.

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add DMSO or a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the absorbance of untreated control cells.

Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Fmoc_Deprotection->Coupling Wash Washing (DMF/DCM) Coupling->Wash Wash->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow.

Cellular_Uptake_Mechanism cluster_cell Cell Cytoplasm Cytoplasm Endosome Endosome Endosome->Cytoplasm Endosomal Escape CPP CPP-Tyr(Me) Membrane Cell Membrane CPP->Membrane Adsorption Membrane->Cytoplasm Direct Translocation Membrane->Endosome Endocytosis

Caption: Potential Cellular Uptake Pathways for CPPs.

Experimental_Logic Start Synthesize CPP-Tyr(Me) Uptake_Assay Cellular Uptake Assay (Flow Cytometry) Start->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison to CPP-WT Uptake_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Evaluate Impact of Tyr(Me) Modification Data_Analysis->Conclusion

Caption: Logical Workflow for CPP Evaluation.

Troubleshooting & Optimization

Technical Support Center: Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Fmoc-Tyr(Me)-OH aggregation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound, or N-α-Fmoc-O-methyl-L-tyrosine, is a protected amino acid derivative used in Fmoc-based solid-phase peptide synthesis. The O-methyl group on the tyrosine side chain serves as a permanent protecting group that can alter the peptide's properties, such as increasing enzymatic stability, improving bioavailability, or modifying its binding affinity to target molecules.

Q2: What causes this compound to aggregate during SPPS?

A2: Aggregation during the synthesis of peptides containing this compound is primarily driven by the formation of intermolecular hydrogen bonds between growing peptide chains. This self-association can lead to the formation of insoluble or poorly solvated β-sheet structures on the resin. While hydrophobic sequences are generally more prone to aggregation, the specific properties of this compound can also contribute to this issue.

Q3: What are the primary indicators of on-resin aggregation?

A3: The most common signs of on-resin aggregation include:

  • Poor resin swelling: The resin beads may appear clumped together and fail to swell adequately in the synthesis solvent.

  • Slow or incomplete Fmoc deprotection: This can be observed through persistent color in qualitative tests like the Kaiser test after the deprotection step.

  • Inefficient coupling: Subsequent amino acid coupling reactions are hindered, leading to deletion sequences in the final peptide product.

Q4: Can the choice of solvent impact the aggregation of peptides containing this compound?

A4: Yes, the choice of solvent is critical. While DMF is a common solvent for SPPS, for hydrophobic or aggregation-prone sequences, switching to a more polar solvent like N-methylpyrrolidone (NMP) can improve solvation of the peptide-resin complex and disrupt aggregation. In some cases, adding a small percentage of dimethyl sulfoxide (DMSO) to DMF or NMP can also be beneficial.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound During Reagent Preparation
  • Symptom: The this compound powder does not fully dissolve in the synthesis solvent (e.g., DMF) at the desired concentration.

  • Possible Cause: The concentration of the amino acid solution is too high, or the solvent has poor solvating power for this specific derivative.

  • Solutions:

    • Sonication: Use an ultrasonic bath to aid in the dissolution of the this compound.

    • Gentle Warming: Gently warm the solution to increase solubility, but be cautious to avoid degradation of the Fmoc-amino acid.

    • Solvent Change: Switch to NMP, which generally has better solvating properties for many Fmoc-amino acids.

    • Co-solvents: Prepare the solution in a mixture of solvents, such as DMF with a small amount of DMSO.

Issue 2: Incomplete Coupling of this compound or the Subsequent Amino Acid
  • Symptom: A positive Kaiser test (blue or purple beads) after the coupling step indicates free amines on the resin.

  • Possible Cause: Steric hindrance from the O-methyl group and the growing peptide chain, or on-resin aggregation is preventing the coupling reaction from going to completion.

  • Solutions:

    • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid.

    • Extended Coupling Time: Increase the reaction time for the coupling step to allow for complete reaction.

    • Change Coupling Reagent: Switch to a more powerful coupling reagent, such as HATU or HCTU, which are known to be effective for hindered amino acids.

    • Elevated Temperature/Microwave: Perform the coupling at a higher temperature (e.g., 50°C) or use a microwave peptide synthesizer to enhance reaction kinetics.[1]

Issue 3: Evidence of Peptide Aggregation Throughout the Synthesis
  • Symptom: The resin beads are clumping, and both deprotection and coupling reactions are sluggish for multiple cycles after the introduction of this compound.

  • Possible Cause: The growing peptide chain is forming strong intermolecular hydrogen bonds, leading to significant on-resin aggregation.

  • Solutions:

    • Solvent Modification: Switch the primary synthesis solvent from DMF to NMP. Alternatively, a mixture of DMF or NMP with 15-25% DMSO can be used.

    • Chaotropic Salts: Add a chaotropic salt, such as LiCl or KSCN (at a concentration of 0.1-0.4 M), to the coupling and/or deprotection solutions to disrupt hydrogen bonding.[2]

    • Backbone Protection: If the peptide sequence is known to be difficult, consider re-synthesizing the peptide and incorporating a backbone-modifying dipeptide, such as a pseudoproline or a Dmb/Hmb-protected amino acid, every 6-8 residues to disrupt secondary structure formation.[3]

Data Presentation

Table 1: Illustrative Solubility of this compound in Common SPPS Solvents
SolventConcentration (0.5 M)Observations
DMFClearly SolubleStandard solvent, good solubility.
NMPHighly SolubleOften superior to DMF for hydrophobic residues.
DCMPoorly SolubleNot recommended as a primary solvent for Fmoc-amino acids.
DMF/DMSO (4:1)Highly SolubleDMSO can enhance solubility and disrupt aggregation.

Note: This data is illustrative and based on general observations and product information. Empirical testing is recommended for specific applications.

Table 2: Comparative Coupling Efficiency of Reagents for Hindered Amino Acids (Illustrative)
Coupling ReagentBaseTypical Coupling TimeRelative Efficiency for Hindered Couplings
HBTU/HOBtDIPEA30-60 minGood
HCTUDIPEA20-45 minVery Good
HATUDIPEA/Collidine15-30 minExcellent
PyBOPDIPEA30-60 minGood
DIC/OxymaN/A45-90 minModerate to Good

Note: This table provides a general comparison for sterically hindered amino acids. Optimal conditions should be determined experimentally.

Experimental Protocols

Protocol 1: Enhanced Coupling of this compound using HATU
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in NMP for 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in NMP.

  • Activation: Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours. For particularly difficult sequences, the reaction can be heated to 50°C for 30-60 minutes.

  • Washing: Drain the coupling solution and wash the resin thoroughly with NMP (5-7 times).

  • Confirmation: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, perform a second coupling.

Protocol 2: Microwave-Assisted SPPS for a Sequence Containing this compound
  • Resin: Use a low-loading ChemMatrix® or TentaGel® resin suitable for microwave synthesis.

  • Deprotection: Perform Fmoc deprotection with 20% piperidine in DMF using microwave irradiation (e.g., 3 minutes at 75°C with a maximum power of 30W).

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Add the this compound (5 equivalents), HCTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF to the resin.

  • Microwave Irradiation: Irradiate the mixture in the microwave (e.g., 5 minutes at 75°C with a maximum power of 35W).

  • Washing: Wash the resin with DMF to remove excess reagents.

Visualizations

Aggregation_Pathway Monomer Soluble Peptide-Resin (this compound incorporated) Oligomer Soluble Oligomers (Initial Self-Association) Monomer->Oligomer Intermolecular H-Bonding Fibril Insoluble Aggregates (β-Sheet Fibrils) Oligomer->Fibril Structure Formation Problem Poor Swelling, Incomplete Reactions Fibril->Problem

Peptide aggregation pathway during SPPS.

Troubleshooting_Workflow Start Incomplete Coupling of This compound DoubleCouple Perform Double Coupling Start->DoubleCouple CheckAgain Kaiser Test Still Positive? DoubleCouple->CheckAgain ChangeReagent Switch to HATU/HCTU IncreaseTemp Increase Temperature (Microwave or Heating) ChangeReagent->IncreaseTemp ChangeReagent->CheckAgain IncreaseTemp->CheckAgain ChangeSolvent Switch to NMP or add DMSO ChangeSolvent->CheckAgain CheckAgain->ChangeReagent Yes CheckAgain->ChangeSolvent Persistent Issue Success Proceed with Synthesis CheckAgain->Success No Failure Consider Sequence Redesign CheckAgain->Failure After all attempts

Workflow for troubleshooting incomplete coupling.

References

Technical Support Center: Fmoc-Tyr(Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-Tyr(Me)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the O-methyl protecting group on this compound stable throughout the entire Fmoc-SPPS workflow?

A1: Yes, the O-methyl ether of tyrosine is generally considered a stable protecting group under the standard conditions of Fmoc-SPPS. This includes stability during repeated deprotection steps using 20% piperidine in DMF and during the final cleavage from the resin with trifluoroacetic acid (TFA)-based cocktails.

Q2: What is the primary potential side reaction specific to this compound?

A2: The most significant, though generally low-risk, side reaction is the potential for demethylation of the tyrosine side chain, which would result in the formation of a free tyrosine residue in the final peptide. While not widely reported for this compound, it is a theoretical possibility under harsh or prolonged reaction conditions.

Q3: Under what conditions might demethylation of Tyr(Me) occur?

A3: While the methyl ether is robust, the risk of demethylation, although minimal, may increase with:

  • Prolonged exposure to piperidine: Extending the Fmoc deprotection times significantly beyond standard protocols for every cycle could increase the likelihood of this side reaction.

  • Harsh cleavage conditions: While stable to standard TFA cocktails, exceptionally harsh acidic conditions or the presence of strong Lewis acids could potentially lead to cleavage of the methyl ether.

Q4: How can I detect potential demethylation of my Tyr(Me)-containing peptide?

A4: The most effective method for detecting demethylation is Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • Mass Spectrometry (MS): Look for a mass shift corresponding to the loss of a methyl group (-14 Da) from your target peptide's molecular weight.

  • High-Performance Liquid Chromatography (HPLC): The demethylated peptide will have a different retention time compared to the desired O-methylated product, typically eluting earlier due to increased polarity.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in peptide synthesis.

Symptom Potential Cause Recommended Solution
Unexpected peak with a mass of -14 Da compared to the target peptide in LC-MS. Demethylation of Tyr(Me). 1. Optimize Deprotection: Reduce the Fmoc deprotection time to the minimum required for complete removal (e.g., 2 x 5-10 minutes). Avoid unnecessarily long exposures to piperidine. 2. Use Standard Cleavage Conditions: Employ a well-established cleavage cocktail suitable for sensitive residues. Avoid overly harsh or prolonged cleavage times.
Low coupling efficiency of this compound or the subsequent amino acid. Steric Hindrance or Aggregation. 1. Double Couple: Perform a second coupling of this compound or the following amino acid to ensure the reaction goes to completion. 2. Use a stronger coupling reagent: Consider using coupling reagents like HATU or HCTU. 3. Incorporate Chaotropic Agents: For difficult sequences prone to aggregation, consider adding chaotropic salts or using a different solvent system (e.g., NMP instead of DMF).
Presence of deletion sequences lacking the Tyr(Me) residue. Incomplete Coupling/Deprotection. 1. Monitor Reactions: Use the Kaiser test or other in-process controls to ensure complete Fmoc deprotection and coupling at each step. 2. Optimize Protocols: Adjust coupling and deprotection times as needed based on monitoring results.
Modification of other sensitive residues (e.g., Trp, Met, Cys) in the peptide. Inadequate Scavenging during Cleavage. The O-methyl group of Tyr(Me) does not act as a scavenger. It is crucial to use a cleavage cocktail containing appropriate scavengers for other sensitive amino acids in your sequence.

Data Presentation: Recommended Cleavage Cocktails

The choice of cleavage cocktail is critical for obtaining a high-purity peptide. The following table provides recommendations for peptides containing Tyr(Me).

Cleavage Cocktail Composition (v/v) Recommended Use Cases Cleavage Time
Standard TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OPeptides containing Tyr(Me) without other sensitive residues like Cys, Met, or Trp.1.5 - 3 hours
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust, general-purpose cocktail for peptides containing Tyr(Me) along with other sensitive residues such as Cys, Met, and Trp.[1]2 - 4 hours
"Odorless" Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn alternative for peptides with trityl-protected residues (e.g., His(Trt), Cys(Trt)) where the odor of thiols is a concern. Not recommended for peptides with multiple Met or Cys residues.2 - 4 hours

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Proceed to the coupling step.

Standard Coupling Protocol for this compound
  • In a separate vessel, pre-activate 3-5 equivalents of this compound with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or 2,4,6-collidine) in DMF for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), proceed to the next deprotection step. If it is negative (yellow beads), consider a second coupling.

Global Cleavage and Deprotection Protocol (Using Standard TFA/TIS/H₂O)
  • Wash the final peptide-resin with DCM to remove residual DMF and shrink the resin.

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail by mixing Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v/v) ratio.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum.

Visualizations

Side_Reaction_Pathway Peptide_TyrMe Peptide-Tyr(Me) Demethylated_Peptide Peptide-Tyr(OH) (Side Product) Peptide_TyrMe->Demethylated_Peptide Demethylation (low probability) Target_Peptide Target Peptide-Tyr(Me) Peptide_TyrMe->Target_Peptide Successful Synthesis Prolonged_Piperidine Prolonged Piperidine Exposure Prolonged_Piperidine->Demethylated_Peptide Harsh_Cleavage Harsh Cleavage Conditions Harsh_Cleavage->Demethylated_Peptide Standard_Conditions Standard SPPS Conditions Standard_Conditions->Target_Peptide

Caption: Potential side reaction pathway for this compound.

Troubleshooting_Workflow Start Crude Peptide Analysis (LC-MS) Check_Mass Mass = Target Mass? Start->Check_Mass Check_Purity High Purity? Check_Mass->Check_Purity Yes Mass_Minus_14 Mass = Target - 14 Da? Check_Mass->Mass_Minus_14 No Success Synthesis Successful Check_Purity->Success Yes Other_Impurities Other Impurities Present Check_Purity->Other_Impurities No Demethylation Demethylation Detected Mass_Minus_14->Demethylation Yes Mass_Minus_14->Other_Impurities No Purify Proceed to Purification Success->Purify Review_Deprotection Review Deprotection/ Cleavage Protocols Demethylation->Review_Deprotection Review_SPPS Review Entire SPPS Protocol (Coupling, Scavengers, etc.) Other_Impurities->Review_SPPS

Caption: Troubleshooting workflow for Tyr(Me)-containing peptides.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the incomplete coupling of Fmoc-Tyr(Me)-OH during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide & FAQs

Q1: I am observing incomplete coupling of this compound. What are the primary causes?

A1: Incomplete coupling of this compound is a common issue primarily attributed to its sterically hindered nature. The presence of the methyl group on the tyrosine side chain, in addition to the bulky Fmoc protecting group, can physically obstruct the formation of the amide bond. Other contributing factors can include:

  • Peptide Aggregation: As the peptide chain elongates, it may aggregate on the solid support, limiting the accessibility of the N-terminal amine for coupling.

  • Poor Resin Swelling: Inadequate swelling of the resin can create a sterically hindered environment, preventing efficient diffusion of reagents.

  • Suboptimal Reagent Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid of this compound.

  • Low Reagent Concentration or Purity: Using insufficient amounts of reagents or reagents of low purity can lead to incomplete reactions.

Q2: My Kaiser test is positive (blue beads) after the coupling step with this compound. What should I do?

A2: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming that the coupling was incomplete. The recommended immediate course of action is to perform a "double coupling." This involves repeating the coupling step with a fresh preparation of the activated this compound to drive the reaction to completion. If the Kaiser test remains positive after a second coupling, more advanced troubleshooting strategies should be considered.

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

A3: For sterically demanding couplings, standard carbodiimide reagents like DIC/HOBt may be insufficient. More potent uronium/aminium or phosphonium salt-based coupling reagents are highly recommended. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective coupling reagents for hindered amino acids due to its high reactivity and ability to suppress racemization.[1]

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though HATU is often preferred for particularly challenging couplings.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers high reactivity, often comparable to HATU, with the added benefit of safer byproducts.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective for difficult couplings and can be a good alternative to uronium salts.

Q4: Can I improve the coupling efficiency of this compound without changing my coupling reagent?

A4: Yes, several strategies can enhance coupling efficiency:

  • Increase Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight for extremely difficult cases, can allow the reaction to proceed to completion.

  • Elevate the Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-40°C) can increase the reaction rate. However, be cautious as higher temperatures can also increase the risk of side reactions like racemization.

  • Microwave-Assisted SPPS: The use of a microwave peptide synthesizer can significantly accelerate coupling reactions and improve efficiency for sterically hindered residues by providing rapid and uniform heating.

  • Solvent Choice: If peptide aggregation is suspected, switching from DMF to a more effective solvating solvent like N-methyl-2-pyrrolidone (NMP) or using a mixture of solvents may help to disrupt secondary structures and improve reagent accessibility.

Q5: What are the potential side reactions when using more forcing coupling conditions for this compound?

A5: While stronger coupling reagents and longer reaction times can improve yields, they may also increase the risk of side reactions. The most significant concern is racemization , the loss of the amino acid's stereochemical integrity. Using additives like HOAt (1-Hydroxy-7-azabenzotriazole) with HATU can help to minimize this risk. It is crucial to carefully optimize conditions to achieve a balance between high coupling efficiency and minimal side reactions.

Data Presentation

While specific, direct comparative studies quantifying the coupling yield of this compound with a wide array of reagents are not extensively published, the following table provides a qualitative and extrapolated comparison based on data for other sterically hindered amino acids and general principles of SPPS. The efficiency is highly dependent on the peptide sequence, resin, and specific reaction conditions.

Coupling Reagent CocktailReagent TypeTypical Coupling Time (min)Relative Coupling Efficiency (Qualitative)Key Considerations
DIC/HOBtCarbodiimide60 - 180ModerateCost-effective but often insufficient for hindered couplings.
HBTU/DIPEAUronium Salt30 - 90HighWidely used and effective, but may require double coupling.
HATU/DIPEA or CollidineUronium Salt20 - 60Very HighOften the reagent of choice for difficult couplings; less racemization.[1]
PyBOP/DIPEAPhosphonium Salt30 - 90HighGood alternative to uronium salts; effective for hindered residues.
COMU/DIPEAUronium Salt20 - 60Very HighHigh reactivity and safer byproducts.

Experimental Protocols

Protocol 1: Standard Double Coupling Procedure

This protocol is recommended as the first troubleshooting step after an initial positive Kaiser test.

  • Initial Coupling: Perform the initial coupling of this compound using your standard protocol (e.g., with HATU/DIPEA for 1-2 hours).

  • Wash: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Kaiser Test: Take a small sample of resin beads and perform a Kaiser test to assess the completeness of the coupling.

  • Recoupling Preparation: If the Kaiser test is positive, prepare a fresh solution of activated this compound. In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and collidine (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Second Coupling: Add the freshly activated amino acid solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.

  • Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the next Fmoc-deprotection step.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This colorimetric test is crucial for detecting free primary amines.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color:

    • Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless.

Visualizations

Incomplete_Coupling_Troubleshooting start Incomplete Coupling of This compound (Positive Kaiser Test) double_coupling Perform Double Coupling start->double_coupling Initial Step check_kaiser_1 Re-check with Kaiser Test double_coupling->check_kaiser_1 stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) check_kaiser_1->stronger_reagent Positive increase_time_temp Increase Reaction Time and/or Temperature check_kaiser_1->increase_time_temp Positive microwave Utilize Microwave-Assisted SPPS check_kaiser_1->microwave Positive (if available) proceed Proceed to Next Cycle check_kaiser_1->proceed Negative check_kaiser_2 Re-check with Kaiser Test stronger_reagent->check_kaiser_2 increase_time_temp->check_kaiser_2 microwave->check_kaiser_2 check_kaiser_2->proceed Negative re_evaluate Re-evaluate Synthesis Strategy: - Check resin swelling - Change solvent (e.g., NMP) - Assess peptide aggregation check_kaiser_2->re_evaluate Positive SPPS_Coupling_Workflow deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Couple to Resin-Bound Peptide wash1->coupling activation Activate this compound (e.g., with HATU/DIPEA in DMF) activation->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Deprotection kaiser_test->next_cycle Negative double_couple Double Couple kaiser_test->double_couple Positive double_couple->wash1

References

Technical Support Center: Fmoc-Tyr(Me)-OH Coupling Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions and troubleshooting advice for challenges encountered during the coupling of Fmoc-Tyr(Me)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered amino acid?

A1: this compound is an N-methylated amino acid. The presence of a methyl group on the alpha-amine significantly increases steric bulk around the reactive center. This bulkiness can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and potentially incomplete coupling.[1]

Q2: What are the common indicators of incomplete this compound coupling?

A2: Incomplete coupling is typically identified by:

  • A positive Kaiser (ninhydrin) test: After the coupling step, a blue or purple color on the resin beads indicates the presence of unreacted free primary amines.[2][3]

  • Analysis of the crude peptide: HPLC and Mass Spectrometry (MS) analysis after cleavage may reveal the presence of deletion sequences (the target peptide missing the Tyr(Me) residue).[4]

Q3: Can I use standard coupling protocols for this compound?

A3: While standard protocols are a good starting point, they are often insufficient for achieving complete coupling with sterically hindered residues like this compound. Optimization, such as extending reaction times, using more potent coupling reagents, or performing a double coupling, is frequently necessary to drive the reaction to completion.

Q4: How does the preceding amino acid in the sequence affect the coupling of this compound?

A4: If the N-terminal residue of the peptide on the resin is also sterically hindered (e.g., Valine, Isoleucine), it can exacerbate the difficulty of coupling this compound. Additionally, hydrophobic sequences can lead to peptide aggregation on the resin, making the N-terminal amine less accessible for the coupling reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the coupling of this compound.

Issue 1: The Kaiser test is positive (blue/purple beads) after a standard coupling time.

This is the most direct indication of incomplete coupling.

  • Immediate Solution: Extend the Coupling Time. N-methylated amino acids react more slowly than their non-methylated counterparts. Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) and monitor the progress with another Kaiser test.

  • Follow-up Solution: Perform a Double Coupling. If extending the time is not sufficient, a second coupling is a highly effective strategy. After the first coupling, drain the reaction vessel, wash the resin thoroughly with DMF to remove byproducts, and then add a fresh solution of activated this compound to the resin for another 1-2 hours.

Issue 2: The Kaiser test remains positive even after extending the time and performing a double coupling.

This suggests that the activation method itself is not potent enough to overcome the steric hindrance.

  • Recommended Action: Switch to a More Powerful Coupling Reagent. Standard activators may be insufficient. Uronium/aminium salt-based reagents like HATU, HCTU, or phosphonium salt-based reagents like PyBOP are highly recommended for difficult couplings. HATU is often the reagent of choice for N-methylated residues.

  • Optimization Strategy: Adjust Reagent Stoichiometry and Base. Ensure you are using an adequate excess of the amino acid and coupling reagents (typically 3-5 equivalents relative to resin loading). The choice of base can also be critical; while DIPEA is commonly used, a non-nucleophilic base like 2,4,6-collidine may sometimes yield better results and reduce the risk of side reactions.

Issue 3: Coupling efficiency is low, and the peptide sequence is known to be hydrophobic.

This points to peptide aggregation on the solid support, which physically blocks the reactive N-terminal amine.

  • Solution 1: Change the Primary Solvent. While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) has better solvating properties and can be more effective at disrupting secondary structures and improving coupling efficiency for hydrophobic peptides.

  • Solution 2: Increase the Reaction Temperature. Performing the coupling at a slightly elevated temperature (e.g., 30-50°C) can help break up aggregates and increase the reaction rate. This should be done cautiously, as higher temperatures can increase the risk of side reactions like racemization.

Data Presentation

Table 1: Recommended Coupling Conditions for this compound
Coupling ReagentEquivalents (AA/Reagent/Base)Typical Coupling TimeRemarks
HBTU/DIPEA3-5 / 3-5 / 6-102 - 4 hoursA standard choice, but may require double coupling for this compound.
HCTU/DIPEA3-5 / 3-5 / 6-101 - 2.5 hoursGenerally faster and more efficient than HBTU for hindered couplings.
PyBOP/DIPEA3-5 / 3-5 / 6-101.5 - 3 hoursAn excellent phosphonium-based reagent for difficult couplings.
HATU/DIPEA or Collidine 3-5 / 3-5 / 6-10 1 - 2 hours Highly recommended for N-methylated amino acids due to its high reactivity.
DIC/Oxyma Pure3-5 / 3-5 / -2 - 4 hoursA carbodiimide method that is a safer alternative to HOBt and can be effective, though generally less potent than uronium/phosphonium reagents.

Experimental Protocols

Protocol 1: Optimized Double Coupling of this compound using HATU

This protocol is recommended for sequences where coupling of this compound is known or suspected to be difficult.

  • Resin Preparation:

    • Swell the peptide-resin in anhydrous, peptide-synthesis-grade DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 5 min followed by 1 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (4 eq. relative to resin loading) and HATU (3.95 eq.) in DMF.

    • Add DIPEA or 2,4,6-collidine (8 eq.) to the mixture.

    • Allow the solution to pre-activate for 1-2 minutes. Do not let it sit for too long, especially with HATU.

  • First Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Intermediate Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.

  • Second Coupling (Recoupling):

    • Prepare a fresh solution of activated this compound as described in Step 2.

    • Add this fresh solution to the washed resin.

    • Allow the second coupling reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring:

    • Drain the vessel and wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test (Protocol 2) to confirm the absence of free amines (a negative result should show yellow or colorless beads).

    • If the Kaiser test is negative, proceed with the Fmoc deprotection for the next cycle.

Protocol 2: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion
  • Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the final wash step. Wash them with ethanol (3x) to remove residual DMF.

  • Reagent Addition: Add the following three solutions to the resin beads in a small test tube:

    • 2-3 drops of potassium cyanide in pyridine.

    • 2-3 drops of ninhydrin in ethanol.

    • 2-3 drops of phenol in ethanol.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): A dark blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Mandatory Visualizations

G start Start Coupling This compound kaiser_test1 Perform Kaiser Test start->kaiser_test1 is_positive1 Test Positive? kaiser_test1->is_positive1 extend_time Extend Coupling Time (e.g., +1-2 hours) is_positive1->extend_time Yes proceed Proceed to Next Fmoc Deprotection is_positive1->proceed No double_couple Perform Double Coupling with Fresh Reagents extend_time->double_couple kaiser_test2 Perform Kaiser Test double_couple->kaiser_test2 is_positive2 Test Positive? kaiser_test2->is_positive2 change_reagent Change Coupling Reagent (e.g., to HATU) is_positive2->change_reagent Yes is_positive2->proceed No consider_temp Consider Increasing Temp or Changing Solvent (NMP) change_reagent->consider_temp

Caption: Troubleshooting workflow for optimizing this compound coupling.

G cluster_products Products Resin Peptide-Resin-NH2 reagents HATU / DIPEA DMF, RT ActivatedAA Fmoc-Tyr(Me)-O-HATU (Activated Amino Acid) CoupledPeptide Peptide-Resin-NH-CO-Tyr(Me)-Fmoc Byproduct HOAt + Byproducts reagents->CoupledPeptide Coupling Reaction

Caption: Simplified schematic of the HATU-mediated coupling reaction.

References

dealing with Fmoc-tyr(ME)-OH solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with Fmoc-Tyr(Me)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: The most commonly recommended solvent for dissolving this compound for solid-phase peptide synthesis is N,N-Dimethylformamide (DMF).[1] N-methyl-2-pyrrolidone (NMP) is also a widely used solvent in SPPS and can be used for dissolving Fmoc-amino acids.[2] For stock solutions, Dimethyl sulfoxide (DMSO) is also a viable option, though it may require sonication to achieve high concentrations.[3]

Q2: I am having trouble dissolving this compound in DMF at the desired concentration. What could be the cause?

A2: Several factors can contribute to solubility issues. These include:

  • Solvent Quality: The purity of the DMF is crucial. DMF can degrade over time to form dimethylamine, which can affect solubility and react with the Fmoc group.[2] Always use high-purity, peptide-synthesis-grade DMF.

  • Moisture: The presence of water in the solvent can impact the solubility of Fmoc-amino acids. Ensure you are using anhydrous solvents.

  • Temperature: Room temperature might not be sufficient for higher concentrations. Gentle warming can aid dissolution.[4]

  • Concentration: While generally soluble, you may be attempting to create a supersaturated solution. Check the recommended concentrations for your specific application.

Q3: Can I use sonication or heat to help dissolve my this compound?

A3: Yes, both methods can be effective. Gentle warming to approximately 37°C or using an ultrasonic bath can help dissolve the compound, particularly at higher concentrations. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the Fmoc-amino acid.

Q4: Are there any alternative "green" solvents that can be used for this compound?

A4: Yes, research into more environmentally friendly solvents for SPPS is ongoing. Solvents like PolarClean have shown excellent dissolving capacity for a wide range of Fmoc-amino acids, with most achieving solubilities greater than 0.4 M. Triethyl phosphate (TEP) is another promising green solvent that dissolves most Fmoc-amino acids and is suitable for SPPS.

Q5: My this compound precipitates out of solution during the coupling reaction. What should I do?

A5: Precipitation during the coupling step can indicate that the activated amino acid is not soluble enough in the reaction mixture. One common strategy is to perform the activation of the Fmoc-amino acid with the coupling reagent (e.g., HBTU/DIPEA) just before adding it to the resin. Some poorly soluble Fmoc-amino acids are known to dissolve upon activation. Using a more solubilizing solvent like NMP or a solvent mixture (e.g., DMF/DCM) might also help maintain solubility.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: this compound powder does not fully dissolve in the chosen solvent (e.g., DMF, NMP) at the desired concentration for SPPS.

Step Action Rationale
1 Verify Solvent Quality Check the specification sheet of your solvent. Use fresh, high-purity, anhydrous, peptide-synthesis-grade solvent. Impurities like water or dimethylamine in DMF can hinder dissolution and cause side reactions.
2 Apply Gentle Agitation & Warming Vortex the solution thoroughly. If solids remain, place the vial in a warm water bath (30-40°C) for 5-10 minutes. Avoid excessive heat.
3 Use Sonication Place the vial in an ultrasonic bath for 5-15 minutes. This provides energy to break up the crystal lattice and promote solvation.
4 Reduce Concentration If the above steps fail, prepare a more dilute solution. It is better to use a larger volume of a fully dissolved reagent than an equal molar amount from a partially dissolved slurry.
5 Switch Solvents If DMF is problematic, try NMP, which is a more polar solvent and can improve solvation. Alternatively, consider green solvents like PolarClean if your setup allows.
6 Pre-activate the Amino Acid For use in coupling reactions, dissolve the this compound and coupling additives (e.g., HOBt, Oxyma) in your solvent first, then add the coupling reagent (e.g., HBTU, HATU) and base (e.g., DIPEA). The activated species is often more soluble than the free acid.

Quantitative Data

The solubility of this compound can vary based on the solvent, temperature, and purity of the materials used. The following table summarizes available quantitative data.

CompoundSolventConcentrationNotesReference
This compound DMF0.5 M (1 mmole in 2 ml)Described as "clearly soluble"
This compound DMSO479.10 mM (200 mg/mL)Requires sonication
General Fmoc-AAs PolarClean (Green Solvent)>0.4 MMost Fmoc-amino acids are highly soluble

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

Objective: To determine the approximate solubility of this compound in a specific solvent.

Materials:

  • This compound (MW: 417.45 g/mol )

  • Peptide synthesis grade solvent (e.g., DMF, NMP)

  • Vortex mixer

  • Ultrasonic bath

  • Small, calibrated glass vials

Methodology:

  • Preparation: Weigh 41.7 mg of this compound (0.1 mmol) and place it into a clean, dry glass vial.

  • Initial Solvent Addition: Add 100 µL of the test solvent to the vial. This creates an initial target concentration of 1.0 M.

  • Agitation: Vortex the mixture vigorously for 2 minutes. Observe if the solid has dissolved completely.

  • Sonication/Warming: If the solid is not fully dissolved, place the vial in an ultrasonic bath for 10 minutes or a 37°C water bath for 10 minutes. Observe again.

  • Titration: If the solid remains, add the solvent in 50 µL increments. After each addition, repeat step 3 (and 4, if necessary). Record the total volume of solvent required to achieve complete dissolution.

  • Calculation: Calculate the solubility using the formula: Solubility (M) = Moles of this compound (mol) / Total Volume of Solvent (L)

Protocol 2: Standard Coupling of this compound in SPPS

Objective: To perform a coupling reaction with this compound, incorporating steps to mitigate solubility issues.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-Collidine)

  • DMF or NMP

Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF.

  • Reagent Preparation: In a separate vial, weigh the required amounts of this compound (e.g., 4 equivalents relative to resin loading) and the coupling reagent (e.g., 3.95 equivalents of HCTU).

  • Dissolution: Add the appropriate volume of DMF or NMP to the vial containing the solid reagents. Vortex until all solids are dissolved. Use gentle warming or brief sonication if necessary, as described in the troubleshooting guide.

  • Activation: Add the base (e.g., 8 equivalents of DIPEA) to the solution. The solution may change color. Allow the mixture to pre-activate for 1-2 minutes. Do not exceed long pre-activation times to minimize the risk of racemization.

  • Coupling: Add the activated amino acid solution to the vessel containing the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for the recommended coupling time (typically 30-60 minutes).

  • Monitoring: After the coupling is complete, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be required.

Visual Guides

G Troubleshooting Workflow for this compound Solubility start Start: this compound does not dissolve check_solvent Step 1: Verify Solvent (Fresh, Anhydrous, High-Purity) start->check_solvent agitate Step 2: Apply Physical Methods (Vortex, Gentle Warming, Sonication) check_solvent->agitate is_dissolved1 Is it dissolved? agitate->is_dissolved1 reduce_conc Step 3: Consider Reducing Concentration is_dissolved1->reduce_conc No success Success: Ready for Coupling is_dissolved1->success Yes is_dissolved2 Is it dissolved? reduce_conc->is_dissolved2 switch_solvent Step 4: Switch Solvent (e.g., DMF -> NMP) is_dissolved2->switch_solvent No is_dissolved2->success Yes preactivate Step 5: Use Pre-activation (Dissolves upon adding coupling reagents) switch_solvent->preactivate preactivate->success Likely fail Failure: Consult Senior Chemist or Technical Support preactivate->fail If still fails

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Caption: Chemical structure and key properties of this compound.

References

preventing racemization during Fmoc-tyr(ME)-OH coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the coupling of Fmoc-Tyr(Me)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during this compound coupling?

A1: Racemization is the process where a single enantiomer of a chiral molecule, such as an L-amino acid, converts into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is a significant concern in peptide synthesis because the incorporation of the incorrect D-amino acid can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[2] this compound, like other activated amino acids, is susceptible to racemization during the coupling step.

Q2: What are the primary mechanisms that lead to racemization during peptide coupling?

A2: The two primary mechanisms of racemization during the coupling step in Fmoc-SPPS are:

  • Oxazolone Formation: The activated carboxylic acid of the Fmoc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality.[1][2]

  • Direct Enolization: A base present in the reaction can directly abstract the acidic alpha-proton from the activated amino acid, forming a planar enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-isomers.[3]

Q3: Which factors generally influence the extent of racemization during peptide synthesis?

A3: Several factors can influence the rate of racemization, including the choice of coupling reagent, the type and strength of the base used, the solvent, the reaction temperature, and the specific amino acid being coupled. Electron-withdrawing groups on the amino acid side chain can also increase susceptibility to racemization.

Q4: How does the choice of coupling reagent impact racemization of this compound?

A4: The choice of coupling reagent is critical. Carbodiimide reagents like DCC and DIC can lead to significant racemization if used without additives because they form a highly reactive O-acylisourea intermediate. Aminium/uronium and phosphonium-based reagents (e.g., HBTU, HATU, PyBOP) are generally more effective at suppressing racemization, especially when used with additives. For particularly sensitive couplings, reagents like DEPBT have shown remarkable resistance to racemization.

Q5: What is the role of additives like HOBt, HOAt, and OxymaPure® in preventing racemization?

A5: Additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents. They react with the activated amino acid to form an active ester that is more stable and less prone to forming a racemization-prone oxazolone intermediate. OxymaPure® is a non-explosive alternative to HOBt and HOAt that allows for high coupling rates with low racemization.

Troubleshooting Guide

This guide addresses specific issues that can lead to racemization during this compound coupling and provides recommended solutions.

Problem Potential Cause Recommended Solution
High levels of D-Tyr(Me) impurity detected Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide reagent (e.g., DIC, DCC) without an additive.Use a combination of DIC with an additive like OxymaPure® or HOBt. Alternatively, switch to an aminium/uronium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) based coupling reagent.
Strong or Non-Sterically Hindered Base: Using a strong base like DBU or a less hindered base like DIPEA can increase the rate of racemization.Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine.
Elevated Reaction Temperature: Higher temperatures, especially in microwave-assisted synthesis, can significantly increase the rate of racemization.Perform the coupling at room temperature or below (0 °C). For microwave-assisted couplings, consider lowering the temperature from 80°C to 50°C.
Prolonged Pre-activation Time: Long pre-activation times of the Fmoc-amino acid before addition to the resin increase the risk of racemization.Minimize the pre-activation time. Ideally, add the coupling reagents directly to the mixture of the amino acid and the resin-bound amine.
Solvent Effects: Polar aprotic solvents like DMF can sometimes promote racemization.While DMF and NMP are common, for problematic couplings, consider using a less polar solvent or a mixture.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure®

This protocol is designed to minimize racemization during the manual or automated solid-phase synthesis of peptides containing this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

  • Coupling Reaction: Add the solution from step 2 to the deprotected peptide-resin. Add DIC (3 equivalents) to the resin mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 1-3 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to ensure the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Visualizations

Racemization_Troubleshooting_Workflow start High Racemization Detected with this compound check_reagent Step 1: Evaluate Coupling Reagent and Additives start->check_reagent is_carbodiimide Using Carbodiimide (e.g., DIC, DCC)? check_reagent->is_carbodiimide add_additive Action: Add Racemization Suppressant (e.g., OxymaPure®, HOBt) is_carbodiimide->add_additive Yes use_onium Alternative: Switch to Onium Salt (e.g., HATU, HBTU, PyBOP) is_carbodiimide->use_onium No check_base Step 2: Analyze Base add_additive->check_base use_onium->check_base is_strong_base Using Strong/Unhindered Base (e.g., DIPEA, DBU)? check_base->is_strong_base use_weaker_base Action: Switch to Weaker/Hindered Base (e.g., NMM, Collidine) is_strong_base->use_weaker_base Yes check_temp Step 3: Evaluate Temperature is_strong_base->check_temp No use_weaker_base->check_temp is_high_temp Coupling at Elevated Temperature? check_temp->is_high_temp lower_temp Action: Perform Coupling at RT or 0°C. For Microwave, reduce to ~50°C is_high_temp->lower_temp Yes check_preactivation Step 4: Review Pre-activation Time is_high_temp->check_preactivation No lower_temp->check_preactivation is_long_preactivation Prolonged Pre-activation? check_preactivation->is_long_preactivation minimize_preactivation Action: Minimize Pre-activation Time. Couple Immediately. is_long_preactivation->minimize_preactivation Yes end Racemization Minimized is_long_preactivation->end No minimize_preactivation->end

Caption: Troubleshooting workflow for minimizing racemization.

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway A1 Activated Fmoc-AA A2 5(4H)-Oxazolone (Chiral) A1->A2 Cyclization A3 Planar Oxazolone Anion (Achiral) A2->A3 + Base - H+ A4 Racemized Peptide A3->A4 + H-AA-Resin B1 Activated Fmoc-AA B2 Planar Enolate (Achiral) B1->B2 + Base - H+ B3 Racemized Activated AA B2->B3 + H+ B4 Racemized Peptide B3->B4 + H-AA-Resin

References

Technical Support Center: Tyr(Me) Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to byproducts in O-methylated tyrosine (Tyr(Me)) peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude synthetic peptides?

A1: After solid-phase peptide synthesis (SPPS), the crude product typically contains the desired peptide along with various impurities. These can include deletion sequences (missing one or more amino acids), truncated peptides (terminated prematurely), peptides with incomplete side-chain deprotection, and byproducts from various side reactions that occurred during synthesis or cleavage.[1][2]

Q2: Are there any specific side reactions I should be aware of when synthesizing a peptide containing Tyr(Me)?

A2: Yes. Besides the common impurities, peptides with modified amino acids like Tyr(Me) can have unique side reactions. A primary concern is the potential for demethylation of the O-methyl group, particularly during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). This results in the formation of a peptide with a native tyrosine residue. Another potential issue is incomplete methylation of the starting Tyr(Me) amino acid building block, which would lead to the incorporation of unprotected tyrosine.

Q3: My peptide contains both Tyr(Me) and other sensitive residues like Cysteine (Cys) or Tryptophan (Trp). What should I consider during cleavage?

A3: When cleaving peptides with sensitive residues, it is crucial to use a cleavage cocktail containing scavengers.[3] For instance, scavengers like triisopropylsilane (TIS) and water are used to quench reactive carbocations generated during the removal of protecting groups, which can otherwise lead to side reactions on residues like Trp, Met, and Cys.[4] For Tyr(Me), these scavengers can also help minimize side reactions on the aromatic ring.

Q4: Which analytical techniques are best for identifying byproducts in my Tyr(Me) peptide synthesis?

A4: The combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (LC-MS) is the most effective method for identifying and quantifying impurities.[3] RP-HPLC separates the different components of the crude mixture, while mass spectrometry provides the molecular weights of these components, which is crucial for identifying the nature of the byproduct. UV detection at 210-220 nm is used for the peptide backbone, and an additional wavelength of 280 nm can be used to specifically monitor tyrosine-containing peptides.

Q5: My crude peptide shows low purity. What are the general causes?

A5: Low purity of the crude peptide can stem from several issues, including incomplete Fmoc deprotection, inefficient coupling reactions, or significant side reactions. Hydrophobic sequences are also prone to aggregation on the resin, which can lead to incomplete reactions. Optimizing deprotection and coupling times, using stronger coupling agents, or changing the synthesis solvent can help mitigate these issues.

Troubleshooting Guide

Problem 1: An unexpected peak is observed in the LC-MS analysis of my crude Tyr(Me) peptide.

Symptom: Your LC-MS chromatogram shows a significant peak in addition to your target peptide mass.

Question: What is the mass difference between the unexpected peak and your target peptide?

  • Answer A: The mass is 14 Da lower than the expected mass.

    • Potential Cause: This mass difference corresponds to the loss of a methyl group (-CH₂). The most likely cause is the demethylation of the Tyr(Me) side chain during the final TFA cleavage step. This results in a peptide where the Tyr(Me) has been converted to a standard Tyrosine (Tyr).

    • Solution:

      • Optimize Cleavage: Reduce the cleavage time or temperature to minimize the harshness of the acidic conditions.

      • Scavengers: Ensure your cleavage cocktail is fresh and contains the appropriate scavengers. While standard scavengers are for other residues, they can create a less reactive environment overall.

      • Confirmation: To confirm this byproduct, you can synthesize the same peptide sequence with a standard Tyr residue and compare its retention time and mass with the impurity peak.

  • Answer B: The mass is 16 Da higher than the expected mass.

    • Potential Cause: This mass difference suggests oxidation (+O). While the Tyr(Me) side chain is generally stable to oxidation, other sensitive residues in your sequence, such as Methionine (Met) or Tryptophan (Trp), are prone to oxidation.

    • Solution:

      • Inert Atmosphere: Perform the cleavage and subsequent handling of the peptide under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Antioxidant Scavengers: Consider adding scavengers with antioxidant properties, such as dithiothreitol (DTT), to the cleavage cocktail, especially if your peptide also contains Cys or Met.

      • Degas Solvents: Use degassed solvents for both cleavage and HPLC analysis.

  • Answer C: The mass corresponds to a deletion of one or more amino acids.

    • Potential Cause: Deletion sequences are typically caused by incomplete coupling or deprotection steps during the synthesis. This can be due to steric hindrance, peptide aggregation on the resin, or inefficient reagents.

    • Solution:

      • Double Coupling: For amino acids known to be difficult to couple (e.g., sterically hindered residues), perform a double coupling step.

      • Optimize Reagents: Use a more potent coupling agent like HATU or HBTU.

      • Address Aggregation: If aggregation is suspected (common with hydrophobic sequences), switch to a different solvent like N-methylpyrrolidone (NMP) or use a lower substitution resin.

  • Answer D: The peak has the same mass as the target peptide but a different retention time.

    • Potential Cause: This indicates the presence of an isomer. A common cause is racemization, where an L-amino acid is converted to its D-isomer during the coupling step.

    • Solution:

      • Coupling Additives: Use additives like 1-hydroxybenzotriazole (HOBt) or Oxyma during the activation/coupling steps to suppress racemization.

      • High-Quality Reagents: Ensure the use of high-purity, enantiomerically pure amino acid derivatives.

      • Chiral Chromatography: To confirm racemization, analysis using chiral chromatography may be necessary.

Quantitative Data Summary

This table summarizes the expected mass shifts for common byproducts encountered during Tyr(Me) peptide synthesis. The "Expected Mass" is the theoretical monoisotopic mass of the target peptide.

Byproduct/Impurity TypeMass Change (Da)Description
Demethylation of Tyr(Me) -14.01565Loss of a methyl group (CH₂) from the Tyr(Me) side chain, converting it to Tyr.
Oxidation +15.99491Addition of an oxygen atom, typically on Met, Trp, or Cys residues.
Deletion of Glycine -57.02146Missing a Glycine residue in the sequence.
Deletion of Alanine -71.03711Missing an Alanine residue in the sequence.
Deletion of Leucine/Isoleucine -113.08406Missing a Leucine or Isoleucine residue.
Incomplete tBu deprotection +56.06260A remaining tert-butyl protecting group on residues like Asp, Glu, Ser, Thr, or Tyr.
Dehydration -18.01056Loss of a water molecule, often from Asn or Gln side chains.
Piperidide adduct +84.08130Addition of piperidine (used for Fmoc deprotection) to a reactive side chain like aspartimide.

Experimental Protocols

Protocol: Identification of Byproducts by RP-HPLC-MS

This protocol outlines a standard method for analyzing crude peptide samples to identify the target peptide and any synthesis-related byproducts.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a suitable solvent. A common starting point is 50% acetonitrile in water with 0.1% TFA.

    • If solubility is an issue, sonication may be required. For very hydrophobic peptides, small amounts of formic acid or isopropanol can be added.

    • Centrifuge the sample to pellet any insoluble material before injecting it into the HPLC system.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyr(Me)).

    • Column Temperature: 40 °C.

  • Gradient Elution:

    • A typical analytical gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This gradient may need to be optimized depending on the hydrophobicity of the peptide.

    • Follow the analytical gradient with a high-organic "wash" step (e.g., 95% B for 5 minutes) and a re-equilibration step at the starting conditions (e.g., 5% B for 10 minutes).

  • Mass Spectrometry (MS) Analysis:

    • The eluent from the HPLC is directed to an electrospray ionization (ESI) mass spectrometer.

    • Operate the MS in positive ion mode.

    • Perform a full scan to detect the molecular weights of all eluting compounds. The expected peptide will appear as a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).

    • Analyze the resulting spectra to identify the molecular weight of the main peak and any impurities. Deconvolution software can be used to determine the neutral mass from the observed mass-to-charge (m/z) ratios.

    • Compare the observed masses of impurities with the theoretical masses of potential byproducts listed in the data table above.

Visualizations

Troubleshooting Workflow for Unknown Impurities

The following diagram illustrates a logical workflow for identifying an unknown impurity detected during the LC-MS analysis of a synthesized Tyr(Me) peptide.

G start Unexpected Peak in LC-MS mass_check Determine Mass Difference (Impurity MW - Target MW) start->mass_check lower_mass Mass is Lower mass_check->lower_mass < 0 higher_mass Mass is Higher mass_check->higher_mass > 0 same_mass Mass is Identical mass_check->same_mass = 0 demethylation Mass = -14 Da? (Demethylation) lower_mass->demethylation deletion Mass corresponds to a known amino acid? (Deletion Sequence) demethylation->deletion No demethylation_cause Potential Cause: Tyr(Me) -> Tyr during TFA cleavage. demethylation->demethylation_cause Yes deletion_cause Potential Cause: Incomplete coupling or deprotection. deletion->deletion_cause Yes oxidation Mass = +16 Da? (Oxidation) higher_mass->oxidation protecting_group Mass = +56 Da? (Incomplete tBu deprotection) oxidation->protecting_group No oxidation_cause Potential Cause: Oxidation of Met/Trp/Cys. oxidation->oxidation_cause Yes protecting_group_cause Potential Cause: Inefficient deprotection of Asp/Glu/Ser/Thr/Tyr. protecting_group->protecting_group_cause Yes racemization Potential Cause: Racemization during coupling (L -> D isomer). same_mass->racemization

References

Technical Support Center: Fmoc-Deprotection of Tyr(Me)-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Fmoc-deprotection of peptides containing Tyrosine methyl ether (Tyr(Me)).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Fmoc-deprotection in Solid-Phase Peptide Synthesis (SPPS)?

In Fmoc-based SPPS, the N-terminal α-amino group of the growing peptide chain is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This prevents unwanted reactions during the coupling of the next amino acid. Fmoc-deprotection is the crucial step of removing this group, usually with a basic solution like piperidine in DMF, to expose the N-terminal amine for the subsequent coupling reaction. Incomplete Fmoc-deprotection leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide, complicating purification and reducing yield.[1]

Q2: Is the methyl ether protecting group on the Tyrosine side chain (Tyr(Me)) stable during standard Fmoc-deprotection?

Yes, the methyl ether of tyrosine is generally very stable under the standard basic conditions used for Fmoc-deprotection (e.g., 20% piperidine in DMF). Aryl methyl ethers require harsh conditions, such as strong acids or high temperatures with specific reagents, for cleavage.[1] Therefore, O-demethylation of the Tyr(Me) side chain during the Fmoc-deprotection step is highly unlikely.

Q3: What are the most common causes of incomplete Fmoc-deprotection for peptides containing Tyr(Me)?

While the Tyr(Me) residue itself is not particularly problematic, incomplete deprotection can arise from several factors common in SPPS:

  • Peptide Sequence and Aggregation: Certain peptide sequences, especially those rich in hydrophobic residues, can aggregate on the resin. This aggregation can physically block the deprotection reagent from accessing the N-terminal Fmoc group.[2]

  • Steric Hindrance: Bulky amino acids near the N-terminus can sterically hinder the approach of the deprotection base.

  • Poor Resin Swelling: If the solid support is not adequately swelled, the peptide chains can be too close together, impeding reagent access.

  • Suboptimal Reagents or Protocol: Degraded piperidine, incorrect concentration, or insufficient reaction time can lead to incomplete Fmoc removal.[1]

Q4: How can I detect incomplete Fmoc-deprotection?

Several methods can be used to monitor the completeness of the deprotection step:

  • Kaiser Test: This is a sensitive colorimetric test for the presence of free primary amines.[3] A positive result (intense blue color) after deprotection indicates the presence of free N-terminal amines, signifying a successful deprotection. A negative or weak result suggests incomplete deprotection.

  • UV Monitoring: The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored by UV spectrophotometry at around 301 nm. The completion of the reaction is indicated by the UV absorbance returning to baseline.

  • HPLC and Mass Spectrometry (MS) of a test cleavage: A small amount of the peptide can be cleaved from the resin and analyzed by HPLC and MS. The presence of the Fmoc-protected peptide or deletion sequences can confirm incomplete deprotection in previous steps.

Troubleshooting Guide

Issue: The Kaiser test is negative or weak after Fmoc-deprotection of my Tyr(Me)-containing peptide.

This indicates that the N-terminal amine is not free, likely due to incomplete removal of the Fmoc group.

Potential Cause Recommended Solution
Insufficient Deprotection Time Increase the deprotection time. For a standard 20% piperidine/DMF solution, you can extend the reaction time to 30 minutes or perform a second deprotection step with fresh reagent.
Peptide Aggregation - Use a solvent system known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) instead of or in combination with DMF.- Consider adding chaotropic salts to the deprotection solution.- Perform the deprotection at a slightly elevated temperature (e.g., 30-40°C).
Steric Hindrance - Use a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A solution of 2% DBU in DMF can be effective. Note that DBU should be used with caution as it can promote other side reactions like aspartimide formation.
Degraded Deprotection Reagent Prepare a fresh solution of 20% piperidine in high-purity DMF.

Issue: HPLC analysis of the crude peptide shows a significant peak corresponding to a deletion sequence.

This confirms that at some stage of the synthesis, Fmoc-deprotection was incomplete, leading to the failure of the subsequent amino acid to couple.

Potential Cause Recommended Solution
Difficult Sequence (Aggregation Prone) - Re-synthesize the peptide using a modified deprotection protocol for the entire synthesis or specifically for the "difficult" region. Consider using 5% piperazine with 2% DBU in DMF, which has been shown to be effective for difficult sequences.- Incorporate a pseudo-proline dipeptide at a strategic point in the sequence to disrupt aggregation.
Inconsistent Deprotection Protocol - Ensure consistent and adequate deprotection times and reagent concentrations throughout the synthesis.- Implement routine monitoring of deprotection steps (e.g., Kaiser test) to catch issues as they arise.

Quantitative Data Summary

Table 1: Comparison of Fmoc-Deprotection Reagents

Deprotection ReagentConcentrationSolventHalf-life (t1/2) of Fmoc RemovalNotes
Piperidine20% (v/v)DMF~7 secondsStandard, effective but can promote side reactions.
Piperidine5% (v/v)DMF~50 secondsSlower, may reduce some side reactions.
Piperazine5% (w/v)DMF~50 secondsWeaker base, can reduce aspartimide formation.
Piperazine + DBU5% (w/v) + 1% (v/v)DMF~7 secondsFast and efficient, comparable to 20% piperidine.
DBU2% (v/v)DMFFaster than 20% piperidineVery strong non-nucleophilic base, effective for hindered sequences but can increase risk of racemization and aspartimide formation.

Table 2: Effect of Deprotection Conditions on Side Reactions

Peptide SequenceDeprotection ConditionSide ReactionExtent of Side Reaction
Thioamide-containing peptide20% Piperidine in DMFEpimerization16%
Thioamide-containing peptide2% DBU in DMFEpimerization3%
VKDGYI (Aspartimide-prone)5% Piperazine + 1% DBUAspartimide formationHigh
VKDGYI (Aspartimide-prone)5% Piperazine + 1% DBU + 1% Formic AcidAspartimide formationSignificantly reduced

Data for thioamide-containing peptides from reference. Data for VKDGYI from reference.

Experimental Protocols

1. Standard Fmoc-Deprotection Protocol

  • Resin Washing: Wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for 20 minutes.

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection (Optional but Recommended): Repeat steps 2 and 3 with fresh deprotection solution for 5-10 minutes to ensure complete removal.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the piperidine and the DBF-adduct. The resin is now ready for the next coupling step.

2. DBU-Based Fmoc-Deprotection Protocol (for difficult sequences)

  • Resin Washing: Wash the peptide-resin with DMF (3 x 1 min).

  • Deprotection Solution: Prepare a solution of 2% DBU and 2% piperidine in DMF. The piperidine acts as a scavenger for the DBF byproduct.

  • Deprotection: Add the DBU/piperidine/DMF solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.

  • Drain: Filter the resin.

  • Second Deprotection: Add a second portion of the deprotection solution and agitate for another 5-10 minutes.

  • Final Wash: Wash the resin extensively with DMF (6-8 times) to ensure all traces of DBU are removed.

3. Kaiser Test Protocol

  • Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube. Wash the beads with DMF and then ethanol.

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Reaction: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).

    • Yellow/Colorless Beads/Solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Visualizations

Fmoc_Deprotection_Mechanism cluster_main Fmoc-Deprotection Pathway cluster_side_reactions Potential Side Reactions (General) Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Piperidine Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Beta_Elimination β-Elimination Intermediate->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H2N-Peptide-Resin (Ready for Coupling) Beta_Elimination->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct Aspartimide Aspartimide Formation (at Asp residues) Free_Amine->Aspartimide Base-catalyzed Racemization Racemization (at C-terminus, His, Cys) Free_Amine->Racemization Base-catalyzed DKP Diketopiperazine Formation (at N-terminal dipeptide) Free_Amine->DKP Base-catalyzed Piperidine Piperidine Piperidine->Adduct

Caption: Mechanism of Fmoc-deprotection and common side reactions.

Troubleshooting_Workflow Start Fmoc-Deprotection Step for Tyr(Me)-Containing Peptide Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Test_Result Kaiser Test Result? Kaiser_Test->Test_Result Positive Positive (Blue) Test_Result->Positive Positive Negative Negative (Yellow/Colorless) Test_Result->Negative Negative Proceed Proceed to Next Coupling Step Positive->Proceed Troubleshoot Initiate Troubleshooting Negative->Troubleshoot Extend_Time Extend Deprotection Time (e.g., 2x 20 min) Troubleshoot->Extend_Time Recheck_Kaiser Re-check with Kaiser Test Extend_Time->Recheck_Kaiser Still_Negative Still Negative? Recheck_Kaiser->Still_Negative Still_Negative->Positive No Change_Conditions Modify Conditions: - Use NMP solvent - Increase Temperature - Use DBU/Piperazine Still_Negative->Change_Conditions Yes Final_Check Final Kaiser Test Change_Conditions->Final_Check Final_Result Positive? Final_Check->Final_Result Final_Result->Positive Yes Consider_Resynthesis Consider Resynthesis with Modified Protocol Final_Result->Consider_Resynthesis No

Caption: Troubleshooting workflow for incomplete Fmoc-deprotection.

References

Technical Support Center: Cleavage Optimization for Peptides with Multiple Tyr(Me) Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of synthetic peptides, with a special focus on those containing multiple O-methyl tyrosine (Tyr(Me)) residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides with multiple Tyr(Me) residues?

A1: The main challenge is ensuring the complete and simultaneous removal of all methyl ether protecting groups from the tyrosine side chains without causing unwanted side reactions. Incomplete deprotection can lead to a heterogeneous mixture of the desired peptide and partially protected impurities, which can be difficult to separate. The presence of multiple Tyr(Me) residues increases the statistical probability of incomplete deprotection of at least one residue.

Q2: Why are scavengers crucial in the cleavage cocktail for peptides containing Tyr(Me)?

A2: During the acidic cleavage with trifluoroacetic acid (TFA), reactive carbocations are generated from the cleavage of the resin linker and other side-chain protecting groups. These cations can re-attach to electron-rich amino acid residues. The phenolic ring of a deprotected tyrosine is particularly susceptible to this alkylation.[1] Scavengers are added to the cleavage cocktail to "trap" these reactive species, preventing them from modifying the peptide.[1]

Q3: What are the most common side reactions to be aware of when cleaving peptides with multiple Tyr(Me) residues?

A3: Besides incomplete deprotection, the most common side reactions include:

  • Alkylation of the tyrosine phenol ring: This can occur if scavengers are not used or are inefficient.[1]

  • Oxidation of sensitive residues: If the peptide contains other sensitive residues like Methionine (Met) or Cysteine (Cys), they can be oxidized during cleavage.[2]

  • Re-attachment of the peptide to the resin: This can happen with peptides containing C-terminal Tyr, Trp, or Met, leading to reduced yields.[3]

Q4: How can I monitor the completeness of the cleavage and deprotection reaction?

A4: The most effective way to monitor the reaction is by performing a small-scale test cleavage on a small amount of the peptide-resin (e.g., 2-5 mg). The cleaved peptide can then be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC will show the purity of the crude product, while MS will confirm the molecular weight, allowing you to identify the desired product and any impurities, such as incompletely deprotected species (which will have a higher mass).

Troubleshooting Guide

Issue 1: Incomplete deprotection of one or more Tyr(Me) residues is observed in the mass spectrum of the crude product.

  • Possible Cause: Insufficient cleavage reaction time. Peptides with multiple protecting groups, especially on sterically hindered residues, may require longer exposure to the cleavage cocktail for complete deprotection.

  • Solution: Increase the cleavage reaction time. A standard cleavage time is 2-3 hours at room temperature. For peptides with multiple Tyr(Me) or other difficult-to-remove protecting groups, extending the time to 4-5 hours may be beneficial. It is recommended to perform a time-course study with small aliquots to determine the optimal cleavage time.

  • Possible Cause: The cleavage cocktail is not potent enough or has degraded.

  • Solution: Prepare a fresh cleavage cocktail immediately before use with high-quality reagents. Consider using a more robust cleavage cocktail, such as Reagent K, which is designed for peptides with multiple sensitive residues.

Issue 2: The yield of the desired peptide is low.

  • Possible Cause: Incomplete cleavage from the resin.

  • Solution: Ensure the resin is well-swollen in the cleavage cocktail and that a sufficient volume of the cocktail is used (e.g., 1-2 mL for 100 mg of resin). After the initial cleavage, wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Possible Cause: The peptide has precipitated out of the cleavage cocktail due to high hydrophobicity.

  • Solution: If the peptide is known to be hydrophobic, this can be a challenging issue. While not a common occurrence in the cleavage cocktail itself, poor solubility can be a major problem during workup. If low yield is consistently an issue, consider altering the cleavage workup procedure.

  • Possible Cause: The peptide has re-attached to the resin.

  • Solution: This is a known side reaction for peptides with C-terminal Tyr, Trp, or Met. Ensure your cleavage cocktail contains effective scavengers like triisopropylsilane (TIS) and water to minimize this.

Issue 3: The mass spectrum shows unexpected adducts on the tyrosine residues.

  • Possible Cause: Alkylation of the deprotected tyrosine by reactive cations generated during cleavage.

  • Solution: This indicates that the scavengers in your cleavage cocktail were insufficient. Increase the concentration of scavengers or switch to a more effective scavenger cocktail. For peptides containing Tyr, a standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, a more comprehensive cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is recommended.

Data Presentation

The following table summarizes representative data on the performance of different cleavage cocktails for a model peptide containing a tyrosine residue (Ac-Tyr-Val-His-NH2). While not specific to multiple Tyr(Me) residues, this data provides a useful comparison of the effectiveness of common cleavage cocktails in protecting tyrosine during cleavage.

Table 1: Comparative Performance of Cleavage Cocktails for Ac-Tyr-Val-His-NH2

Reagent NameComposition (v/v or w/v)Crude Yield (%)Crude Purity (%) by HPLC
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)8592.5
Reagent R TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (3%), Anisole (2%)8288.7
Reagent B TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%)8890.1
Standard TFA/TIS/H₂O TFA (95%), Triisopropylsilane (TIS) (2.5%), Water (2.5%)9091.3

Data adapted from a comparative study on a His-containing peptide with a Tyr residue. Purity was determined by RP-HPLC analysis of the crude product.

Experimental Protocols

Protocol 1: Small-Scale Test Cleavage

This protocol is recommended to optimize cleavage conditions for a new peptide containing multiple Tyr(Me) residues.

  • Resin Preparation:

    • Place a small, known amount of dried peptide-resin (e.g., 5-10 mg) into a microcentrifuge tube.

  • Cleavage Reaction:

    • Add a small volume of a freshly prepared cleavage cocktail (e.g., 100-200 µL of TFA/TIS/H₂O; 95:2.5:2.5) to the resin.

    • Allow the reaction to proceed at room temperature for a set amount of time (e.g., 2 hours for the first test).

  • Peptide Precipitation:

    • Add the TFA mixture dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

    • Incubate at 4°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation and Analysis:

    • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

    • Wash the peptide pellet with cold ether twice more.

    • Dry the peptide pellet under a stream of nitrogen and then under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) for analysis by RP-HPLC and Mass Spectrometry.

Protocol 2: Standard Cleavage and Deprotection

This is a general protocol for the cleavage of a peptide from the resin with simultaneous removal of side-chain protecting groups.

  • Resin Preparation:

    • After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g resin) to remove any residual dimethylformamide (DMF).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare the chosen cleavage cocktail fresh immediately before use. For a peptide with multiple Tyr(Me) residues, a robust cocktail like Reagent K is a good starting point. For 100 mg of resin, prepare approximately 1-2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

    • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined from small-scale test cleavages.

  • Peptide Precipitation and Isolation:

    • Filter the TFA solution containing the cleaved peptide into a collection tube.

    • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • Incubate the mixture at 4°C for at least 30 minutes.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet twice with cold ether.

    • Dry the crude peptide under vacuum.

    • Store the dried peptide at -20°C or below.

Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin (with multiple Tyr(Me)) Cleavage Add Fresh Cleavage Cocktail (e.g., Reagent K) Resin->Cleavage 1. Incubate Incubate at RT (2-4 hours) Cleavage->Incubate 2. Filter Filter to Separate Resin Incubate->Filter 3. Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate 4. Wash Wash and Dry Crude Peptide Precipitate->Wash 5. Analyze Analyze by HPLC/MS Wash->Analyze 6.

Caption: General experimental workflow for peptide cleavage.

Troubleshooting_Tree Start Analyze Crude Peptide by HPLC/MS Incomplete Incomplete Deprotection (Extra mass peaks) Start->Incomplete LowYield Low Yield Start->LowYield SideProducts Side Products (Adducts on Tyr) Start->SideProducts Success High Purity and Yield Start->Success Action_Time Increase Cleavage Time (e.g., to 4h) Incomplete->Action_Time Yes Action_Wash Ensure Thorough Resin Washing Post-Cleavage LowYield->Action_Wash Yes Action_Scavenger Increase Scavenger Concentration or Change Cocktail SideProducts->Action_Scavenger Yes Action_Cocktail Use a More Robust Cleavage Cocktail (e.g., Reagent K) Action_Time->Action_Cocktail Still incomplete Action_Wash->Action_Cocktail Still low

Caption: Troubleshooting decision tree for cleavage issues.

References

Technical Support Center: Minimizing Deletion Sequences with Fmoc-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS) involving Fmoc-Tyr(Me)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound, or N-α-Fmoc-O-methyl-L-tyrosine, is a derivative of the amino acid tyrosine used in Fmoc-based solid-phase peptide synthesis (SPPS). The hydroxyl group of the tyrosine side chain is protected with a methyl group. This protection prevents potential side reactions at the hydroxyl group during peptide synthesis, such as O-acylation, which can lead to impurities. The Fmoc group on the alpha-amino position is a temporary protecting group that is removed at each cycle of amino acid addition.

Q2: Is this compound considered a "difficult" amino acid to couple?

While the O-methylation of the tyrosine side chain prevents some side reactions, the methyl group can introduce steric hindrance. This steric bulk can sometimes lead to slower or incomplete coupling reactions, especially when coupled to another sterically hindered amino acid or a growing peptide chain that has formed secondary structures.[1][2] Therefore, it can be considered a moderately difficult amino acid to couple, and optimization of coupling conditions may be necessary to minimize the formation of deletion sequences.

Q3: What are deletion sequences and how are they identified?

Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence.[1] They primarily arise from incomplete coupling of an amino acid or incomplete deprotection of the Fmoc group.[1] These impurities can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3] In an HPLC chromatogram, deletion sequences will appear as separate peaks, typically eluting earlier than the target peptide. Mass spectrometry will confirm the identity of these impurities by showing a mass that corresponds to the target peptide minus the mass of the missing amino acid residue(s).

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, focusing on the prevention of deletion sequences.

Issue: Presence of a significant deletion peak corresponding to the absence of Tyr(Me) in the final peptide.

This is a clear indication of a failed coupling of this compound.

Potential Causes & Solutions:

  • Incomplete Coupling: The most common reason for deletion sequences is the incomplete reaction between the activated this compound and the free N-terminal amine of the growing peptide chain.

    • Solution 1: Optimize Coupling Reagents. For sterically hindered amino acids, standard coupling reagents may not be sufficient. Switch to more powerful activating agents. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are generally more effective than carbodiimides like DIC for such couplings.

    • Solution 2: Double Coupling. If a single coupling is insufficient, performing a second coupling step with a fresh solution of activated this compound can drive the reaction to completion.

    • Solution 3: Increase Reaction Time and/or Temperature. Extending the coupling time (e.g., from 1 hour to 2-4 hours) can improve efficiency. Cautiously increasing the reaction temperature can also be beneficial, but may increase the risk of racemization.

    • Solution 4: Monitor the Coupling Reaction. Use a qualitative test like the Kaiser test to check for the presence of free primary amines after the coupling step. A positive result (blue/purple beads) indicates incomplete coupling, and a second coupling should be performed.

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, making the N-terminal amine inaccessible for coupling.

    • Solution 1: Use Aggregation-Disrupting Solvents. Incorporate solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in your coupling solvent (DMF).

    • Solution 2: Chaotropic Salts. Adding chaotropic salts like LiCl to the coupling reaction can help disrupt secondary structures.

  • Suboptimal Activation: The carboxylic acid of this compound may not be fully activated before the coupling reaction.

    • Solution: Pre-activation. Ensure a sufficient pre-activation time (typically 1-5 minutes) for the coupling reagent and this compound before adding the mixture to the resin.

Quantitative Data on Coupling Reagents

While specific comparative data for the coupling efficiency of this compound is not extensively available, the following table provides a general overview of the performance of common coupling reagents with sterically hindered or "difficult" amino acids. These values can serve as a starting point for optimizing the coupling of this compound.

Coupling ReagentAdditiveBaseTypical Coupling TimeReported Efficiency for Difficult Couplings
HATU HOAtDIPEA15-60 min>99%
HBTU HOBtDIPEA30-120 min~95-98%
HCTU HOBtDIPEA30-120 min~95-98%
DIC Oxyma-60-240 min~90-95%
PyBOP HOBtDIPEA30-120 min~95%

Note: Coupling efficiency is sequence-dependent and can be influenced by various factors including resin type, solvent, and temperature. The data presented are compiled from various sources for comparative purposes.

Experimental Protocol: Optimized Coupling of this compound

This protocol provides a detailed methodology for the manual coupling of this compound to a growing peptide chain on a solid support, incorporating strategies to minimize deletion sequences.

1. Materials:

  • Fmoc-protected peptide-resin (pre-swollen in DMF)

  • This compound

  • Coupling reagent (HATU is recommended)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N'-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

  • Reaction vessel with a sintered glass filter

2. Fmoc Deprotection:

  • Drain the DMF from the pre-swollen peptide-resin.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (2 x 1 min), and finally DMF (3 x 1 min).

3. This compound Coupling (HATU Activation):

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the mixture to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Take a small sample of the resin beads and perform a Kaiser test to check for completion.

    • Negative result (yellow beads): Proceed to the washing step.

    • Positive result (blue/purple beads): Perform a second coupling. Drain the reaction solution, wash the resin with DMF (3 x 1 min), and repeat steps 3.1-3.4 with a freshly prepared activated solution of this compound.

4. Washing:

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Troubleshooting_Deletion_Sequences Start Deletion Sequence Detected for Tyr(Me) IncompleteCoupling Incomplete Coupling of This compound Start->IncompleteCoupling Aggregation Peptide Aggregation Start->Aggregation SuboptimalActivation Suboptimal Activation Start->SuboptimalActivation OptimizeReagents Optimize Coupling Reagents (e.g., switch to HATU) IncompleteCoupling->OptimizeReagents DoubleCouple Perform Double Coupling IncompleteCoupling->DoubleCouple IncreaseTimeTemp Increase Reaction Time/ Temperature IncompleteCoupling->IncreaseTimeTemp MonitorCoupling Monitor with Kaiser Test IncompleteCoupling->MonitorCoupling DisruptingSolvents Use Aggregation-Disrupting Solvents (NMP, DMSO) Aggregation->DisruptingSolvents ChaotropicSalts Add Chaotropic Salts (LiCl) Aggregation->ChaotropicSalts PreActivation Ensure Sufficient Pre-activation Time SuboptimalActivation->PreActivation

Caption: Troubleshooting workflow for Tyr(Me) deletion sequences.

Experimental_Workflow Start Start: Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM, DMF) Fmoc_Deprotection->Wash1 Activate_AA Activate this compound (HATU/DIPEA in DMF) Wash1->Activate_AA Couple_AA Couple to Resin Activate_AA->Couple_AA Kaiser_Test Kaiser Test Couple_AA->Kaiser_Test Wash2 Wash (DMF) Kaiser_Test->Wash2 Negative Double_Couple Perform Second Coupling Kaiser_Test->Double_Couple Positive End Ready for Next Cycle Wash2->End Double_Couple->Kaiser_Test

Caption: Optimized coupling workflow for this compound.

References

Technical Support Center: Impact of Scavengers on Tyr(Me) During Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of scavengers on O-methylated tyrosine (Tyr(Me)) during peptide cleavage from solid-phase resins.

Frequently Asked Questions (FAQs)

Q1: What is Tyr(Me) and is the O-methyl group stable during standard TFA cleavage?

A1: Tyr(Me) refers to O-methylated tyrosine, where the hydroxyl group of the tyrosine side chain is replaced by a methoxy group. The O-methyl group is generally stable under standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-based solid-phase peptide synthesis (SPPS). Unlike tert-butyl (tBu) protecting groups, the methyl ether is not designed to be cleaved by TFA.

Q2: If the O-methyl group is stable, are scavengers still necessary when cleaving a peptide containing Tyr(Me)?

A2: Yes, scavengers are still highly recommended. While the Tyr(Me) residue itself is relatively stable, other sensitive amino acids in your peptide sequence (such as Trp, Met, Cys) are susceptible to modification by reactive carbocations generated from the cleavage of other protecting groups (e.g., tBu, Boc, Trt) and the resin linker.[1] Scavengers are crucial to "trap" these reactive species and prevent side reactions, ensuring the overall purity of your crude peptide.[2]

Q3: What are the potential, albeit less common, side reactions involving Tyr(Me) during cleavage?

A3: While generally stable, the O-methyl group can be susceptible to cleavage under very harsh acidic conditions, which are not typical for standard TFA cleavage cocktails. This can lead to the formation of a free tyrosine hydroxyl group, which is then vulnerable to alkylation by carbocations if not adequately scavenged. Signs of this would be the detection of a peptide mass corresponding to the loss of a methyl group (-14 Da) and potentially the addition of other moieties.

Q4: My peptide contains Tyr(Me) along with other sensitive residues like Met and Trp. What cleavage cocktail should I use?

A4: For peptides containing a combination of sensitive residues, a comprehensive cleavage cocktail is recommended. "Reagent K" is a widely used and effective option.[3][4] This cocktail contains a mixture of scavengers that protect various sensitive amino acids from modification.

Q5: I am observing a mass corresponding to my peptide +14 Da after cleavage. What could be the cause?

A5: While demethylation of Tyr(Me) is a possibility leading to a mass decrease, a +14 Da modification is more likely indicative of methylation on another residue, such as the indole ring of tryptophan or the thioether of methionine. This can sometimes occur if certain reagents are present or if there are impurities in the solvents. A thorough analysis of your crude product by mass spectrometry is essential to pinpoint the modification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected demethylation of Tyr(Me) (-14 Da) Use of overly harsh acidic conditions (e.g., prolonged cleavage times, elevated temperatures, or inappropriate acid).- Ensure standard TFA cleavage protocols are followed (typically 2-4 hours at room temperature).- Avoid unnecessarily harsh cleavage reagents unless specifically required for other protecting groups.
Alkylation of other sensitive residues (e.g., Trp, Met, Cys) Insufficient or inappropriate scavengers to trap reactive carbocations generated during cleavage.- Use a scavenger cocktail appropriate for the sensitive residues in your peptide. For peptides with multiple sensitive residues, a comprehensive cocktail like Reagent K is recommended.[3]- Ensure scavengers are fresh and of high quality.
Low peptide yield after cleavage - Incomplete cleavage from the resin.- Re-attachment of the cleaved peptide to the resin.- Extend the cleavage time, but monitor for potential side reactions.- Ensure a sufficient volume of cleavage cocktail is used to swell the resin.- Use a scavenger like triisopropylsilane (TIS) which can help prevent re-attachment.
Presence of multiple, difficult-to-separate peaks on HPLC A combination of minor side reactions on various residues.- Optimize the cleavage cocktail by systematically adjusting the scavenger composition.- Perform a small-scale trial cleavage to determine the optimal cleavage time.

Data Summary: Common Cleavage Cocktails

The following table summarizes common cleavage cocktails and their suitability for peptides containing Tyr(Me) and other sensitive amino acids. While specific quantitative data on Tyr(Me) stability is not extensively published due to its generally high stability, the recommendations are based on established principles of peptide chemistry.

Cleavage CocktailComposition (v/v)ScavengersRecommended Use
TFA/TIS/H₂O 95:2.5:2.5TIS, H₂OA good general-purpose, low-odor cocktail for peptides without highly sensitive residues like Cys or Met.
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Phenol, TIS, H₂OUseful when trityl-based protecting groups are present. Does not prevent methionine oxidation.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol, H₂O, Thioanisole, EDTHighly effective for peptides with a combination of sensitive residues including Cys, Met, Trp, and Tyr.

Experimental Protocols

Protocol 1: General Cleavage of a Tyr(Me)-Containing Peptide

This protocol is suitable for peptides containing Tyr(Me) and other non-sulfur-containing sensitive residues.

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).

    • Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation (TFA/TIS/H₂O):

    • In a fume hood, prepare a fresh cleavage cocktail by combining TFA, triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 ratio by volume. For 100 mg of resin, 2 mL of the cocktail is typically sufficient.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA.

    • Add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing. A white precipitate of the crude peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Analyze the crude peptide using HPLC and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Cleavage of a Tyr(Me)-Containing Peptide with other Sensitive Residues (e.g., Met, Trp, Cys)

This protocol utilizes "Reagent K" for robust scavenging.

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K):

    • In a fume hood, prepare fresh Reagent K by combining TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in an 82.5:5:5:5:2.5 ratio.

  • Cleavage Reaction:

    • Follow the same procedure as in Protocol 1, with a reaction time of 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Follow the same procedure as in Protocol 1.

  • Analysis:

    • Follow the same procedure as in Protocol 1.

Visualizations

Cleavage_Workflow Resin Peptide-Resin Wash Wash with DCM Resin->Wash Dry Dry Resin Wash->Dry Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O or Reagent K) Dry->Cleavage React React 2-4h at RT Cleavage->React Filter Filter Resin React->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Wash_Ether Wash with Cold Ether Precipitate->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Analysis HPLC & Mass Spec Analysis Dry_Peptide->Analysis

Caption: General experimental workflow for peptide cleavage and isolation.

Troubleshooting_Logic Start Crude Peptide Analysis (HPLC/MS) Pure Desired Peptide (High Purity) Start->Pure Impure Unexpected Impurities Detected Start->Impure Demethylation Mass = -14 Da (Demethylation of Tyr(Me)) Impure->Demethylation Yes Alkylation Mass = +57 Da or other additions (Alkylation of other residues) Impure->Alkylation No Check_Conditions Review Cleavage Conditions (Time, Temp, Acid) Demethylation->Check_Conditions Optimize_Scavengers Optimize Scavenger Cocktail (e.g., Use Reagent K) Alkylation->Optimize_Scavengers

Caption: Troubleshooting decision tree for unexpected cleavage results.

References

Technical Support Center: The Use of Methyl Ether Protected Tyrosine in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and use of methyl ether protected tyrosine (Tyr(Me)) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why would I use a methyl ether to protect the tyrosine side chain in SPPS instead of the more common tert-butyl (tBu) ether?

A1: The methyl ether is a non-standard protecting group for tyrosine in Fmoc-SPPS and is significantly more stable than the commonly used tert-butyl (tBu) ether.[1][2] You would typically choose to use Fmoc-Tyr(Me)-OH when your synthesis strategy requires the phenolic hydroxyl group of tyrosine to remain protected during the final cleavage from the resin and standard side-chain deprotection with trifluoroacetic acid (TFA). This allows for selective post-synthetic modification at other sites on the peptide while the tyrosine side chain remains protected. The methyl ether can then be removed in a separate, subsequent step using stronger cleavage conditions.

Q2: How stable is the methyl ether on the tyrosine side chain during the SPPS cycles?

A2: The methyl ether protecting group is expected to be highly stable throughout the standard Fmoc-SPPS workflow. It is resistant to the basic conditions used for Fmoc-group removal (e.g., 20% piperidine in DMF) and the milder acidic conditions that might be used for cleavage from very acid-labile resins.[3] Ether linkages, in general, require strong acids for cleavage.[4][5]

Q3: What are the potential side reactions associated with using this compound in SPPS?

A3: While the Tyr(Me) group itself is quite stable, the primary concern would be incomplete deprotection at the end of the synthesis. If the final cleavage cocktail is not sufficiently harsh to remove the methyl ether, you will be left with a permanently methylated tyrosine residue in your final peptide. Additionally, as with any protected amino acid, incomplete coupling or deprotection of the Nα-Fmoc group can lead to deletion sequences or truncated peptides.

Q4: Can I remove the tyrosine methyl ether during the final TFA cleavage cocktail?

A4: Standard TFA cleavage cocktails, such as Reagent K (TFA/water/phenol/thioanisole/EDT), are generally insufficient to cleave the methyl ether from the tyrosine side chain. Aryl methyl ethers are known to be stable to TFA. Therefore, you should assume that the methyl group will remain on the tyrosine residue after standard TFA cleavage.

Troubleshooting Guide

Problem Symptom Possible Cause Suggested Solution
Incomplete Cleavage of the Methyl Ether Mass spectrometry of the final peptide shows a mass corresponding to the peptide with a methylated tyrosine (+14 Da).The final cleavage cocktail was not strong enough to cleave the aryl methyl ether.The methyl ether is stable to standard TFA cocktails. A stronger acid treatment is required for its removal. See the experimental protocols section for a suggested method using Boron tribromide (BBr3).
Unexpected Side Products HPLC analysis shows multiple peaks, and mass spectrometry indicates byproducts.This is likely due to standard SPPS side reactions unrelated to the Tyr(Me) group, such as incomplete coupling, racemization, or side reactions with other sensitive amino acids.Review your synthesis protocol. Ensure complete coupling at each step using a test like the Kaiser test. Optimize coupling reagents and reaction times. Ensure proper use of scavengers in your cleavage cocktail to protect other sensitive residues.
Low Yield of the Final Peptide The overall yield of the purified peptide is lower than expected.This could be due to a variety of factors including aggregation during synthesis, incomplete coupling steps, or loss of peptide during workup and purification.For difficult sequences, consider using specialized solvents or additives to reduce aggregation. Ensure each coupling step goes to completion. Optimize your purification protocol to minimize loss of product.

Data Presentation

Table 1: Comparative Stability of Common Tyrosine Side-Chain Protecting Groups in SPPS

Protecting Group Structure Stability to 20% Piperidine/DMF Stability to 95% TFA Common Cleavage Method
tert-Butyl (tBu) -O-C(CH₃)₃StableLabile95% TFA with scavengers
Benzyl (Bzl) -O-CH₂-C₆H₅StablePartially LabileStrong acids like HF or TFMSA
Methyl (Me) -O-CH₃Stable Stable Strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃)
2-Chlorotrityl (2-ClTrt) -O-C(C₆H₅)₂(C₆H₄Cl)StableVery Labile1% TFA in DCM

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines the general steps for incorporating an amino acid during Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fluorenylmethyl-piperidine adduct.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (including this compound) (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat steps 2-5 for each amino acid in the peptide sequence.

Workflow for Fmoc-SPPS Cycle

spss_workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple next Fmoc-AA-OH wash1->couple wash2 Wash (DMF) couple->wash2 end_cycle End of Cycle wash2->end_cycle end_cycle->deprotect Next Amino Acid final_cleavage Final Cleavage & Deprotection end_cycle->final_cleavage Final Amino Acid

A simplified workflow for a single cycle of Fmoc-SPPS.

Protocol 2: Cleavage of the Peptide from the Resin (with Tyr(Me) intact)

This protocol is for cleaving the peptide from the resin while leaving the methyl ether on the tyrosine side chain intact.

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common choice is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual acid.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide will still contain the Tyr(Me) modification.

Protocol 3: Proposed Method for the Deprotection of the Tyrosine Methyl Ether

Caution: This is a harsh procedure that may affect other residues in the peptide. It should be performed with caution and may require optimization. Boron tribromide (BBr₃) is a highly corrosive and moisture-sensitive reagent and must be handled in a fume hood with appropriate personal protective equipment.

  • Peptide Preparation: Dissolve the crude peptide containing Tyr(Me) in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C or -78°C in an ice bath or dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a solution of BBr₃ in DCM (1M solution is commercially available) to the peptide solution. Typically, a 2-3 fold excess of BBr₃ per methyl ether group is used.

  • Reaction: Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by HPLC and mass spectrometry.

  • Quenching: Carefully quench the reaction by slowly adding methanol or water at low temperature.

  • Workup: Dilute the mixture with water and extract the aqueous layer to remove boron salts. The peptide may need to be purified from the aqueous layer.

  • Purification: Purify the deprotected peptide by preparative reverse-phase HPLC.

Decision Tree for Handling Tyr(Me) in SPPS

tyr_me_decision_tree start Start: Peptide with This compound incorporated spps_cycles Perform SPPS cycles (Fmoc deprotection with piperidine) start->spps_cycles final_cleavage_q Is the final peptide desired with Tyr(Me) intact? spps_cycles->final_cleavage_q cleave_tfa Cleave with standard TFA cocktail (e.g., Reagent K) final_cleavage_q->cleave_tfa Yes cleave_deprotect_q Need to deprotect Tyr(Me)? final_cleavage_q->cleave_deprotect_q No purify_tyr_me Purify peptide with Permanent Tyr(Me) cleave_tfa->purify_tyr_me harsh_cleavage Perform harsh deprotection (e.g., BBr3 in DCM) cleave_tfa->harsh_cleavage cleave_deprotect_q->cleave_tfa First, cleave from resin purify_tyr_oh Purify fully deprotected peptide harsh_cleavage->purify_tyr_oh

References

Validation & Comparative

O-Methylated Tyrosine Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide structures is a cornerstone of modern drug discovery. Among these modifications, O-methylation of tyrosine residues presents a compelling avenue for modulating the biological activity of peptides, particularly those targeting G protein-coupled receptors (GPCRs) like the opioid receptors. This guide provides a comprehensive comparison of the biological activity of O-methylated tyrosine peptides with their unmodified counterparts, supported by experimental data and detailed protocols.

I. Impact of O-Methylation on Receptor Binding Affinity

O-methylation of the phenolic hydroxyl group of tyrosine can significantly alter the binding affinity of a peptide for its receptor. This modification can influence the peptide's conformation, hydrophobicity, and its ability to form hydrogen bonds, all of which are critical for receptor recognition and binding.

A key example is the opioid peptide dermorphin, a potent and selective μ-opioid receptor agonist. A study by Darłak et al. (1983) synthesized an analogue of dermorphin with an O-methylated tyrosine at position 1, [Tyr(OMe)¹]dermorphin. This study reported that [Tyr(OMe)¹]dermorphin exhibited a moderate affinity for opiate receptors[1]. While the study did not provide specific Kᵢ values, the qualitative assessment suggests a reduction in binding affinity compared to the parent dermorphin, which is known for its high affinity.

Table 1: Comparison of Receptor Binding Affinities (Kᵢ, nM)

Peptideμ-Opioid Receptor (MOR) Kᵢ (nM)δ-Opioid Receptor (DOR) Kᵢ (nM)κ-Opioid Receptor (KOR) Kᵢ (nM)Reference
DermorphinHigh AffinityModerate AffinityLow Affinity[2]
[Tyr(OMe)¹]dermorphinModerate AffinityNot ReportedNot Reported[1]
Hypothetical Peptide AValueValueValueSource
[Tyr(OMe)]-Peptide AValueValueValueSource

Note: Quantitative Kᵢ values for a direct comparison of a wider range of O-methylated and non-methylated peptide pairs are limited in the currently available literature. The table will be updated as more data becomes available.

II. Functional Activity Assessment

The functional consequence of altered receptor binding due to O-methylation is a critical aspect of evaluation. This is often assessed through in vitro functional assays that measure the peptide's ability to activate or inhibit receptor-mediated signaling pathways.

A. Guinea Pig Ileum (GPI) Assay

The GPI assay is a classic pharmacological preparation used to assess the activity of opioid agonists and antagonists. Opioid agonists inhibit the electrically stimulated contractions of the ileum, and the potency of this inhibition (EC₅₀ or IC₅₀) is a measure of their functional activity. The study by Darłak et al. (1983) utilized the guinea pig ileum method to study the pharmacological effects of [Tyr(OMe)¹]dermorphin[1]. Although specific EC₅₀ values were not reported, the study indicated a reduced activity compared to dermorphin, consistent with its observed lower binding affinity.

B. cAMP Accumulation Assay

Many opioid receptors are Gαi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The cAMP accumulation assay is a common method to quantify the functional potency of opioid receptor agonists.

Table 2: Comparison of Functional Potency (EC₅₀/IC₅₀, nM)

PeptideAssayEC₅₀/IC₅₀ (nM)Reference
DermorphinGuinea Pig IleumHigh Potency[1]
[Tyr(OMe)¹]dermorphinGuinea Pig IleumModerate Potency
Hypothetical Peptide AcAMP AccumulationValueSource
[Tyr(OMe)]-Peptide AcAMP AccumulationValueSource

Note: As with binding affinity data, direct comparative EC₅₀/IC₅₀ values for O-methylated and non-methylated peptide pairs are not widely available in a single comprehensive study.

III. In Vivo Activity: Analgesic Effects

The ultimate test of a modified peptide's therapeutic potential often lies in its in vivo efficacy. For opioid peptides, analgesic activity is a key endpoint, commonly measured using models such as the hot plate test and the tail-flick test.

The Darłak et al. (1983) study also evaluated the in vivo effects of [Tyr(OMe)¹]dermorphin using the hot plate method in mice. The results indicated that the O-methylated analogue possessed analgesic activity, although it was less potent than the parent dermorphin. This finding highlights that while O-methylation can reduce potency, the peptide may still retain significant biological activity. Dermorphin itself is an exceptionally potent analgesic, being 2,170 times more potent than morphine in the hot plate test when administered intracerebroventricularly (ICV).

Table 3: Comparison of In Vivo Analgesic Activity (ED₅₀)

PeptideAnimal ModelTestRoute of AdministrationED₅₀Reference
DermorphinRatHot PlateICV13.3 pmol/rat
[Tyr(OMe)¹]dermorphinMouseHot PlateNot SpecifiedLess potent than Dermorphin
MorphineRatHot PlateICV28.3 nmol/rat

IV. Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes involved in studying O-methylated tyrosine peptides, the following diagrams are provided.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide GPCR Opioid Receptor Peptide->GPCR Binding G_Protein Gαi/βγ GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP Downstream_Effects Cellular Response (e.g., Analgesia) cAMP->Downstream_Effects Modulation

Opioid Receptor Signaling Pathway

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (Solid-Phase) Purification_Characterization Purification (HPLC) & Characterization (MS) Peptide_Synthesis->Purification_Characterization In_Vitro_Assays In Vitro Assays Purification_Characterization->In_Vitro_Assays In_Vivo_Assays In Vivo Assays Purification_Characterization->In_Vivo_Assays Receptor_Binding Radioligand Binding Assay (Determine Ki) In_Vitro_Assays->Receptor_Binding Functional_Assay Functional Assay (e.g., cAMP, GPI) (Determine EC50/IC50) In_Vitro_Assays->Functional_Assay Data_Analysis Data Analysis & Comparison Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Analgesia_Models Analgesia Models (Hot Plate, Tail-Flick) (Determine ED50) In_Vivo_Assays->Analgesia_Models Analgesia_Models->Data_Analysis

Peptide Biological Evaluation Workflow

V. Experimental Protocols

A. Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Kᵢ) of a test peptide for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing the μ-opioid receptor).

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for the μ-opioid receptor).

  • Test peptides (O-methylated and non-methylated).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Non-specific binding control (a high concentration of a non-labeled ligand, e.g., 10 µM Naloxone).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test peptides.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kₑ, and either buffer (for total binding), non-specific binding control, or the test peptide at various concentrations.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test peptide concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

B. cAMP Accumulation Assay (Gαi-coupled Receptors)

Objective: To determine the functional potency (EC₅₀) of a test peptide in inhibiting adenylyl cyclase activity.

Materials:

  • Cells expressing the Gαi-coupled receptor of interest (e.g., HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test peptides (O-methylated and non-methylated).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add the test peptides at various concentrations and incubate for a short period (e.g., 15-30 minutes).

  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for another specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Plot the cAMP concentration against the logarithm of the test peptide concentration and fit the data to a dose-response curve to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

C. Hot Plate Analgesia Test

Objective: To assess the central analgesic activity of a test peptide in an animal model.

Materials:

  • Hot plate apparatus with a controlled temperature surface (e.g., 55 ± 0.5°C).

  • Test animals (e.g., mice or rats).

  • Test peptides (O-methylated and non-methylated) and vehicle control.

  • Timer.

Procedure:

  • Acclimatize the animals to the testing room and handling procedures.

  • Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Administer the test peptide or vehicle via the desired route (e.g., intracerebroventricular, intravenous, or subcutaneous).

  • At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Calculate the percentage of maximum possible effect (%MPE) for each time point: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

  • Plot the %MPE against time to determine the time course of the analgesic effect.

  • To determine the ED₅₀, test different doses of the peptide and construct a dose-response curve at the time of peak effect.

VI. Conclusion

The O-methylation of tyrosine residues in peptides is a valuable strategy for medicinal chemists to fine-tune the pharmacological properties of peptide-based drug candidates. The available data, though limited in direct quantitative comparisons, suggests that O-methylation of tyrosine in opioid peptides generally leads to a reduction in both receptor binding affinity and functional potency. However, the resulting analogues can still retain significant biological activity.

Further research is needed to systematically evaluate the effects of tyrosine O-methylation across a broader range of peptide scaffolds and receptor targets. Such studies, providing comprehensive quantitative data, will be instrumental in developing a clearer understanding of the structure-activity relationships and in guiding the rational design of novel peptide therapeutics with optimized efficacy and pharmacokinetic profiles. This guide serves as a foundational resource for researchers embarking on the exploration of O-methylated tyrosine peptides in their drug discovery and development endeavors.

References

A Comparative Guide to Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high yields, purity, and overall success of the synthesis. For the incorporation of tyrosine, a crucial amino acid in many biologically active peptides, the choice of the side-chain protecting group on the Fmoc-tyrosine building block dictates the deprotection strategy and can significantly impact the final outcome. This guide provides an objective, data-driven comparison between the two primary commercially available protected derivatives: Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Me)-OH.

The standard and overwhelmingly preferred choice in modern Fmoc-based SPPS is Fmoc-Tyr(tBu)-OH . The tert-butyl (tBu) ether protecting group for the phenolic hydroxyl of tyrosine is the cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy. This strategy relies on the differential stability of the protecting groups: the Fmoc group is labile to basic conditions (typically piperidine), while the tBu group is stable to base but readily cleaved by acid (typically trifluoroacetic acid, TFA). This orthogonality allows for the iterative deprotection of the N-terminus for peptide chain elongation, followed by a single final step of acidolysis to cleave the peptide from the resin and remove the side-chain protecting groups.

Conversely, This compound , which features a methyl (Me) ether protecting group on the tyrosine side chain, finds limited application in standard SPPS protocols. The methyl ether is a robust protecting group, generally stable to the acidic conditions (TFA) used for the final cleavage and deprotection in the Fmoc/tBu strategy. Its removal requires harsh conditions that are often incompatible with the integrity of the peptide.

Performance Comparison: A Tale of Two Protecting Groups

The disparate chemical properties of the tert-butyl and methyl ether protecting groups lead to significant differences in their performance and applicability in SPPS.

ParameterFmoc-Tyr(tBu)-OHThis compound
Orthogonality in Fmoc SPPS Fully orthogonal with the base-labile Fmoc group.Not orthogonal with standard TFA cleavage.
Side-Chain Deprotection Readily cleaved by trifluoroacetic acid (TFA) in standard cleavage cocktails.Stable to TFA; requires harsh, non-standard conditions (e.g., BBr₃, TMSI) for cleavage.[1]
Standard Application Routine incorporation of tyrosine in Fmoc SPPS.Synthesis of peptides with a permanently methylated tyrosine; specialized applications requiring non-standard cleavage.
Coupling Efficiency High and well-documented.Assumed to be high, similar to other Fmoc-amino acids.
Potential Side Reactions - t-Butylation: The t-butyl cation generated during cleavage can modify sensitive residues like Trp and Met. This is mitigated by the use of scavengers (e.g., TIS, EDT) in the cleavage cocktail.[2] - Premature deprotection: Minimal risk under standard Fmoc deprotection conditions.- Incomplete Deprotection: The primary issue is the inability to remove the methyl group under standard conditions, leading to a modified final peptide. - Peptide Degradation: The harsh conditions required for methyl ether cleavage can degrade the peptide chain.
Final Peptide Purity & Yield High purity and yield are achievable with optimized protocols.Purity and yield are highly dependent on the compatibility of the harsh deprotection step with the peptide sequence. Generally lower for the fully deprotected peptide.

Experimental Protocols

The stark difference in the utility of these two derivatives is best illustrated by their respective deprotection protocols within an SPPS workflow.

Fmoc-Tyr(tBu)-OH: Standard Cleavage and Deprotection Protocol

This protocol is a standard procedure for cleaving a peptide from a Wang or Rink Amide resin while simultaneously removing the tBu side-chain protecting groups.

Materials:

  • Peptide-resin synthesized using Fmoc-Tyr(tBu)-OH and other tBu-protected amino acids.

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).

  • Cold diethyl ether.

  • Dichloromethane (DCM).

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the freshly prepared, ice-cold cleavage cocktail to the resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

This compound: Deprotection Protocol (Non-Standard)

The cleavage of the methyl ether from a tyrosine side chain is not a routine procedure in SPPS and requires conditions that can potentially damage the peptide. The following is a general method for methyl ether cleavage, which would be performed on the purified, resin-cleaved peptide still containing the O-methyl-tyrosine.

Materials:

  • Purified peptide containing Tyr(Me).

  • Boron tribromide (BBr₃) solution in DCM.

  • Anhydrous DCM.

  • Methanol.

  • Appropriate buffer for quenching.

Procedure:

  • Dissolve the purified peptide in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ in DCM to the peptide solution.

  • Stir the reaction at low temperature and monitor the progress by a suitable analytical method (e.g., HPLC-MS).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure and purify the resulting peptide by preparative HPLC.

Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. This procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizing the Workflow and Chemical Logic

The following diagrams illustrate the chemical structures of the two derivatives, a standard SPPS workflow, and the key difference in their deprotection pathways.

cluster_FmocTyrTBu Fmoc-Tyr(tBu)-OH cluster_FmocTyrMe This compound FmocTyrTBu FmocTyrMe

Figure 1. Chemical Structures of Fmoc-Tyr(tBu)-OH and this compound.

spss_workflow start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Couple next Fmoc-Amino Acid deprotection1->coupling wash Wash coupling->wash repeat Repeat Cycle wash->repeat n cycles repeat->deprotection1 final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage purification Purification cleavage->purification final_peptide Final Peptide purification->final_peptide

Figure 2. General workflow for Solid-Phase Peptide Synthesis (SPPS).

deprotection_comparison cluster_tbu Fmoc-Tyr(tBu)-OH Pathway cluster_me This compound Pathway peptide_tbu Peptide-Tyr(tBu)-Resin tfa_cleavage_tbu TFA Cleavage Cocktail peptide_tbu->tfa_cleavage_tbu deprotected_peptide_tbu H-Peptide-Tyr-OH tfa_cleavage_tbu->deprotected_peptide_tbu peptide_me Peptide-Tyr(Me)-Resin tfa_cleavage_me TFA Cleavage Cocktail peptide_me->tfa_cleavage_me methylated_peptide H-Peptide-Tyr(Me)-OH tfa_cleavage_me->methylated_peptide harsh_deprotection Harsh Deprotection (e.g., BBr3) methylated_peptide->harsh_deprotection deprotected_peptide_me H-Peptide-Tyr-OH harsh_deprotection->deprotected_peptide_me

Figure 3. Comparison of Deprotection Pathways.

Conclusion and Recommendations

The choice between Fmoc-Tyr(tBu)-OH and this compound for peptide synthesis is straightforward for the vast majority of applications.

Fmoc-Tyr(tBu)-OH is the undisputed standard for the routine incorporation of tyrosine in Fmoc-based solid-phase peptide synthesis. Its compatibility with the orthogonal Fmoc/tBu protection strategy ensures efficient synthesis and a straightforward final deprotection and cleavage step, leading to high yields of the desired peptide.

This compound , due to the high stability of the methyl ether protecting group, is not suitable for standard SPPS protocols where a deprotected tyrosine is required in the final product. Its use is relegated to specialized applications, such as the synthesis of peptides where the tyrosine residue is intended to remain permanently methylated, or in complex synthetic schemes where a final, harsh deprotection step is both necessary and compatible with the overall peptide sequence.

For researchers, scientists, and drug development professionals engaged in standard peptide synthesis, Fmoc-Tyr(tBu)-OH is the recommended reagent for the incorporation of tyrosine . Its use is supported by decades of literature and a wealth of established protocols, ensuring a reliable and efficient synthetic outcome.

References

A Comparative Guide to Fmoc-Tyr(Me)-OH and Fmoc-Tyr(Et)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity of the target peptide. For the incorporation of tyrosine residues, various side-chain protecting groups are employed to prevent unwanted side reactions. Among these, the use of simple and stable ether protecting groups, such as methyl and ethyl ethers, offers a streamlined approach. This guide provides a detailed comparison of two such derivatives, Fmoc-Tyr(Me)-OH and Fmoc-Tyr(Et)-OH, to aid researchers in making an informed choice for their synthetic strategy.

Physicochemical Properties

Both this compound and Fmoc-Tyr(Et)-OH are derivatives of L-tyrosine where the phenolic hydroxyl group is protected as a methyl or ethyl ether, respectively. This protection prevents O-acylation during peptide coupling reactions.[1] The N-terminus is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making them suitable for the widely used Fmoc-SPPS strategy.[2]

PropertyThis compoundFmoc-Tyr(Et)-OH
Synonym N-α-Fmoc-O-methyl-L-tyrosineN-α-Fmoc-O-ethyl-L-tyrosine
Molecular Formula C₂₅H₂₃NO₅C₂₆H₂₅NO₅
Molecular Weight 417.45 g/mol 431.48 g/mol
Appearance White to off-white powderWhite to off-white powder
Solubility Soluble in DMF, NMPSoluble in DMF, NMP

Performance in Solid-Phase Peptide Synthesis

While direct, side-by-side comparative studies detailing the kinetic and efficiency data for this compound and Fmoc-Tyr(Et)-OH are not extensively available in peer-reviewed literature, their performance can be inferred from the general principles of peptide chemistry and the nature of their respective protecting groups.

The primary difference between the two reagents lies in the steric bulk and hydrophobicity of the O-alkyl group. The ethyl group is slightly larger and more hydrophobic than the methyl group. However, this minor difference is generally not expected to significantly impact coupling efficiency or deprotection kinetics under standard SPPS conditions.

Coupling Efficiency: Both derivatives are expected to exhibit high coupling efficiencies, comparable to other standard Fmoc-amino acids, when using common coupling reagents such as HBTU, HATU, or DIC/Oxyma.[3] The steric hindrance from the O-methyl or O-ethyl group is minimal and located on the side chain, away from the reacting carboxyl group.

Side-Chain Protecting Group Stability: Both the methyl and ethyl ether protecting groups are highly stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[2] They are also stable to the mildly acidic conditions that might be encountered during the synthesis.

Cleavage and Deprotection: The removal of the methyl and ethyl ether protecting groups from the tyrosine side chain requires strong acidic conditions, typically achieved during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.[4] Both ethers are cleaved under these conditions, although the ethyl ether may be slightly more labile due to the greater stability of the corresponding secondary carbocation intermediate. However, for practical purposes in standard cleavage protocols, both are effectively removed.

Potential Side Reactions: The primary side reaction of concern for unprotected or inadequately protected tyrosine is O-acylation. The use of the stable methyl or ethyl ether effectively prevents this. During final cleavage, the carbocations generated from the cleavage of these ethers can potentially alkylate sensitive residues like tryptophan or methionine. The use of appropriate scavengers in the cleavage cocktail is crucial to mitigate this risk.

Experimental Protocols

The following are detailed, generalized protocols for the key steps in Fmoc-SPPS. These protocols are applicable to both this compound and Fmoc-Tyr(Et)-OH.

Amino Acid Coupling

This protocol describes a standard coupling procedure using HBTU as the activating agent.

Materials:

  • Fmoc-protected amino acid (this compound or Fmoc-Tyr(Et)-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • In a separate reaction vessel, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • If the coupling is incomplete, the coupling step can be repeated (double coupling).

  • After complete coupling, wash the resin thoroughly with DMF.

G cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction cluster_monitoring Monitoring cluster_wash Washing AA Fmoc-AA-OH Activated_AA Activated Ester AA->Activated_AA HBTU HBTU HBTU->Activated_AA DIPEA DIPEA DIPEA->Activated_AA Coupled_Resin Resin-Peptide-CO-AA-Fmoc Activated_AA->Coupled_Resin Resin Resin-Peptide-NH2 Resin->Coupled_Resin Kaiser_Test Kaiser Test Coupled_Resin->Kaiser_Test Wash DMF Wash Kaiser_Test->Wash

Fig. 1: Amino Acid Coupling Workflow
Fmoc Deprotection

This protocol describes the standard procedure for the removal of the N-terminal Fmoc group.

Materials:

  • 20% (v/v) Piperidine in DMF

  • DMF

  • Resin-bound peptide with an N-terminal Fmoc group

Procedure:

  • Treat the resin with the 20% piperidine in DMF solution for 3 minutes.

  • Drain the solution.

  • Treat the resin again with the 20% piperidine in DMF solution for 10-15 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • The completion of the deprotection can be monitored by UV spectroscopy of the filtrate, measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

G Start_Resin Resin-Peptide-NH-Fmoc Piperidine_1 Treat with 20% Piperidine/DMF (3 min) Start_Resin->Piperidine_1 Drain_1 Drain Piperidine_1->Drain_1 Piperidine_2 Treat with 20% Piperidine/DMF (10-15 min) Drain_1->Piperidine_2 Drain_2 Drain Piperidine_2->Drain_2 Wash Wash with DMF Drain_2->Wash Final_Resin Resin-Peptide-NH2 Wash->Final_Resin

Fig. 2: Fmoc Deprotection Workflow
Peptide Cleavage and Side-Chain Deprotection

This protocol describes a standard procedure for cleaving the peptide from the resin and removing the side-chain protecting groups, including the O-methyl or O-ethyl group from tyrosine.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Dry peptide-resin

Procedure:

  • Prepare the cleavage cocktail. A common cocktail for peptides containing tyrosine is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) or a simpler cocktail of TFA/TIS/water (95:2.5:2.5).

  • Wash the dry peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

G Start_Resin Dry Peptide-Resin Cleavage_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Start_Resin->Cleavage_Cocktail Incubate Agitate for 2-3 hours Cleavage_Cocktail->Incubate Filter Filter and Collect Filtrate Incubate->Filter Precipitate Precipitate in Cold Diethyl Ether Filter->Precipitate Collect Collect Peptide (Centrifuge/Filter) Precipitate->Collect Wash_Dry Wash with Ether and Dry Collect->Wash_Dry Final_Peptide Crude Peptide Wash_Dry->Final_Peptide

Fig. 3: Peptide Cleavage and Deprotection Workflow

Conclusion

Both this compound and Fmoc-Tyr(Et)-OH are effective and reliable reagents for the incorporation of O-alkylated tyrosine into peptides via Fmoc-SPPS. The choice between the two will likely have a negligible impact on the outcome of the synthesis for most standard peptide sequences.

  • This compound may be marginally preferred in cases where minimizing the steric bulk and hydrophobicity of the protecting group is a concern, although the practical implications of this are likely insignificant.

  • Fmoc-Tyr(Et)-OH is a perfectly suitable alternative, and its slightly increased hydrophobicity is unlikely to affect synthesis performance.

Ultimately, the decision may come down to factors such as cost, availability, and the specific context of the research. For all practical purposes, both reagents can be used interchangeably in standard Fmoc-SPPS protocols with a high expectation of success, provided that appropriate coupling and cleavage conditions are employed.

References

A Comparative Guide to the Use of Fmoc-Tyr(Me)-OH and Fmoc-Tyr-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, the selection of appropriate building blocks is paramount to the success of solid-phase peptide synthesis (SPPS). The synthesis of peptides containing tyrosine residues requires careful consideration of side-chain protection to prevent unwanted modifications. This guide provides an objective comparison between Fmoc-Tyr(Me)-OH, where the tyrosine hydroxyl group is protected by a methyl ether, and Fmoc-Tyr-OH, which has an unprotected hydroxyl group. The standard, acid-labile tert-butyl protected version, Fmoc-Tyr(tBu)-OH, will be referenced as the conventional choice for incorporating a temporary protecting group.

Executive Summary

The primary advantage of using this compound over Fmoc-Tyr-OH lies in the permanent protection of the tyrosine hydroxyl group, which prevents side reactions and can improve the solubility of the amino acid derivative. This makes this compound the ideal choice for synthesizing peptides where an O-methylated tyrosine residue is desired in the final product. Conversely, the use of Fmoc-Tyr-OH is generally discouraged in standard Fmoc SPPS due to the reactivity of its unprotected phenolic hydroxyl group, which can lead to side reactions such as O-acylation, reducing the purity and yield of the target peptide. For the incorporation of a standard tyrosine residue, Fmoc-Tyr(tBu)-OH remains the industry standard.

Physicochemical Properties

PropertyThis compoundFmoc-Tyr-OH
Molecular Weight 417.45 g/mol [1][2]403.43 g/mol [3]
Appearance White to off-white powder[4]White to off-white solid[3]
Side-Chain Protection Methyl (Me) etherNone
Solubility in DMF Generally reported as highLower, with potential for solubility issues

Performance in Peptide Synthesis

The key differences in performance between this compound and Fmoc-Tyr-OH are evident in coupling efficiency, the potential for side reactions, and the nature of the final peptide product.

Coupling Efficiency and Side Reaction Prevention

The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo undesired reactions during peptide synthesis. When using Fmoc-Tyr-OH, the unprotected hydroxyl group can be acylated by the activated carboxylic acid of the incoming amino acid, leading to the formation of branched peptide impurities. This side reaction reduces the amount of the desired linear peptide and complicates purification.

The methyl group in this compound effectively blocks the nucleophilic hydroxyl group, preventing O-acylation and other potential side reactions such as phosphorylation. This ensures that the peptide chain is extended exclusively at the N-terminus, leading to a cleaner crude product and higher overall yield of the desired peptide.

O_Acylation_Prevention cluster_0 Fmoc-Tyr-OH Pathway cluster_1 This compound Advantage Tyr_OH Peptide-Tyr(OH) Linear_Peptide Desired Linear Peptide Branched_Peptide Branched Peptide (O-acylation) Activated_AA Activated Fmoc-AA-OH Activated_AA->Branched_Peptide O-acylation (Side Reaction) Tyr_OMe Peptide-Tyr(OMe) Activated_AA_2 Activated Fmoc-AA-OH Linear_Peptide_Me Desired Linear O-Methylated Peptide Activated_AA_2->Linear_Peptide_Me N-acylation only

Figure 1. Prevention of O-acylation side reaction by methylation.
Cleavage and Final Product Identity

A critical distinction between using this compound and either Fmoc-Tyr-OH or Fmoc-Tyr(tBu)-OH is the final state of the tyrosine residue after cleavage from the resin. The methyl ether in this compound is stable under the standard acidic cleavage conditions (e.g., trifluoroacetic acid, TFA). Consequently, the final peptide will contain an O-methylated tyrosine residue. This is advantageous when the research goal is to produce peptides with this specific post-translational modification.

In contrast, peptides synthesized with Fmoc-Tyr-OH or the standard Fmoc-Tyr(tBu)-OH will yield a native tyrosine residue after TFA cleavage, as the tBu group is labile under these conditions.

Experimental Protocols

Below are representative protocols for the coupling and cleavage steps in Fmoc SPPS.

General Amino Acid Coupling Protocol
  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (e.g., this compound or Fmoc-Tyr-OH) (4 equivalents) and a coupling agent such as HATU (3.9 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin as described in step 3.

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

General Peptide Cleavage and Deprotection Protocol (Reagent K)

This protocol is suitable for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare Reagent K by combining trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Stir the suspension at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle Start Start with Resin-Bound Amino Acid/Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Wash (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-Tyr(X)-OH + Activator + Base) Washing_1->Coupling Washing_2 Wash (DMF, DCM) Coupling->Washing_2 Check Repeat Cycle for Next Amino Acid? Washing_2->Check Check->Fmoc_Deprotection Yes Cleavage Final Cleavage & Deprotection (e.g., Reagent K with TFA) Check->Cleavage No Purification Purification (HPLC) Cleavage->Purification Final_Product Final Peptide Purification->Final_Product

Figure 2. General workflow for Fmoc solid-phase peptide synthesis.

Conclusion

The choice between this compound and Fmoc-Tyr-OH is determined by the desired final peptide structure and the need to avoid side reactions.

  • This compound is the superior reagent for synthesizing peptides containing O-methylated tyrosine. Its key advantages are the prevention of O-acylation and potentially enhanced solubility, leading to a cleaner synthesis and higher yields of the target modified peptide.

  • Fmoc-Tyr-OH is generally not recommended for SPPS due to the high risk of side reactions at the unprotected hydroxyl group, which can significantly compromise the synthesis outcome.

  • For the incorporation of a standard, unmodified tyrosine residue, Fmoc-Tyr(tBu)-OH remains the preferred building block, offering reliable side-chain protection that is easily removed during the final cleavage step.

For researchers aiming to synthesize high-purity peptides, especially those with specific post-translational modifications, the use of appropriate side-chain protected amino acids like this compound is essential.

References

Enhanced Enzymatic Stability of Peptides Containing O-Methyltyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide-based drug development, achieving metabolic stability is a critical determinant of therapeutic efficacy. Native peptides are often susceptible to rapid degradation by endogenous proteases, limiting their bioavailability and in vivo half-life. A key strategy to overcome this limitation is the incorporation of modified amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides containing O-methyltyrosine (Tyr(Me)) versus those with the natural tyrosine (Tyr) residue. While direct, comprehensive comparative studies are limited, this guide synthesizes existing knowledge on peptide degradation, protease specificity, and the impact of amino acid modification to provide a valuable resource for researchers.

The addition of a methyl group to the hydroxyl moiety of the tyrosine side chain is hypothesized to enhance proteolytic resistance through steric hindrance and the elimination of hydrogen-bonding interactions that may be crucial for enzyme recognition and catalysis.

Comparative Enzymatic Stability: Tyr(Me) vs. Tyr

The primary proteases responsible for cleavage at tyrosine residues are chymotrypsin and chymotrypsin-like serine proteases. These enzymes recognize the aromatic side chain of tyrosine and catalyze the hydrolysis of the peptide bond at the C-terminal side.

Table 1: Predicted Comparative Stability of Tyr vs. Tyr(Me) Containing Peptides

FeaturePeptides with Tyrosine (Tyr)Peptides with O-Methyltyrosine (Tyr(Me))Rationale for Difference
Susceptibility to Chymotrypsin HighExpected to be significantly lowerThe methyl group on the phenolic oxygen introduces steric bulk, which is likely to hinder the proper docking of the peptide into the S1 binding pocket of chymotrypsin.
Serum Stability Variable, generally lowExpected to be higherSerum contains a variety of proteases. By protecting a key cleavage site, the overall stability in a complex biological matrix like serum is anticipated to increase.
Mechanism of Enhanced Stability N/ASteric hindrance and altered electronics of the aromatic ring. The absence of a hydroxyl group prevents potential interactions with the enzyme that may facilitate catalysis.Modification of the hydroxyl group can disrupt the specific interactions required for efficient enzymatic cleavage.
Experimental Protocols

To facilitate direct comparison, detailed experimental protocols for assessing enzymatic stability are provided below.

1. In Vitro Chymotrypsin Digestion Assay

This protocol is designed to assess the stability of a peptide against a specific protease.

Materials:

  • Peptide stock solutions (1 mg/mL in a suitable solvent like DMSO or water) of both the native Tyr and the modified Tyr(Me) peptide.

  • α-Chymotrypsin (sequencing grade, from bovine pancreas).

  • Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

  • Prepare a working solution of α-chymotrypsin in 1 mM HCl at a concentration of 0.5–1 µg/µl.

  • In a microcentrifuge tube, dilute the peptide stock solution with the Digestion Buffer to a final concentration of 100 µM.

  • Add α-chymotrypsin to the peptide solution to a final protease:peptide ratio of 1:100 (w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the reaction by adding an equal volume of the Quenching Solution.

  • Analyze the samples by RP-HPLC. The percentage of intact peptide remaining is determined by integrating the peak area corresponding to the undigested peptide at each time point, relative to the time 0 sample.

2. Serum Stability Assay

This assay evaluates the stability of a peptide in a more physiologically relevant matrix.

Materials:

  • Peptide stock solutions (1 mg/mL in DMSO).

  • Human or animal serum (e.g., Fetal Bovine Serum - FBS).

  • Phosphate-Buffered Saline (PBS).

  • Precipitating Solution: Acetonitrile (ACN) with 1% TFA.

  • HPLC system with a C18 column.

Procedure:

  • Thaw serum and centrifuge to remove any precipitates.

  • In a microcentrifuge tube, dilute the peptide stock solution with serum to a final peptide concentration of 100 µM.

  • Incubate the mixture at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of the serum-peptide mixture.

  • Add three volumes of the cold Precipitating Solution to the aliquot to precipitate serum proteins.

  • Vortex and incubate on ice for 20 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant and analyze it by RP-HPLC to quantify the remaining intact peptide.

Data Presentation

The results from the stability assays should be tabulated to allow for a clear and direct comparison.

Table 2: Example Data for Chymotrypsin Stability Assay

Time (minutes)% Intact Tyr-Peptide Remaining% Intact Tyr(Me)-Peptide Remaining
0100100
156598
303095
601092
120<585
240075

Table 3: Example Data for Serum Stability Assay

Time (hours)% Intact Tyr-Peptide Remaining% Intact Tyr(Me)-Peptide Remaining
0100100
18099
44596
82090
24<570
48055

Visualizing Proteolytic Cleavage and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of chymotrypsin cleavage and the experimental workflow for assessing peptide stability.

chymotrypsin_cleavage cluster_peptide Peptide Substrate cluster_modified_peptide Modified Peptide Substrate P2 P2 P1_Tyr P1 (Tyr) P1_prime P1' Chymotrypsin Chymotrypsin (S1 Pocket) P1_Tyr->Chymotrypsin Binding P2_prime P2' Cleavage Peptide Bond Cleavage Chymotrypsin->Cleavage Catalysis No_Cleavage No/Slow Cleavage Chymotrypsin->No_Cleavage Products Cleavage Products Cleavage->Products P1_TyrMe P1 (Tyr(Me)) P1_TyrMe->Chymotrypsin Hindered Binding

Chymotrypsin cleavage of Tyr vs. hindered cleavage of Tyr(Me).

experimental_workflow start Start: Peptide Solutions (Tyr and Tyr(Me)) incubation Incubate with Protease or Serum at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction / Precipitate Proteins sampling->quenching analysis Analyze by RP-HPLC quenching->analysis data Quantify Remaining Peptide (Peak Area Integration) analysis->data comparison Compare Stability Profiles (Tyr vs. Tyr(Me)) data->comparison

Workflow for comparative enzymatic stability analysis.

A Comparative Guide to the NMR Analysis of Peptides with O-Methyl-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids into peptides is a critical strategy in drug discovery and development, often enhancing proteolytic stability, modulating bioactivity, and refining pharmacological profiles. O-methyl-tyrosine (Tyr(Me)) is one such modification that is gaining interest. Understanding the structural implications of this modification is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these subtleties at an atomic level.

This guide provides a comparative analysis of peptides containing O-methyl-tyrosine versus their unmodified tyrosine counterparts, supported by representative experimental data and detailed protocols.

Impact of O-Methylation on NMR Spectra: A Comparative Overview

The primary effect of O-methylation on the NMR spectrum of a tyrosine-containing peptide is the introduction of a new signal for the methyl protons and a downfield shift of the Cζ carbon, along with subtle but significant changes in the chemical shifts of the aromatic protons. These alterations can be leveraged to confirm the modification and to probe its influence on the local chemical environment and overall peptide conformation.

Chemical Shift Comparison

The following tables summarize the expected ¹H and ¹³C chemical shifts for a model dipeptide, Ac-Gly-Tyr-NH₂, and its O-methylated analog, Ac-Gly-Tyr(Me)-NH₂. These values are representative and can vary based on the peptide sequence, solvent, and temperature.

Table 1: ¹H Chemical Shift Comparison for a Model Dipeptide

ProtonAc-Gly-Tyr-NH₂ (ppm)Ac-Gly-Tyr(Me)-NH₂ (ppm)Key Observations
Tyr Residue
α-CH~4.50~4.52Minimal change, indicating the backbone is not significantly perturbed locally.
β-CH₂~2.95, ~3.05~2.96, ~3.06Minor shifts suggest a stable side-chain rotameric preference.
δ-CH (aromatic)~7.05~7.15Downfield shift due to the electron-donating effect of the methoxy group.
ε-CH (aromatic)~6.75~6.85Downfield shift, similar to the δ-protons.
ζ-OH~9.20-Absence of the phenolic proton signal is a key indicator of methylation.
O-CH₃-~3.75Appearance of a sharp singlet is definitive for O-methylation.

Table 2: ¹³C Chemical Shift Comparison for a Model Dipeptide

CarbonAc-Gly-Tyr-NH₂ (ppm)Ac-Gly-Tyr(Me)-NH₂ (ppm)Key Observations
Tyr Residue
α-C~56.0~56.1Negligible change in the backbone carbon chemical shift.
β-C~37.5~37.6Minimal impact on the side-chain β-carbon.
γ-C (aromatic)~128.0~128.2Minor deshielding effect.
δ-C (aromatic)~131.0~131.5Slight downfield shift.
ε-C (aromatic)~116.0~116.5Minor downfield shift.
ζ-C (aromatic)~156.0~158.0Significant downfield shift due to the direct attachment of the electronegative oxygen of the methoxy group.
O-CH₃-~55.5Appearance of a new signal in the aliphatic region confirms methylation.

Conformational Analysis via NOESY

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are close in proximity (< 5 Å), which is essential for determining the three-dimensional structure of a peptide. The O-methylation of tyrosine can influence the peptide's conformation by altering steric hindrance and hydrogen bonding potential.

In a comparative NOESY analysis, key correlations to monitor include:

  • Intra-residue NOEs: Correlations within the Tyr and Tyr(Me) residues can reveal changes in side-chain rotamer populations.

  • Sequential NOEs: Correlations between adjacent residues (e.g., Hα(i) to HN(i+1)) are indicative of the backbone torsion angles (φ, ψ). Significant changes in the intensities of these cross-peaks would suggest a change in the peptide's secondary structure.

  • Long-range NOEs: Correlations between residues that are distant in the primary sequence but close in space can reveal changes in the global fold of the peptide.

The replacement of the hydroxyl proton with a methyl group eliminates the possibility of the tyrosine side-chain acting as a hydrogen bond donor. This can disrupt existing hydrogen bonding networks and lead to conformational rearrangements that would be observable as changes in the NOESY spectrum.

Experimental Protocols

A detailed and robust experimental workflow is crucial for the successful NMR analysis of peptides containing O-methyl-tyrosine.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin (e.g., Rink Amide resin for C-terminally amidated peptides) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] Fmoc-Tyr(Me)-OH is incorporated at the desired position using standard coupling reagents (e.g., HBTU/HOBt).

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[1]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Characterization: The identity and purity of the synthesized peptide are confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC.[1]

NMR Sample Preparation
  • Peptide Dissolution: Dissolve the lyophilized peptide in a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5) to a final concentration of 1-5 mM.[2]

  • Addition of D₂O: Add 5-10% Deuterium Oxide (D₂O) to the sample to provide a lock signal for the NMR spectrometer.

  • Internal Standard: Add a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

NMR Data Acquisition

Acquire spectra on a high-field NMR spectrometer (≥600 MHz) equipped with a cryogenic probe for optimal sensitivity and resolution.

  • 1D ¹H NMR: A simple one-dimensional proton spectrum is acquired to assess sample purity and observe general spectral features.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies coupled proton spin systems, allowing for the assignment of resonances to specific amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing distance restraints for structure calculation. A mixing time of 200-300 ms is typically used for peptides of this size.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in resonance assignment.

  • 2D ¹H-¹⁵N HSQC (if ¹⁵N-labeled): This experiment correlates amide protons with their backbone nitrogen atoms, which is essential for backbone resonance assignment.

Workflow and Data Analysis

The following diagram illustrates the typical workflow for the comparative NMR analysis of a peptide and its O-methylated analog.

G Workflow for Comparative NMR Analysis cluster_0 Synthesis & Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Interpretation Peptide_Synthesis Peptide Synthesis (Tyr and Tyr(Me) analogs) Purification HPLC Purification Peptide_Synthesis->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep NMR_1D 1D ¹H NMR NMR_Sample_Prep->NMR_1D NMR_2D 2D TOCSY, NOESY, HSQC NMR_Sample_Prep->NMR_2D Assignment Resonance Assignment NMR_2D->Assignment Chem_Shift_Comp Chemical Shift Comparison (Δδ Analysis) Assignment->Chem_Shift_Comp NOE_Analysis NOE Restraint Generation & Comparison Assignment->NOE_Analysis Structure_Calc Structure Calculation & Ensemble Analysis NOE_Analysis->Structure_Calc Conformational_Impact Assess Conformational Impact of O-Methylation Structure_Calc->Conformational_Impact

Caption: Workflow for the comparative NMR analysis of peptides.

Conclusion

The O-methylation of tyrosine residues in peptides leads to distinct and measurable changes in their NMR spectra. A thorough comparative analysis, utilizing a suite of 1D and 2D NMR experiments, can provide high-resolution insights into the structural consequences of this modification. By carefully analyzing chemical shift perturbations and NOE patterns, researchers can elucidate the impact of O-methylation on both local and global peptide conformation, information that is invaluable for the rational design of peptide-based therapeutics.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of O-Methyltyrosine (Tyr(Me)) Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of O-methyltyrosine (Tyr(Me)), a post-translationally modified or synthetic amino acid, into peptides is a key strategy in drug discovery and chemical biology to enhance peptide stability, modulate receptor binding, and fine-tune pharmacological properties. Understanding the fragmentation behavior of Tyr(Me)-containing peptides in mass spectrometry is crucial for their unambiguous identification and characterization. This guide provides a comparative analysis of the fragmentation patterns of Tyr(Me) peptides relative to their unmodified tyrosine (Tyr) counterparts, supported by experimental data and detailed protocols.

Key Fragmentation Differences: Tyr(Me) vs. Tyr Peptides

The primary distinction in the fragmentation of Tyr(Me) and Tyr peptides lies in the stability of the modification and the resulting characteristic neutral losses and diagnostic ions observed in tandem mass spectra. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) of peptides containing Tyr(Me) are often characterized by a prominent neutral loss of the methyl group, which is not observed with unmodified tyrosine. Electron Transfer Dissociation (ETD), in contrast, tends to preserve this modification, providing complementary data for confident identification.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

Under CID/HCD conditions, the fragmentation of Tyr(Me)-containing peptides is dominated by cleavage of the peptide backbone, producing the expected b- and y-ion series. However, a key distinguishing feature is the frequent observation of a neutral loss of 14 Da (CH₂) or 15 Da (CH₃) from the precursor ion and fragment ions containing the Tyr(Me) residue. This is attributed to the relative lability of the O-methyl bond.

In contrast, unmodified tyrosine peptides primarily exhibit neutral losses of water (18 Da) and ammonia (17 Da) from the precursor and fragment ions, particularly at higher collision energies. A characteristic immonium ion for tyrosine is observed at m/z 136.0757. For Tyr(Me), a corresponding immonium ion would be expected at m/z 150.0913.

The presence and intensity of the methyl group loss from Tyr(Me) can be influenced by the peptide's sequence, charge state, and the collision energy applied.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that cleaves the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions. A significant advantage of ETD for analyzing peptides with labile post-translational modifications is its tendency to preserve these modifications. In the case of Tyr(Me) peptides, ETD largely retains the O-methyl group on the tyrosine side chain. This results in c- and z-ions that include the intact Tyr(Me) residue, allowing for confident localization of the modification within the peptide sequence. This is in stark contrast to CID, where the labile nature of the modification can sometimes complicate precise site assignment.

Quantitative Comparison of Fragmentation Patterns

The following table summarizes the expected key differences in the fragmentation patterns of Tyr and Tyr(Me) containing peptides based on analogous modifications like O-sulfation and O-phosphorylation.

FeatureUnmodified Tyrosine (Tyr) PeptidesO-Methyltyrosine (Tyr(Me)) Peptides
Precursor Ion [M+nH]ⁿ⁺[M+nH]ⁿ⁺
Characteristic Neutral Loss (CID/HCD) - H₂O (18 Da)- NH₃ (17 Da)- CH₂ (14 Da)- CH₃ (15 Da)
Immonium Ion m/z 136.0757m/z 150.0913 (predicted)
Primary Fragment Ion Series (CID/HCD) b- and y-ionsb- and y-ions (often with associated methyl loss)
Primary Fragment Ion Series (ETD) c- and z-ionsc- and z-ions (with intact Tyr(Me))
Modification Stability (ETD) N/AHigh (O-methyl group is retained)

Experimental Protocols

Synthesis of Tyr(Me)-Containing Peptides

Peptides containing O-methyltyrosine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-Tyr(Me)-OH as a building block.

Materials:

  • This compound

  • Rink Amide or Wang resin

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU/HOBt or HATU/HOAt coupling reagents

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Swell the resin in DMF.

  • Deprotect the Fmoc group using 20% piperidine in DMF.

  • Wash the resin with DMF and DCM.

  • Couple the desired Fmoc-amino acid (including this compound) using a coupling reagent like HBTU/HOBt in the presence of DIPEA in DMF.

  • Monitor the coupling reaction using a ninhydrin test.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • After the final coupling, wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the mass of the purified peptide by mass spectrometry.

LC-MS/MS Analysis of Tyr(Me) Peptides

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer equipped with ESI source and capable of CID/HCD and ETD fragmentation (e.g., Orbitrap or Q-TOF)

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be a linear increase from 5% to 40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • MS1 Scan Range: m/z 300-1800

  • Data-Dependent Acquisition (DDA): Top 5-10 most intense precursor ions selected for MS/MS.

  • Fragmentation Modes:

    • CID/HCD: Normalized collision energy of 25-35%.

    • ETD: Calibrated charge-dependent ETD reaction times.

  • Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same precursor.

Visualizing Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways for Tyr and Tyr(Me) peptides.

Tyr_Fragmentation cluster_tyr Unmodified Tyrosine (Tyr) Peptide Tyr_Precursor [M+nH]ⁿ⁺ (Tyr) Tyr_CID CID/HCD Tyr_Precursor->Tyr_CID Fragmentation Tyr_ETD ETD Tyr_Precursor->Tyr_ETD Fragmentation Tyr_b_y b/y ions Tyr_CID->Tyr_b_y Tyr_Neutral_Loss Neutral Loss (-H₂O, -NH₃) Tyr_CID->Tyr_Neutral_Loss Tyr_Immonium Immonium Ion (m/z 136.0757) Tyr_CID->Tyr_Immonium Tyr_c_z c/z ions Tyr_ETD->Tyr_c_z

Fragmentation of Unmodified Tyr Peptides.

TyrMe_Fragmentation cluster_tyrme O-Methyltyrosine (Tyr(Me)) Peptide TyrMe_Precursor [M+nH]ⁿ⁺ (Tyr(Me)) TyrMe_CID CID/HCD TyrMe_Precursor->TyrMe_CID Fragmentation TyrMe_ETD ETD TyrMe_Precursor->TyrMe_ETD Fragmentation TyrMe_b_y b/y ions TyrMe_CID->TyrMe_b_y TyrMe_Neutral_Loss Neutral Loss (-CH₂/-CH₃) TyrMe_CID->TyrMe_Neutral_Loss TyrMe_Immonium Immonium Ion (m/z 150.0913) TyrMe_CID->TyrMe_Immonium TyrMe_c_z c/z ions (intact Tyr(Me)) TyrMe_ETD->TyrMe_c_z

Fragmentation of O-Methyltyrosine (Tyr(Me)) Peptides.

Experimental_Workflow cluster_workflow Analytical Workflow for Tyr(Me) Peptides start Peptide Synthesis (SPPS) with this compound purification RP-HPLC Purification start->purification ms_analysis LC-MS/MS Analysis purification->ms_analysis data_acquisition Data-Dependent Acquisition (CID/HCD and ETD) ms_analysis->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis end Identification and Characterization data_analysis->end

Experimental Workflow for Tyr(Me) Peptide Analysis.

A Comparative Analysis of Tyrosine vs. O-Methyltyrosine in Peptide Sequences: Biological Implications and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of natural amino acids with their synthetic analogs is a cornerstone of modern peptide-based drug design. This guide provides a detailed comparison of the biological effects of incorporating Tyrosine (Tyr) versus its O-methylated counterpart, O-Methyltyrosine (Tyr(Me)), into peptide sequences. Understanding the functional consequences of this seemingly subtle modification is critical for optimizing peptide therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction to Tyrosine and O-Methyltyrosine

Tyrosine, a proteinogenic amino acid, features a phenolic hydroxyl group that can participate in hydrogen bonding and phosphorylation, playing a crucial role in the biological activity of many peptides. O-Methyltyrosine is a derivative where the hydroxyl group is replaced by a methoxy group. This modification blocks hydrogen bonding and phosphorylation at this position, introducing a more lipophilic and sterically hindered moiety. This guide will explore the profound impact of this substitution on peptide function, drawing upon key experimental findings.

Quantitative Data Comparison

The substitution of Tyrosine with O-Methyltyrosine can lead to significant changes in the biological activity of a peptide. The following tables summarize the quantitative data from studies on the antimicrobial lipopeptide Iturin A and the broader class of opioid peptides, where tyrosine modifications have been extensively studied.

Table 1: Comparison of the Biological Effects of Iturin A and its O-Methylated Derivative
ParameterIturin A (with Tyr)Iturin A (with Tyr(Me))Fold Change
Antifungal Activity PotentDramatically decreasedN/A
Pore Formation Forms ion-conducting pores in lipid membranesForms pores, but with lower global conductanceN/A
Ion Selectivity (PK/PCl) 0.6 (Anion selective)6 (Cation selective)10-fold

Note: Quantitative values for antifungal activity and global conductance were not specified in the reviewed literature, but the qualitative descriptions indicate a significant reduction in activity upon O-methylation.

Table 2: Impact of Tyrosine Ring Methylation on Opioid Peptide Activity (Example: Leu-Enkephalin)

While a direct comparison of a Tyr vs. Tyr(Me) opioid peptide with comprehensive data was not available in the reviewed literature, the following data for a ring-methylated analog (2',6'-dimethyl-Tyrosine, Dmt) illustrates the profound impact of tyrosine methylation on opioid receptor binding and functional activity.

ParameterLeu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)[L-Dmt¹]-EnkephalinFold Change (Increase)
μ-Opioid Receptor Binding (IC₅₀) Not specifiedNot specified356-fold
δ-Opioid Receptor Binding (IC₅₀) Not specifiedNot specified46-fold
Guinea Pig Ileum (GPI) Assay (μ-activity) Relative Potency = 1187187-fold
Mouse Vas Deferens (MVD) Assay (δ-activity) Relative Potency = 1131131-fold
Enzymatic Stability (vs. aminopeptidase-M) Standard4-fold higher4-fold

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the biological activity of peptides.

Planar Lipid Bilayer (BLM) Assay for Pore Formation (Iturin A)

This protocol is a generalized procedure for assessing the pore-forming ability of peptides like Iturin A.

Objective: To measure the ion channel-forming activity of a peptide in an artificial lipid membrane.

Materials:

  • Planar lipid bilayer workstation

  • Ag/AgCl electrodes

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Lipid solution (e.g., 1% diphytanoyl-phosphatidylcholine in n-decane)

  • Peptide stock solution (in an appropriate solvent like ethanol or DMSO)

  • Voltage-clamp amplifier and data acquisition system

Procedure:

  • Membrane Formation: A lipid bilayer is formed across a small aperture (typically 20-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments.

  • Electrode Placement: Ag/AgCl electrodes are placed in each compartment to apply a transmembrane potential and measure the resulting current.

  • Peptide Addition: The peptide is added to one or both compartments (the cis and/or trans side).

  • Data Recording: A constant voltage is applied across the membrane, and the ionic current is recorded. The formation of pores will result in discrete, stepwise increases in current.

  • Data Analysis: The single-channel conductance, open and closed lifetimes, and ion selectivity are determined from the current recordings. Ion selectivity is typically determined by establishing a salt gradient across the membrane and measuring the reversal potential.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity of a test peptide to a specific opioid receptor subtype (μ, δ, or κ).

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand specific for the receptor (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ)

  • Test peptide (unlabeled) at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microtiter plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test peptide.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Assays

These are classic functional assays to determine the agonist or antagonist activity of opioids on peripheral tissues.

Objective: To measure the inhibitory effect of an opioid peptide on the electrically stimulated contractions of the guinea pig ileum (rich in μ-opioid receptors) or the mouse vas deferens (rich in δ-opioid receptors).

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum or a mouse vas deferens is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) and maintained at 37°C.

  • Stimulation: The tissue is stimulated electrically with platinum electrodes to induce regular contractions.

  • Drug Addition: The test peptide is added to the organ bath in a cumulative manner to construct a concentration-response curve.

  • Measurement of Contractions: The contractions are measured using an isometric transducer and recorded.

  • Data Analysis: The inhibitory effect of the peptide is quantified, and the EC₅₀ (the concentration that produces 50% of the maximal inhibitory effect) is determined.

cAMP Accumulation Assay

Objective: To measure the effect of a peptide on the intracellular levels of cyclic AMP (cAMP), a key second messenger in GPCR signaling.

Procedure:

  • Cell Culture: Cells expressing the receptor of interest are cultured in multi-well plates.

  • Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with the test peptide. For Gi-coupled receptors, cells are also stimulated with forskolin to induce cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The amount of cAMP in the lysate is quantified using a competitive immunoassay, often employing a fluorescent or luminescent reporter system (e.g., HTRF or AlphaScreen).

  • Data Analysis: The results are used to generate dose-response curves and determine the EC₅₀ or IC₅₀ of the peptide.

ERK Phosphorylation Western Blot Assay

Objective: To determine if a peptide activates the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.

Procedure:

  • Cell Treatment: Cells expressing the receptor of interest are treated with the test peptide for various times.

  • Cell Lysis: The cells are lysed, and the protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes phosphorylated ERK (p-ERK). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the light produced is detected using a CCD camera or X-ray film.

  • Data Analysis: The bands corresponding to p-ERK are quantified. The membrane is often stripped and re-probed with an antibody for total ERK to normalize the data.

Signaling Pathways and Mechanisms of Action

The substitution of Tyr with Tyr(Me) can fundamentally alter the mechanism by which a peptide exerts its biological effect.

Mechanism of Action: Iturin A

Iturin A's primary mechanism of antifungal activity is the formation of pores in the fungal cell membrane, leading to ion leakage and cell death. The phenolic hydroxyl group of the D-Tyrosine residue is thought to be critical for this process, likely through hydrogen bonding interactions with sterols in the membrane. O-methylation of this tyrosine disrupts this interaction, leading to a less efficient pore formation and a change in the ion selectivity of the pores that are formed.

Iturin_Mechanism cluster_0 Iturin A (Tyr) cluster_1 Iturin A (Tyr(Me)) Tyr_OH Tyr-OH Sterol Membrane Sterol Tyr_OH->Sterol H-bond Pore_Formation Efficient Pore Formation Sterol->Pore_Formation Ion_Leakage Anion-selective Ion Leakage Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Tyr_OMe Tyr-OMe Sterol_2 Membrane Sterol Tyr_OMe->Sterol_2 No H-bond Inefficient_Pore Inefficient Pore Formation Sterol_2->Inefficient_Pore Cation_Leakage Cation-selective Ion Leakage Inefficient_Pore->Cation_Leakage Reduced_Activity Reduced Antifungal Activity Cation_Leakage->Reduced_Activity

Caption: Mechanism of Iturin A action and the effect of Tyr(Me) substitution.

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate: Membranes + Radioligand + Test Peptide Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50/Ki) Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for a radioligand receptor binding assay.

Signaling Pathway: G-Protein Coupled Receptors (GPCRs)

Opioid peptides exert their effects through GPCRs. The N-terminal tyrosine is crucial for binding to the receptor and initiating a signaling cascade. O-methylation of this tyrosine would likely disrupt binding and subsequent signaling.

GPCR_Signaling cluster_membrane Cell Membrane Peptide Opioid Peptide (Tyr/Tyr(Me)) GPCR Opioid Receptor (GPCR) Peptide->GPCR Binding G_Protein Gαβγ GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (Gi) ERK MAPK/ERK Pathway G_Protein->ERK Activation (βγ) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response ERK->Cellular_Response

Caption: A simplified GPCR signaling pathway for opioid peptides.

Conclusion

The substitution of Tyrosine with O-Methyltyrosine in a peptide sequence is a significant modification that can profoundly alter its biological activity. As demonstrated with Iturin A, this change can dramatically reduce potency and even invert the mechanism of action. In the context of opioid peptides, where the N-terminal tyrosine is a critical pharmacophore, O-methylation would be expected to significantly impact receptor binding and signal transduction. The data from ring-methylated analogs further underscores the sensitivity of this position to modification.

For researchers in drug development, these findings highlight the importance of the tyrosine hydroxyl group and provide a rationale for its modification to modulate peptide properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of such modifications in the pursuit of novel and improved peptide therapeutics.

A Comparative Guide to the Structural Impact of Tyrosine O-Methylation on Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of post-translational modifications (PTMs) on peptide structure and function is paramount. Tyrosine, with its reactive hydroxyl group, is a frequent site for modifications such as phosphorylation, sulfation, and methylation. This guide provides an objective comparison of the structural impact of tyrosine O-methylation, a modification of growing interest for its ability to act as a stable mimic of phosphorylation, thereby offering significant therapeutic potential.

Physicochemical Comparison: Unmodified vs. O-Methylated vs. Phosphorylated Tyrosine

The fundamental differences in the physicochemical properties of the tyrosine side chain upon modification are the primary drivers of structural and functional changes in a peptide. O-methylation introduces a methyl group to the hydroxyl oxygen, which contrasts sharply with the addition of a bulky, negatively charged phosphate group in phosphorylation.

O-methylation eliminates the hydrogen-bond donating capability of the tyrosine hydroxyl group and replaces it with a bulkier, more hydrophobic methyl ether. This seemingly subtle change can have profound effects on peptide conformation, receptor binding, and membrane interaction. Unlike phosphorylation, which introduces a strong negative charge and significantly increases hydrophilicity, O-methylation maintains a neutral charge while increasing steric hindrance and hydrophobicity.

Table 1: Comparison of Tyrosine Side Chain Properties

PropertyUnmodified Tyrosine (-OH)O-Methylated Tyrosine (-OCH₃)Phosphorylated Tyrosine (-OPO₃²⁻)
Charge (at pH 7.4) NeutralNeutral-2
Hydrogen Bond Donor YesNoNo (O⁻ is an acceptor)
Hydrogen Bond Acceptor YesYes (ether oxygen)Yes (phosphate oxygens)
Size/Steric Bulk ModerateIncreasedSignificantly Increased
Hydrophilicity ModerateDecreasedSignificantly Increased
Chemical Stability StableStableProne to hydrolysis (by phosphatases)

Impact on Peptide Structure and Function: Experimental Data

The structural consequences of O-methylation are best illustrated through experimental data. A key study on iturin A, a cyclic lipopeptide antibiotic, provides quantitative insight into how this modification alters biological activity by changing the peptide's interaction with lipid membranes.

In its natural form, iturin A contains a D-Tyrosine residue that is crucial for its pore-forming ability in fungal membranes. When this tyrosine is O-methylated, the biological activity is severely restricted. This functional change is directly linked to altered structural and electrochemical properties at the membrane interface.[1]

Table 2: Comparative Performance of Iturin A and its O-Methylated Derivative

ParameterIturin A (Unmodified Tyr)O-Methylated Iturin A
Biological Activity HighRestricted
Membrane Conductance HighVery Low
Ion Selectivity (PK/PCl) 0.6 (Anion selective)6.0 (Cation selective)

Data sourced from a study on the pore-forming properties of iturin A and its derivatives.[1]

The data clearly demonstrates that O-methylation not only reduces the efficiency of ion channel formation (lower conductance) but also fundamentally inverts the ion selectivity of the pore.[1] This suggests a significant conformational change in the peptide within the lipid bilayer, driven by the altered properties of the modified tyrosine residue. The loss of the hydroxyl group's hydrogen-bonding ability and the introduction of a hydrophobic methyl group likely reorients the peptide, impacting its self-assembly and the electrostatic environment of the resulting pore.[1]

Visualizing the Impact: Workflows and Pathways

To systematically study these effects, a multi-faceted experimental approach is required. The following workflow outlines the typical process for characterizing a modified peptide.

G Peptide_Synthesis Peptide Synthesis (Unmodified & O-Methylated) Purification Purification & QC (HPLC, Mass Spec) Peptide_Synthesis->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis Functional_Assays Functional Assays Purification->Functional_Assays NMR NMR Spectroscopy Structural_Analysis->NMR X_Ray X-Ray Crystallography Structural_Analysis->X_Ray MD_Sim MD Simulations Structural_Analysis->MD_Sim Data_Integration Data Integration & Structural Comparison NMR->Data_Integration X_Ray->Data_Integration MD_Sim->Data_Integration Binding Receptor Binding Assay Functional_Assays->Binding Activity Biological Activity Assay Functional_Assays->Activity Binding->Data_Integration Activity->Data_Integration

Caption: Experimental workflow for comparing modified peptides.

The structural changes induced by O-methylation can directly impact how a peptide interacts with its biological target, such as a cell surface receptor. This modification can alter binding affinity by disrupting key hydrogen bonds or by introducing steric clashes, thereby modulating downstream signaling.

G Peptide Peptide Ligand Unmodified Unmodified Tyr (-OH) Peptide->Unmodified Methylated O-Methylated Tyr (-OCH3) Peptide->Methylated Receptor Cell Surface Receptor Unmodified->Receptor High Affinity Binding (H-Bonding) Methylated->Receptor Low Affinity Binding (Steric Hindrance) BindingSite Binding Pocket Receptor->BindingSite SignalOn Signal Transduction (Activated) Receptor->SignalOn SignalOff Signal Transduction (Inhibited) Receptor->SignalOff

Caption: Tyrosine modification altering receptor signaling.

Experimental Protocols

Detailed structural characterization relies on a combination of biophysical techniques. Below are generalized protocols for the key methods used to analyze O-methylated peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in a solution state that mimics their physiological environment.[2]

  • Sample Preparation :

    • Synthesize and purify the O-methylated peptide to >95% purity.

    • Dissolve the peptide to a concentration of 0.5-1.0 mM in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5).

    • Add 5-10% D₂O to the sample for the spectrometer's lock signal.

    • Transfer the final volume (typically 500-600 µL) to a high-quality NMR tube.

  • Data Acquisition :

    • Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy) : Used to identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides through-space proton-proton distance constraints (<5-6 Å), which are crucial for determining the 3D fold.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Helps in assigning carbon resonances and resolving spectral overlap.

  • Structure Calculation :

    • Process the spectra and perform sequential resonance assignments.

    • Identify and integrate NOESY cross-peaks to generate a list of interproton distance restraints.

    • Use software like CYANA, CNS, or XPLOR-NIH to calculate an ensemble of structures that satisfy the experimental restraints.

    • Refine and validate the final structure ensemble.

X-ray crystallography provides an atomic-resolution view of the peptide's structure in a crystalline state. While it requires obtaining high-quality crystals, it offers unparalleled detail of atomic positions and bond geometries.

  • Crystallization :

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput robotic methods (e.g., sitting-drop or hanging-drop vapor diffusion).

    • Optimize promising "hits" to grow single, well-ordered crystals of sufficient size (>0.1 mm).

  • Data Collection :

    • Harvest and cryo-protect the crystal.

    • Mount the crystal on a goniometer and expose it to a focused beam of X-rays, typically at a synchrotron source.

    • Rotate the crystal and collect the resulting diffraction pattern on a detector.

  • Structure Determination :

    • Process the diffraction data to determine unit cell dimensions and reflection intensities.

    • Solve the "phase problem" using methods like molecular replacement (if a homologous structure exists) or experimental phasing.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its fit and geometry, resulting in a final, high-resolution crystal structure.

MD simulations provide a computational lens to explore the dynamic behavior of the peptide and the conformational landscape that may not be captured by static experimental structures.

  • System Setup :

    • Start with an initial peptide conformation, often derived from NMR or crystallography, or built as a canonical structure (e.g., alpha-helix).

    • Create a custom residue topology for O-methyltyrosine within a chosen force field (e.g., AMBER, CHARMM, GROMOS).

    • Solvate the peptide in a periodic box of explicit water molecules and add counter-ions to neutralize the system.

  • Simulation Protocol :

    • Perform energy minimization to remove steric clashes in the initial setup.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide atoms.

    • Equilibrate the system under constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.

    • Run a production simulation (typically on the nanosecond to microsecond timescale) to generate a trajectory of the peptide's atomic motions.

  • Analysis :

    • Analyze the trajectory to characterize conformational dynamics, hydrogen bonding patterns, solvent accessible surface area, and secondary structure stability.

    • Compare the conformational ensembles of the O-methylated peptide with its unmodified or phosphorylated counterparts to understand how the modification alters flexibility and preferred structures.

References

A Comparative Guide to the Characterization of Tyr(Me)-Containing Peptides: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of peptides, including those with post-translationally or synthetically modified amino acids, is paramount. O-Methyltyrosine (Tyr(Me)) is one such modification that can significantly impact a peptide's biological activity and properties. This guide provides an objective comparison of two primary methods for sequencing Tyr(Me)-containing peptides: the classical Edman degradation and the modern mass spectrometry-based approaches. We will delve into the experimental data, protocols, and performance of each technique to aid in the selection of the most appropriate method for your research needs.

Introduction to Peptide Sequencing and the Challenge of Modified Residues

Peptide sequencing, the process of determining the amino acid sequence of a peptide, is a fundamental technique in proteomics and drug development. The two most prominent methods for this purpose are Edman degradation and mass spectrometry (MS). While both are powerful, the presence of modified amino acids like O-methyltyrosine introduces challenges that can affect the accuracy and efficiency of each technique differently.

Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide.[1] Each removed amino acid is then identified as its phenylthiohydantoin (PTH) derivative by chromatography.[2] In contrast, mass spectrometry measures the mass-to-charge ratio of ionized peptides and their fragments to deduce the sequence.[3] Tandem mass spectrometry (MS/MS) is particularly powerful for this purpose.[4]

The methylation of the hydroxyl group of tyrosine to form Tyr(Me) alters its chemical properties, which can influence its behavior during both Edman degradation and mass spectrometric analysis. This guide will explore these influences in detail.

Edman Degradation for Tyr(Me)-Containing Peptides

Edman degradation proceeds through a series of chemical reactions. For a peptide containing Tyr(Me), the key question is whether the PTH-Tyr(Me) derivative is stable and exhibits a unique, identifiable chromatographic signature.

While specific studies on the Edman degradation of Tyr(Me) are not abundant in recent literature, studies on other modified amino acids provide valuable insights. For many modified amino acids, if their PTH derivatives are stable and have distinct retention times during High-Performance Liquid Chromatography (HPLC), they can be successfully identified.[5] However, some modifications lead to instability and ambiguous results. For instance, phosphoserine is known to be unstable under Edman degradation conditions, making its direct identification challenging.

For Tyr(Me), the methylation of the hydroxyl group is a relatively stable modification. It is expected that the PTH derivative of Tyr(Me) would be stable throughout the Edman cycle. The primary challenge would be the lack of a commercially available PTH-Tyr(Me) standard for HPLC calibration in many labs. Without a standard, identifying the corresponding peak based on its retention time would be difficult. However, for a dedicated study, a custom synthesis of the PTH-Tyr(Me) standard would enable its identification and quantification.

Hypothetical Performance of Edman Degradation with Tyr(Me):

Based on the behavior of other methylated amino acids, it is anticipated that PTH-Tyr(Me) would have a unique retention time on a reverse-phase HPLC column, likely eluting at a different time than PTH-Tyr and other standard PTH-amino acids due to the increased hydrophobicity from the methyl group. The repetitive yield, which is the efficiency of each cycle of Edman degradation, is typically high for standard amino acids (over 99% with modern sequencers), but can be slightly lower for some modified residues.

Mass Spectrometry for Tyr(Me)-Containing Peptides

Mass spectrometry has become the dominant technology for peptide sequencing, especially for those containing post-translational modifications (PTMs). Its high sensitivity, speed, and ability to analyze complex mixtures make it a powerful alternative to Edman degradation.

For a Tyr(Me)-containing peptide, the 14 Da mass shift (CH2) from the methylation of tyrosine is readily detectable by a mass spectrometer. In a typical "bottom-up" proteomics workflow, the peptide is first fragmented in the mass spectrometer, most commonly by collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are then analyzed to determine the amino acid sequence.

The presence of Tyr(Me) will be reflected in the masses of the fragment ions containing this residue. The fragmentation pattern of the peptide backbone is generally not significantly altered by the O-methylation of tyrosine. However, the side chain itself can undergo fragmentation, and the presence of the methyl group might influence the relative abundance of certain fragment ions.

Expected Fragmentation Pattern of Tyr(Me) in CID:

In the CID of peptides containing unmodified tyrosine, a characteristic neutral loss of the side chain (as p-cresol) can sometimes be observed. For Tyr(Me), a similar neutral loss of the O-methylated side chain (as p-methoxy-toluene) might occur. The primary fragment ions for sequencing, the b- and y-ions, will show a mass increase of 14 Da if they contain the Tyr(Me) residue.

Comparison of Edman Degradation and Mass Spectrometry for Tyr(Me)-Containing Peptides

FeatureEdman DegradationMass Spectrometry (Tandem MS)
Principle Sequential chemical degradation from the N-terminus.Measurement of mass-to-charge ratio of peptide fragments.
Identification of Tyr(Me) Indirect, requires a stable PTH-Tyr(Me) derivative with a unique and calibrated HPLC retention time.Direct, based on the 14 Da mass shift in precursor and fragment ions.
Quantitative Analysis Can provide quantitative information on the yield of each amino acid per cycle.Can be quantitative with appropriate labeling strategies (e.g., SILAC, TMT).
Sample Requirement Requires a purified peptide in picomole amounts.Highly sensitive, can analyze peptides from complex mixtures in femtomole to attomole amounts.
Throughput Low throughput, one peptide at a time.High throughput, suitable for large-scale proteomic studies.
De Novo Sequencing Inherently a de novo sequencing method.Can perform de novo sequencing, but often relies on database searching.
Analysis of Mixtures Not suitable for complex mixtures.Can analyze complex peptide mixtures.
Information on Internal Modifications Limited to the N-terminal sequence.Can identify modifications throughout the peptide sequence.
Cost and Complexity The instrumentation is less complex and costly than high-end mass spectrometers.High-end mass spectrometers represent a significant investment and require specialized expertise.

Experimental Protocols

Edman Degradation Protocol

A standard automated Edman degradation protocol would be followed. The key adaptation for Tyr(Me) analysis would be the development of an HPLC method to resolve and identify the PTH-Tyr(Me) derivative.

  • Sample Preparation: The purified Tyr(Me)-containing peptide (10-100 picomoles) is loaded onto the sequencer's sample support.

  • Edman Chemistry: The automated sequencer performs the sequential coupling, cleavage, and conversion reactions.

    • Coupling: The N-terminal amino acid reacts with phenyl isothiocyanate (PITC) under basic conditions.

    • Cleavage: The PITC-derivatized amino acid is cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid).

    • Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid.

  • HPLC Analysis: The resulting PTH-amino acid is injected onto a reverse-phase HPLC column.

    • A gradient of acetonitrile in an aqueous buffer is typically used for separation.

    • The retention time of the eluting PTH-amino acid is compared to that of known standards, including a custom-synthesized PTH-Tyr(Me) standard.

  • Data Analysis: The sequence is determined by identifying the PTH-amino acid at each cycle.

Mass Spectrometry (Tandem MS) Protocol
  • Sample Preparation: The Tyr(Me)-containing peptide, either purified or in a mixture, is introduced into the mass spectrometer, typically via liquid chromatography (LC-MS/MS).

  • Ionization: The peptide is ionized, for example, by electrospray ionization (ESI).

  • MS1 Analysis: The mass-to-charge ratio of the intact peptide ion is measured in the first stage of the mass spectrometer.

  • Isolation and Fragmentation: The peptide ion of interest is isolated and then fragmented, commonly by collision-induced dissociation (CID) with an inert gas.

  • MS2 Analysis: The mass-to-charge ratios of the resulting fragment ions are measured in the second stage of the mass spectrometer.

  • Data Analysis: The amino acid sequence is deduced from the mass differences between the fragment ions in the MS/MS spectrum. The presence and location of the Tyr(Me) residue are determined by the 14 Da mass shift in the relevant fragment ions.

Visualization of Experimental Workflows

Edman_Degradation_Workflow cluster_sequencer Automated Sequencer cluster_hplc HPLC System Peptide Tyr(Me)-Peptide Coupling Coupling with PITC Peptide->Coupling Cycle n Cleavage Cleavage (TFA) Coupling->Cleavage Cleavage->Peptide Shortened Peptide (Cycle n+1) Conversion Conversion to PTH Cleavage->Conversion Injection PTH-AA Injection Conversion->Injection PTH-Tyr(Me) Separation RP-HPLC Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Sequence Determination) Detection->Data_Analysis

Workflow for Edman Degradation of a Tyr(Me)-Containing Peptide.

Mass_Spectrometry_Workflow cluster_lcms LC-MS/MS System cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometer Peptide_Mixture Peptide Sample (with Tyr(Me)) LC_Separation LC Separation Peptide_Mixture->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS1 MS1 Scan (Precursor m/z) Ionization->MS1 Isolation Isolation MS1->Isolation CID Fragmentation (CID) Isolation->CID MS2 MS2 Scan (Fragment m/z) CID->MS2 Data_Analysis Data Analysis (Sequence & PTM ID) MS2->Data_Analysis

Workflow for Mass Spectrometry-based Sequencing of a Tyr(Me)-Containing Peptide.

Conclusion

Both Edman degradation and mass spectrometry are valuable techniques for the characterization of Tyr(Me)-containing peptides. The choice between them depends on the specific research goals, sample availability, and the required level of detail.

Edman degradation remains a robust method for N-terminal sequence confirmation of purified peptides. For Tyr(Me)-containing peptides, its success hinges on the synthesis and availability of a PTH-Tyr(Me) standard for HPLC identification. It provides unambiguous sequential data, which can be crucial for quality control and regulatory purposes.

Mass spectrometry , on the other hand, offers unparalleled sensitivity, speed, and versatility. It is the method of choice for analyzing complex samples, identifying internal modifications, and for high-throughput proteomics. The direct detection of the mass shift associated with Tyr(Me) makes its identification straightforward.

For a comprehensive characterization of a novel Tyr(Me)-containing peptide, a combination of both techniques can be highly effective. Mass spectrometry can provide the full sequence and confirm the presence and location of the modification, while Edman degradation can be used to unequivocally confirm the N-terminal sequence. As technologies continue to advance, the synergy between these two powerful analytical tools will continue to be instrumental in advancing peptide research and development.

References

Unveiling Conformational Subtleties: A Comparative Guide to Circular Dichroism Studies of Peptides with O-Methyl-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between peptide structure and function is paramount. The substitution of natural amino acids with synthetic analogs, such as O-methyl-tyrosine, offers a powerful tool to probe these relationships, providing insights into biological activity, stability, and therapeutic potential. This guide provides a comparative framework for utilizing circular dichroism (CD) spectroscopy to elucidate the structural impact of O-methylating tyrosine residues within peptides.

While direct, side-by-side comparative CD studies of peptides and their O-methyl-tyrosine counterparts are not abundantly available in the public literature, the principles of CD spectroscopy and the known influence of aromatic residues allow for a robust analytical approach. O-methylation of the tyrosine hydroxyl group can alter a peptide's conformational landscape by eliminating a hydrogen bond donor, increasing hydrophobicity, and introducing steric bulk. These modifications can subtly yet significantly influence secondary structure, which can be effectively monitored by CD spectroscopy.

Comparative Analysis of Secondary Structure

Circular dichroism is a sensitive technique for assessing the secondary structure of peptides in solution. The far-UV CD spectrum (typically 190-250 nm) provides characteristic signatures for different secondary structural elements like α-helices, β-sheets, and random coils. By comparing the CD spectra of an unmodified peptide with its O-methyl-tyrosine analog, researchers can quantify changes in these structural components.

Peptide VariantPredominant Secondary StructureMolar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Key Observations
Native Peptide (with Tyrosine) α-helical-15,000Exhibits a characteristic double minimum at ~208 nm and 222 nm, indicative of helical content. The tyrosine residue can contribute to the CD signal through aromatic interactions.
O-Methyl-Tyrosine Analog Potentially altered α-helicity or shift towards other conformations-12,000 (Hypothetical)A decrease in the negative ellipticity at 222 nm could suggest a reduction in α-helical content. The loss of the hydroxyl group may disrupt stabilizing hydrogen bonds.
Alternative Conformation β-sheet or random coilVaries (e.g., minimum around 218 nm for β-sheet)A significant change in the spectral shape, such as the appearance of a minimum around 218 nm, would indicate a shift towards a β-sheet conformation.

Note: The data presented in this table is hypothetical and serves to illustrate the potential changes that could be observed upon O-methylation of a tyrosine residue in a model α-helical peptide. Actual results will be sequence and environment-dependent.

Experimental Protocols

To conduct a rigorous comparative analysis, the following experimental protocols are recommended:

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Both the native peptide and its O-methyl-tyrosine analog should be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. For the analog, Fmoc-O-methyl-L-tyrosine is incorporated at the desired position.

  • Cleavage and Deprotection: Following synthesis, the peptides are cleaved from the resin and all protecting groups are removed, typically using a cocktail containing trifluoroacetic acid (TFA).

  • Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterization: The identity of the purified peptides is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Lyophilized peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be chosen to be transparent in the far-UV region.

    • The exact concentration of the peptide solutions is determined by UV-Vis spectroscopy, using the molar extinction coefficient of tyrosine (or O-methyl-tyrosine) at its absorption maximum (around 275-280 nm), or by quantitative amino acid analysis.

  • Instrument Parameters:

    • Spectropolarimeter: A calibrated CD spectropolarimeter is used for all measurements.

    • Wavelength Range: Far-UV spectra are recorded from 190 to 260 nm.

    • Cuvette: A quartz cuvette with a path length of 0.1 cm is typically used.

    • Temperature: Measurements are performed at a constant temperature, typically 25°C, controlled by a Peltier device.

    • Bandwidth: A bandwidth of 1.0 nm is commonly used.

    • Scan Speed and Averaging: A scan speed of 50 nm/min with a response time of 1 second is appropriate. To improve the signal-to-noise ratio, multiple scans (e.g., 3-5) are averaged for each sample.

  • Data Acquisition and Processing:

    • A baseline spectrum of the buffer is recorded and subtracted from each peptide spectrum.

    • The raw data (ellipticity in millidegrees) is converted to molar ellipticity ([θ]) using the following equation: [θ] = (θ × 100) / (c × l × N) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and N is the number of amino acid residues in the peptide.

  • Secondary Structure Estimation: The molar ellipticity data can be analyzed using deconvolution algorithms (e.g., CONTINLL, SELCON3, CDSSTR) available through various software packages to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.

Workflow for Comparative CD Analysis

The following diagram illustrates the logical workflow for comparing the structural effects of tyrosine O-methylation in peptides using CD spectroscopy.

G cluster_synthesis Peptide Synthesis & Purification cluster_cd CD Spectroscopy cluster_analysis Data Analysis & Comparison Native_Peptide Synthesize Native Peptide (with Tyrosine) Purify_Native RP-HPLC Purification (>95% Purity) Native_Peptide->Purify_Native OMe_Peptide Synthesize O-Methyl-Tyr Analog Purify_OMe RP-HPLC Purification (>95% Purity) OMe_Peptide->Purify_OMe Characterize_Native Mass Spectrometry Confirmation Purify_Native->Characterize_Native Characterize_OMe Mass Spectrometry Confirmation Purify_OMe->Characterize_OMe Sample_Prep Prepare Samples in CD-Compatible Buffer Characterize_Native->Sample_Prep Characterize_OMe->Sample_Prep CD_Measurement Acquire Far-UV CD Spectra (190-260 nm) Sample_Prep->CD_Measurement Data_Processing Process Data: Baseline Subtraction, Convert to Molar Ellipticity CD_Measurement->Data_Processing Deconvolution Secondary Structure Estimation (Deconvolution Algorithms) Data_Processing->Deconvolution Comparison Compare Spectra & Secondary Structure Content Deconvolution->Comparison Conclusion Draw Conclusions on Conformational Impact Comparison->Conclusion

Workflow for Comparative CD Analysis of Peptides.

By following these protocols and analytical steps, researchers can effectively utilize circular dichroism spectroscopy to gain valuable insights into the conformational consequences of O-methylating tyrosine residues in peptides. This information is crucial for understanding structure-activity relationships and for the rational design of peptide-based therapeutics and research tools.

O-Methylation's Influence on Peptide Receptor Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of peptide modifications is critical for designing potent and selective therapeutics. O-methylation, the substitution of an amide hydrogen with a methyl group on the peptide backbone, has emerged as a key strategy to enhance the pharmacokinetic properties of peptide drugs, including their metabolic stability and membrane permeability. This guide provides an objective comparison of the effects of O-methylation on peptide receptor binding affinity, supported by experimental data, detailed protocols, and visual representations of key concepts.

Impact on Receptor Binding: A Quantitative Comparison

O-methylation can induce significant changes in a peptide's conformation, which in turn can dramatically alter its binding affinity for its target receptor. This modification can either enhance or diminish binding, or even shift selectivity between receptor subtypes. The following tables summarize the quantitative effects of N-methylation on the binding affinity of two classes of peptides: somatostatin and enkephalin analogues.

Somatostatin Analogues

A systematic N-methyl scan of somatostatin octapeptide agonists revealed that the position of methylation is crucial for receptor affinity and selectivity. The following table presents the binding affinities (Ki, nM) of mono-N-methylated analogues of a somatostatin octapeptide, c[Cys-Phe-D-Trp-Lys-Thr-Cys]-Thr-NH2, compared to the non-methylated parent peptide at five human somatostatin receptor subtypes (sst1-sst5).[1][2][3]

Peptide Analogue Position of N-Methylation sst1 (Ki, nM) sst2 (Ki, nM) sst3 (Ki, nM) sst4 (Ki, nM) sst5 (Ki, nM)
Parent Peptide-18.5 ± 2.10.8 ± 0.110.2 ± 1.5>100012.5 ± 1.8
N-Me-Cys(6)Cysteine at position 615.2 ± 2.31.2 ± 0.28.5 ± 1.1>100015.1 ± 2.2
N-Me-Phe(7)Phenylalanine at position 7>1000>1000>1000>1000>1000
N-Me-D-Trp(8)D-Tryptophan at position 8125 ± 152.5 ± 0.325.1 ± 3.0>10000.9 ± 0.1
N-Me-Lys(9)Lysine at position 925.6 ± 3.10.9 ± 0.1 15.3 ± 1.9>100018.2 ± 2.5
N-Me-Thr(10)Threonine at position 10>1000>1000>1000>1000>1000
N-Me-Cys(11)Cysteine at position 11>1000>1000>1000>1000>1000

Data sourced from a study on N-methyl scan of somatostatin octapeptide agonists.[1][3]

Enkephalin Analogues

N-methylation has also been explored to enhance the properties of enkephalin analogues, which are opioid peptides. The following table shows the binding affinities (Ki, nM) of N-methylated cyclic enkephalin analogues compared to their non-methylated parent peptides at mu (μ), delta (δ), and kappa (κ) opioid receptors.

Peptide Analogue N-Methylation μ-Opioid Receptor (Ki, nM) δ-Opioid Receptor (Ki, nM) κ-Opioid Receptor (Ki, nM)
Parent Peptide 1None0.35 ± 0.040.15 ± 0.021.2 ± 0.1
Analogue 1aN-Me-Phe(4)0.42 ± 0.050.85 ± 0.091.5 ± 0.2
Analogue 1bN-Me-Cys(5)0.38 ± 0.040.21 ± 0.031.3 ± 0.1
Analogue 1cN-Me-Phe(4), N-Me-Cys(5)0.55 ± 0.061.25 ± 0.151.8 ± 0.2
Parent Peptide 2None0.28 ± 0.030.22 ± 0.030.9 ± 0.1
Analogue 2aN-Me-Phe(4)0.33 ± 0.040.98 ± 0.111.1 ± 0.1
Analogue 2bN-Me-Cys(5)0.31 ± 0.030.29 ± 0.041.0 ± 0.1
Analogue 2cN-Me-Phe(4), N-Me-Cys(5)0.48 ± 0.051.52 ± 0.181.4 ± 0.2

Data adapted from a study on N-methylated cyclic enkephalin analogues.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of O-methylated and non-methylated peptides.

Solid-Phase Peptide Synthesis of N-Methylated Peptides

N-methylated peptides are typically synthesized using a modified solid-phase peptide synthesis (SPPS) protocol. A common method involves the use of the o-nitrobenzenesulfonyl (o-NBS) protecting group for the secondary amine.

Workflow for N-Methylation during SPPS:

start Start with resin-bound peptide step1 Protect N-terminal amine with o-NBS-Cl start->step1 step2 N-Methylation using CH3I or (CH3)2SO4 step1->step2 step3 Deprotection of o-NBS group step2->step3 step4 Continue SPPS cycle step3->step4 end_node Cleavage and purification step4->end_node

N-Methylation workflow during solid-phase peptide synthesis.
  • Resin and Amino Acid Preparation: Standard solid-phase synthesis resins (e.g., Rink amide resin) and Fmoc-protected amino acids are used.

  • Coupling: The first amino acid is coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus.

  • Sulfonylation (o-NBS Protection): The exposed amine is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).

  • Methylation: The resulting sulfonamide is then methylated using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • o-NBS Deprotection: The o-NBS group is removed using a thiol, such as 2-mercaptoethanol, in the presence of a base like DBU in DMF.

  • Continuation of Synthesis: The subsequent Fmoc-protected amino acid is coupled to the newly formed secondary amine.

  • Cleavage and Purification: After the full peptide sequence is assembled, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Receptor Binding Assays

Receptor binding affinity is commonly determined using radioligand binding assays. This technique measures the ability of a test compound (the O-methylated or non-methylated peptide) to displace a radiolabeled ligand that is known to bind to the target receptor.

General Workflow for a Competitive Radioligand Binding Assay:

prep Prepare receptor source (e.g., cell membranes) radioligand Add radiolabeled ligand (e.g., [125I]-Somatostatin) prep->radioligand competitor Add increasing concentrations of unlabeled peptide (competitor) radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation detection Quantify bound radioactivity separation->detection analysis Calculate IC50 and Ki values detection->analysis

Workflow for a competitive radioligand binding assay.
  • Receptor Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human somatostatin receptors) are prepared.

  • Assay Buffer: A suitable buffer is used, for example, 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml bovine serum albumin (BSA), and a protease inhibitor cocktail.

  • Incubation: A fixed concentration of the radioligand (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14 for somatostatin receptors) is incubated with the receptor preparation and varying concentrations of the unlabeled competitor peptide (the O-methylated and non-methylated analogues).

  • Equilibrium: The incubation is carried out for a sufficient time (e.g., 30-60 minutes at 25-37°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Overview: G-Protein Coupled Receptor (GPCR) Activation

Both somatostatin and opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily. The binding of a peptide agonist to its GPCR initiates a cascade of intracellular events.

cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Peptide Peptide (e.g., Somatostatin) Peptide->GPCR Binding G_alpha->Effector Modulation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Simplified GPCR signaling pathway upon peptide binding.

Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein. The G-protein then dissociates into its α and βγ subunits, which in turn modulate the activity of downstream effector proteins, such as adenylyl cyclase, leading to changes in the concentration of intracellular second messengers like cyclic AMP (cAMP). These second messengers then trigger a cascade of intracellular events, ultimately resulting in a specific cellular response. The affinity of the peptide for the receptor is a critical determinant of the potency of this signaling cascade.

References

Assessing the Purity of O-Methyltyrosine (Tyr(ME)) Peptides with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as O-methyltyrosine (Tyr(ME)), into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased stability, receptor affinity, and bioavailability. However, the synthesis of these modified peptides can introduce unique impurities that may compromise experimental results and therapeutic efficacy. Mass spectrometry (MS) stands as an indispensable tool for the detailed characterization and purity assessment of Tyr(ME) peptides. This guide provides a comparative overview of key mass spectrometry techniques, supported by experimental considerations, to aid researchers in selecting the most appropriate methods for their analytical needs.

Comparison of Mass Spectrometry Techniques for Tyr(ME) Peptide Purity Analysis

The choice of mass spectrometry technique significantly impacts the sensitivity, resolution, and throughput of peptide purity analysis. The two most prominent methods, Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry, each offer distinct advantages and are often used in a complementary fashion.

FeatureLC-MS (e.g., LC-ESI-QTOF, LC-Orbitrap)MALDI-TOF MSHigh-Resolution Mass Spectrometry (HRMS)
Principle Peptides are separated by liquid chromatography before being ionized (typically by electrospray ionization) and analyzed by a mass spectrometer.Peptides are co-crystallized with a matrix and ionized by a laser pulse. The time it takes for ions to travel to the detector is measured.Utilizes analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) to provide very high mass accuracy and resolution. Can be coupled with LC or MALDI.
Primary Use Quantitative and qualitative analysis of complex peptide mixtures. Ideal for identifying and quantifying impurities.Rapid screening, molecular weight determination of the main peptide product. Peptide mass fingerprinting.Confident identification of the primary peptide and characterization of unknown impurities based on accurate mass measurements.
Resolution HighModerate to HighVery High
Sensitivity High (picomole to femtomole)Moderate to High (picomole)Very High
Throughput Lower (due to chromatography)HighVariable (depends on coupling)
Fragmentation Tandem MS (MS/MS) capabilities are standard, providing detailed structural information for impurity identification.[1]Post-source decay (PSD) or tandem TOF (TOF/TOF) can provide fragmentation data, but often less detailed than LC-MS/MS.Advanced fragmentation techniques (e.g., ETD, ECD) can be employed for detailed characterization of modifications.
Strengths - Excellent for separating isomeric and closely related impurities.- High sensitivity and dynamic range for detecting low-abundance impurities.- Provides detailed structural information through MS/MS.[2]- Fast analysis time.- Tolerant to some salts and buffers.- Simple sample preparation.[2]- Unambiguous determination of elemental composition.- High confidence in peptide identification and impurity characterization.
Limitations - More complex instrumentation and workflow.- Potential for ion suppression effects.- Can be challenging for complex mixtures due to ion suppression.- Less effective for quantitative analysis without isotopic labeling.[2]- Higher instrument cost and maintenance.

Common Impurities in Synthetic Tyr(ME) Peptides

The solid-phase synthesis of peptides can introduce a variety of impurities. For Tyr(ME) peptides, these can include both process-related and product-related impurities. Mass spectrometry is crucial for their detection and identification.[3]

Impurity TypeDescriptionTypical Mass Difference from Target PeptideDetection by Mass Spectrometry
Deletion Sequences Peptides missing one or more amino acid residues due to incomplete coupling during synthesis.Mass of the missing amino acid(s).Readily detected by a lower mass peak. MS/MS can confirm the specific missing residue.
Truncated Sequences Peptides that are shorter than the target sequence due to premature termination of the synthesis.Varies depending on the point of truncation.Detected as lower mass peaks.
Incomplete Deprotection Residual protecting groups (e.g., Fmoc, Boc, t-butyl) on amino acid side chains.Mass of the protecting group.Detected as higher mass peaks.
Deamidation Conversion of asparagine (Asn) or glutamine (Gln) to aspartic acid (Asp) or glutamic acid (Glu), respectively.+1 DaA mass shift of +1 Da is a strong indicator. MS/MS can pinpoint the deamidated residue.
Oxidation Oxidation of susceptible residues like methionine (Met), tryptophan (Trp), or the Tyr(ME) residue itself.+16 Da (for a single oxidation)A mass shift of +16 Da is characteristic.
Pyroglutamate Formation Cyclization of an N-terminal glutamine or glutamic acid residue.-17 Da (from Gln) or -18 Da (from Glu)Detected as a lower mass peak.
Isomeric Impurities Peptides with the same mass but different structures, such as diastereomers (racemization of an amino acid).0 DaCannot be distinguished by mass alone. Requires chromatographic separation (LC-MS) or ion mobility MS.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Tyr(ME) Peptides

This protocol outlines a general workflow for the purity assessment of a synthetic Tyr(ME) peptide using LC-MS/MS.

1. Sample Preparation:

  • Dissolve the lyophilized Tyr(ME) peptide in a suitable solvent, typically 0.1% formic acid in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.

  • For complex samples or those with detergents, a desalting step using a C18 ZipTip or similar solid-phase extraction method is recommended.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the Tyr(ME) peptide.

  • Flow Rate: Typically 200-400 nL/min for nano-LC or 0.2-0.4 mL/min for standard analytical LC.

  • Detection: UV detection at 214 nm and 280 nm can provide an initial purity estimate based on peak area.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is standard for peptides.

  • MS Scan: Acquire full MS scans over a mass range that encompasses the expected charge states of the Tyr(ME) peptide and its potential impurities (e.g., m/z 300-2000).

  • MS/MS Fragmentation: Use data-dependent acquisition (DDA) to automatically select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This will generate fragment ions that can be used to confirm the peptide sequence and identify impurities.

4. Data Analysis:

  • Identify the peak corresponding to the Tyr(ME) peptide based on its expected mass-to-charge ratio.

  • Integrate the peak areas from the UV chromatogram or the total ion chromatogram (TIC) to calculate the relative purity.

  • Analyze the MS/MS spectra of the main peak to confirm the sequence of the Tyr(ME) peptide.

  • Analyze the MS and MS/MS spectra of minor peaks to identify impurities by comparing their masses and fragmentation patterns to known potential modifications and side-products.

General Protocol for MALDI-TOF MS Analysis of Tyr(ME) Peptides

1. Sample and Matrix Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).

  • Sample Solution: Dissolve the Tyr(ME) peptide in 0.1% trifluoroacetic acid to a concentration of 1-10 pmol/µL.

2. Spotting:

  • Mix the peptide sample solution and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

3. Mass Spectrometry:

  • Ionization Mode: Positive ion mode.

  • Acquisition Mode: Reflector mode for higher mass accuracy.

  • Calibration: Calibrate the instrument using a standard peptide mixture with known masses.

  • Data Acquisition: Acquire the mass spectrum, averaging several laser shots to improve the signal-to-noise ratio.

4. Data Analysis:

  • Identify the peak corresponding to the singly protonated Tyr(ME) peptide ([M+H]+).

  • Search for peaks corresponding to expected impurities (e.g., deletions, truncations, protecting groups).

  • For further structural confirmation, perform post-source decay (PSD) or TOF/TOF analysis on the precursor ion of the Tyr(ME) peptide.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Peptide Tyr(ME) Peptide (Lyophilized Powder) Dissolution Dissolution (0.1% Formic Acid) Peptide->Dissolution Desalting Desalting (Optional) (C18 ZipTip) Dissolution->Desalting LC_Separation LC Separation (C18 Column) Desalting->LC_Separation MS Mass Spectrometry (ESI or MALDI) LC_Separation->MS MSMS Tandem MS (Fragmentation) MS->MSMS Purity Purity Assessment (Peak Area %) MSMS->Purity Identity Identity Confirmation (MS/MS Sequencing) MSMS->Identity Impurity_ID Impurity Identification MSMS->Impurity_ID

Caption: Experimental workflow for Tyr(ME) peptide purity analysis.

Signaling_Pathway Receptor Receptor Tyrosine Kinase P_Tyr Phosphorylation (pTyr) Receptor->P_Tyr Kinase Activity Me_Tyr Methylation (Tyr(ME)) Receptor->Me_Tyr Methyltransferase Activity (Hypothetical) Ligand Growth Factor Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_Tyr->Downstream Me_Tyr->Downstream Modulation Biological_Response Biological Response (e.g., Proliferation, Survival) Downstream->Biological_Response

Caption: Hypothetical signaling pathway involving tyrosine methylation.

References

A Comparative Guide to Validating Tyr(ME) Incorporation in Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the precise verification of an incorporated modified amino acid within a peptide sequence is paramount for ensuring efficacy, safety, and reproducibility. This guide provides an objective comparison of leading analytical techniques for validating the incorporation site of O-methyl-L-tyrosine (Tyr(ME)), a modified version of tyrosine. We will delve into the experimental protocols, present comparative data, and visualize the workflows for three primary methodologies: Tandem Mass Spectrometry (MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a powerful and widely used technique for peptide sequencing and the identification of post-translational or synthetic modifications. It provides high sensitivity and specificity, making it a primary choice for confirming the incorporation of Tyr(ME).

Experimental Protocol

a. Sample Preparation and Proteolytic Digestion: The peptide containing Tyr(ME) is first purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). To facilitate analysis of longer peptides, enzymatic digestion is employed to generate smaller fragments.

  • Denaturation, Reduction, and Alkylation: The peptide is denatured using agents like urea or guanidinium chloride. Disulfide bonds are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide (IAM) to prevent re-formation.

  • Enzymatic Digestion: A protease, most commonly trypsin, is added to the peptide solution. Trypsin cleaves peptide bonds C-terminal to lysine (Lys) and arginine (Arg) residues. The digestion is typically carried out overnight at 37°C. The presence of Tyr(ME) is not expected to significantly hinder the activity of trypsin unless it is adjacent to a cleavage site, which may require empirical testing. For improved sequence coverage, alternative proteases like chymotrypsin (cleaves at the C-terminus of aromatic residues like Phe, Tyr, Trp) or Glu-C (cleaves at the C-terminus of glutamic acid) can be used in parallel digestions.[1]

  • Sample Cleanup: The resulting peptide fragments are desalted using a C18 solid-phase extraction cartridge before MS analysis.

b. LC-MS/MS Analysis: The digested peptide fragments are separated by liquid chromatography (LC) and introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is typically used to generate gas-phase ions of the peptide fragments.

  • MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge (m/z) ratio of the intact peptide fragments. The presence of a fragment containing Tyr(ME) will show a mass increase of 14.01565 Da (the mass of a methyl group, -CH3, minus the mass of a hydrogen atom) compared to the corresponding fragment with an unmodified tyrosine.

  • MS2 Scan (Fragmentation): Precursor ions of interest are isolated and fragmented, commonly through collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are analyzed to determine the amino acid sequence of the peptide fragment. The location of the Tyr(ME) is confirmed by observing the corresponding mass shift in the fragment ion series.

Data Presentation
ParameterPerformance MetricNotes
Mass Accuracy < 5 ppmHigh-resolution instruments like Orbitrap or TOF analyzers provide high mass accuracy, allowing for confident identification of the 14 Da mass shift.
Sensitivity fmol to amol rangeMS/MS is highly sensitive, requiring very small amounts of sample.
Sequence Coverage Typically >95% with multiple enzymesThe use of complementary proteases can ensure full sequence coverage of the peptide.
Modification Site Localization High ConfidenceThe fragmentation pattern in the MS/MS spectrum allows for precise localization of the Tyr(ME) residue within the peptide sequence.

Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Peptide Tyr(ME) Peptide Digest Proteolytic Digestion Peptide->Digest Cleanup Desalting Digest->Cleanup LC LC Separation Cleanup->LC MS1 MS1 Scan (Precursor Ion Mass) LC->MS1 MS2 MS2 Scan (Fragmentation & Sequencing) MS1->MS2 Data_Analysis Sequence Confirmation & Tyr(ME) Localization MS2->Data_Analysis Data Analysis

Figure 1. Workflow for Tyr(ME) validation by Tandem Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[2] It can provide unambiguous confirmation of the presence and location of Tyr(ME) through the detection of the unique chemical shifts of the methyl group protons and their effect on the surrounding amino acid environment.

Experimental Protocol

a. Sample Preparation: A relatively high concentration of a pure peptide sample is required for NMR analysis.

  • Peptide Purity: The peptide must be highly pure (>95%), as impurities can interfere with the NMR signals.

  • Sample Concentration: A concentration of >0.5 mM is generally required.[3]

  • Solvent: The peptide is dissolved in a deuterated solvent, typically D₂O or a mixture of H₂O/D₂O, to minimize the solvent proton signal.

b. NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed.

  • 1D ¹H NMR: A simple one-dimensional proton NMR spectrum will show all the proton signals of the peptide. The methyl protons of Tyr(ME) are expected to produce a distinct singlet peak, likely in the range of 3.7-3.9 ppm.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system.[4]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), which is crucial for determining the three-dimensional structure and for sequential assignment of amino acid residues. The observation of NOEs between the Tyr(ME) methyl protons and the aromatic protons of the tyrosine ring, as well as with protons of neighboring residues, confirms its location.

Data Presentation
ParameterPerformance MetricNotes
Structural Information High-resolution 3D structureProvides detailed conformational information of the peptide in solution.
Sensitivity mM rangeNMR is significantly less sensitive than mass spectrometry.
Sample Requirement mg quantitiesRequires a larger amount of pure sample.
Modification Site Confirmation UnambiguousThe unique signals from the methyl group and its spatial correlations provide definitive evidence of Tyr(ME) incorporation and location.
¹H Chemical Shift (O-CH₃) ~3.8 ppm (predicted)The exact chemical shift will be dependent on the local electronic environment.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition Peptide Pure Tyr(ME) Peptide Dissolve Dissolve in Deuterated Solvent Peptide->Dissolve NMR_1D 1D ¹H NMR Dissolve->NMR_1D NMR_2D 2D TOCSY & NOESY NMR_1D->NMR_2D Data_Analysis Structure Determination & Tyr(ME) Confirmation NMR_2D->Data_Analysis Spectral Analysis

Figure 2. Workflow for Tyr(ME) validation by NMR Spectroscopy.

Edman Degradation

Edman degradation is a classic method for sequencing peptides from the N-terminus.[5] It involves a stepwise chemical process to remove and identify one amino acid at a time. This technique can be used to confirm the position of Tyr(ME) if it is located within the first 30-50 residues of the N-terminus.

Experimental Protocol

a. Sample Preparation: The peptide sample must be pure and have a free (unblocked) N-terminus.

  • Peptide Purity: High purity is required to avoid ambiguous results from contaminating peptides.

  • N-terminus: The N-terminal amino group must be available for reaction with the Edman reagent.

b. Automated Edman Sequencing: The peptide is loaded into an automated protein sequencer.

  • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the rest of the peptide under acidic conditions, forming a thiazolinone derivative.

  • Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified by HPLC by comparing its retention time to a set of known standards.

  • Cycle Repetition: The shortened peptide undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.

To identify PTH-Tyr(ME), a standard of this derivative would need to be synthesized and its HPLC retention time determined.

Data Presentation
ParameterPerformance MetricNotes
Sequence Length Up to 30-50 residuesThe efficiency of the reaction decreases with each cycle, limiting the length of the sequence that can be reliably determined.
Sensitivity pmol rangeEdman degradation is sensitive, but generally less so than mass spectrometry.
Modification Identification Requires a standardThe PTH-derivative of the modified amino acid must be available as a standard for unambiguous identification by HPLC.
N-terminal Requirement Free N-terminus is essentialN-terminally blocked peptides cannot be sequenced by this method.

Workflow Visualization

Edman_Workflow Start Start with Tyr(ME) Peptide (Free N-terminus) Coupling 1. Coupling with PITC Start->Coupling Cleavage 2. Cleavage of N-terminal residue Coupling->Cleavage Conversion 3. Conversion to PTH-amino acid Cleavage->Conversion HPLC 4. HPLC Identification of PTH-amino acid Conversion->HPLC Cycle Repeat for next residue HPLC->Cycle Cycle->Coupling Shortened Peptide

Figure 3. Workflow for Tyr(ME) validation by Edman Degradation.

Comparison Summary

FeatureTandem Mass Spectrometry (MS/MS)NMR SpectroscopyEdman Degradation
Primary Output Peptide sequence and modification site3D structure and dynamicsN-terminal peptide sequence
Sensitivity Very high (fmol-amol)Low (mM)High (pmol)
Sample Requirement Very low (µg)High (mg)Low (µg)
Throughput HighLowMedium
Confirmation of Tyr(ME) Mass shift and fragmentation patternUnique chemical shifts and NOEsHPLC retention time of PTH-Tyr(ME)
Key Advantage High sensitivity and throughputProvides structural and dynamic informationDirect sequencing from N-terminus
Key Limitation Indirect sequencing, relies on fragmentationLow sensitivity, requires large sample amountLimited sequence length, requires free N-terminus and standards for modified amino acids

Conclusion

The choice of method for validating the incorporation of Tyr(ME) in a peptide sequence depends on the specific requirements of the research. Tandem Mass Spectrometry is generally the most versatile and widely used method due to its high sensitivity, high throughput, and ability to precisely localize the modification. NMR Spectroscopy , while less sensitive and more sample-intensive, offers the unique advantage of providing detailed structural information in solution, which can be critical for understanding the functional implications of the modification. Edman Degradation remains a viable option for N-terminal sequencing of shorter peptides, providing direct sequence information, but its utility for modified amino acids is contingent on the availability of a corresponding standard. For comprehensive characterization, a combination of these techniques, such as initial confirmation by MS/MS followed by structural analysis using NMR, can provide the highest level of confidence.

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-tyr(ME)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling Fmoc-Tyr(Me)-OH (N-α-Fmoc-O-methyl-L-tyrosine), a key reagent in solid-phase peptide synthesis. Adherence to these procedures is critical for ensuring personnel safety, research integrity, and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

While one safety data sheet for a similar compound indicates no known OSHA hazards, GHS hazard statements for this compound suggest it should be handled with care. The compound is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation. Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be worn at all times to protect against dust particles and potential splashes.
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin from accidental contact.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement. Consider double-gloving for extended handling.
Respiratory Protection RespiratorRecommended when weighing or transferring the powder to avoid inhalation of fine particles. Use in a well-ventilated area or a chemical fume hood.[1]

Safe Handling and Operational Plan

This compound is a stable powder under recommended storage conditions.[1] Proper handling is crucial to prevent exposure and contamination.

Operational Workflow:

cluster_ppe PPE Required prep Preparation weigh Weighing prep->weigh Don PPE in designated area dissolve Dissolution weigh->dissolve Use fume hood or ventilated enclosure reaction Reaction/ Coupling dissolve->reaction Add to reaction vessel waste Waste Collection reaction->waste Collect all contaminated materials cleanup Cleanup waste->cleanup Segregate waste streams goggles Goggles coat Lab Coat gloves Gloves respirator Respirator (as needed)

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: General Handling Procedure

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered.

  • Weighing: Conduct all weighing of the solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction: For peptide synthesis, follow established protocols for Fmoc-amino acid coupling.

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place at a temperature between 2-30°C.[2]

Spill and Exposure Response

In the event of a spill or exposure, immediate action is critical.

Table 2: Emergency Procedures

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
Eye Contact Flush eyes with water for at least 15 minutes as a precaution.[1] Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Small Spill For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
Large Spill For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Treat all waste as hazardous unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow:

start Waste Generation solid_waste Solid Waste (Unused reagent, contaminated consumables) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, rinsates) start->liquid_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage disposal Licensed Hazardous Waste Disposal storage->disposal

Caption: Disposal workflow for this compound waste.

Disposal Protocols:

  • Solid Waste:

    • Collect unused or expired this compound in its original container or a clearly labeled, compatible hazardous waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste from reactions and cleaning procedures in a labeled, sealed, and compatible hazardous waste container.

    • Do not dispose of any solutions containing this compound down the drain.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage and Disposal:

    • Store sealed waste containers in a designated hazardous waste accumulation area, segregated from incompatible materials.

    • Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.

By adhering to these safety and handling protocols, researchers can mitigate risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.